molecular formula C91H138N12O24 B15541004 RapaLink-1

RapaLink-1

Katalognummer: B15541004
Molekulargewicht: 1784.1 g/mol
InChI-Schlüssel: QDOGZMBPRITPMZ-LFEDRMHTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

rapamycin and an mTOR kinase inhibitor are covalently linked

Eigenschaften

Molekularformel

C91H138N12O24

Molekulargewicht

1784.1 g/mol

IUPAC-Name

N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[2-[(1S,2R,4R)-4-[(2R)-2-[(1R,9R,12S,15R,16E,18S,19R,21R,23S,24E,26E,28E,30R,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethoxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide

InChI

InChI=1S/C91H138N12O24/c1-60-18-12-11-13-19-61(2)76(112-8)55-70-24-21-66(7)91(111,127-70)85(108)88(109)102-29-16-14-20-72(102)89(110)125-77(56-73(104)62(3)51-65(6)83(107)84(114-10)82(106)64(5)50-60)63(4)52-67-22-25-75(78(53-67)113-9)124-49-48-123-58-69-57-101(100-98-69)31-33-116-35-37-118-39-41-120-43-45-122-47-46-121-44-42-119-40-38-117-36-34-115-32-27-79(105)94-28-15-17-30-103-87-80(86(92)95-59-96-87)81(99-103)68-23-26-74-71(54-68)97-90(93)126-74/h11-13,18-19,23,26,51,54,57,59-60,62-64,66-67,70,72,75-78,83-84,107,111H,14-17,20-22,24-25,27-50,52-53,55-56,58H2,1-10H3,(H2,93,97)(H,94,105)(H2,92,95,96)/b13-11+,18-12+,61-19+,65-51+/t60-,62-,63-,64-,66-,67-,70+,72-,75+,76-,77+,78-,83+,84+,91-/m1/s1

InChI-Schlüssel

QDOGZMBPRITPMZ-LFEDRMHTSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Tenet: A Bivalent Approach to mTOR Inhibition

RapaLink-1 is a third-generation, bivalent inhibitor of the mechanistic target of rapamycin (B549165) (mTOR), a crucial serine/threonine protein kinase that serves as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] Its innovative design overcomes limitations seen in previous generations of mTOR inhibitors by physically linking two distinct inhibitory molecules: rapamycin (a first-generation allosteric inhibitor) and MLN0128 (a second-generation ATP-competitive mTOR kinase inhibitor, also known as sapanisertib) via an inert chemical linker.[2][3][4][5]

This unique dimeric structure allows this compound to engage with the mTOR complex at two separate sites simultaneously.[6] The rapamycin component binds to the FKBP12 protein, and this complex then allosterically binds to the FRB domain of mTOR.[3][7] The MLN0128 component directly targets the ATP-binding site within the mTOR kinase domain.[3] This dual-binding mechanism creates a high-avidity interaction that results in a more potent, selective, and durable inhibition of mTOR signaling compared to its constituent parts alone or in combination.[3][5][7]

A key feature of this compound is its ability to effectively inhibit both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][8] This comprehensive blockade of mTOR signaling pathways leads to the suppression of phosphorylation of key downstream effectors, including p70S6K, 4EBP1 (downstream of mTORC1), and AKT (downstream of mTORC2).[8][9] This dual inhibition is critical for overcoming resistance mechanisms that can arise with inhibitors that only target mTORC1.[4][7] Furthermore, this compound has demonstrated the ability to cross the blood-brain barrier, making it a promising agent for treating central nervous system malignancies like glioblastoma.[3][4][5]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mTOR signaling pathway and the specific points of intervention by this compound.

mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factors AKT AKT PI3K->AKT TSC TSC1/2 AKT->TSC mTORC1 mTORC1 AKT->mTORC1 Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival TSC->mTORC1 p70S6K p70S6K mTORC1->p70S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->AKT Protein_Synth Protein Synthesis & Cell Growth p70S6K->Protein_Synth fourEBP1->Protein_Synth inhibits RapaLink This compound RapaLink->mTORC1 RapaLink->mTORC2 Rapamycin_Part Rapamycin Moiety RapaLink->Rapamycin_Part MLN0128_Part MLN0128 Moiety RapaLink->MLN0128_Part FKBP12 FKBP12 FKBP12->mTORC1 Binds FRB Domain Rapamycin_Part->FKBP12 MLN0128_Part->mTORC1 Binds Kinase Domain MLN0128_Part->mTORC2 Binds Kinase Domain

Caption: this compound's bivalent inhibition of the mTOR signaling pathway.

Quantitative Data Summary

The efficacy of this compound has been quantified across various cancer cell lines and in vivo models. The following tables summarize key findings.

Table 1: In Vitro Efficacy of this compound

Cell LineAssay TypeParameterConcentration / ResultReference
U87MG (Glioblastoma)Cell Growth Inhibition3-day treatmentEffective in 0-200 nM range[4]
U87MG (Glioblastoma)Cell Cycle Analysis48-hour treatmentArrests cells at G0/G1 phase at 0-12.5 nM[4]
U87MG (Glioblastoma)Western BlotInhibition of p-RPS6S235/236 & p-4EBP1T37/46Effective at doses as low as 1.56 nM[4][10]
Multiple Cell LinesWestern BlotmTORC2/AKT InhibitionRequires higher concentrations (≥6.25 nM)[10]
Renal Cell Carcinoma (RCC)Cell Proliferation24-96 hour treatmentSuppressed proliferation[9]
LAPC9 (Prostate Cancer)Ex Vivo Tissue SliceProliferation (Ki67)Significant reduction at 0.1-10 µM[8]
LAPC9 (Prostate Cancer)Organoid Viability48-hour treatmentSignificantly reduced viability at higher concentrations[8]

Table 2: In Vivo Efficacy of this compound

ModelCancer TypeDosing RegimenOutcomeReference
Nude Mice (LAPC9 PDX)Prostate Cancer1.5 mg/kg, intraperitoneally, every 5-7 daysSignificantly smaller tumors compared to vehicle[8]
Nude Mice (RCC Xenograft)Renal Cell CarcinomaEvery 5 daysGreater tumor-suppressive effects than temsirolimus[9]
BALB/cNU/NU MiceGlioblastoma0.4 mg/kg or 4 mg/kg, intraperitoneallyInhibition of mTORC1-4E-BP1 pathway in the brain[11]
Fischer 344 RatsIschemia-Reperfusion2 mg/kgInhibition of both mTORC1 and mTORC2[10][12]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound, based on published methodologies.

Cell Culture and Drug Treatment
  • Cell Lines: Human cancer cell lines such as U87MG (glioblastoma), 786-o (renal cell carcinoma), and LAPC9 (prostate cancer) are commonly used.[4][8][9]

  • Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO₂.

  • This compound Preparation: this compound is supplied as a lyophilized powder. For a 10 mM stock solution, 5 mg of powder is reconstituted in 0.28 mL of DMSO.[1] Aliquots are stored at -20°C or -80°C for long-term use.[1][2]

  • Treatment: For experiments, cells are seeded and allowed to adhere overnight. The following day, the media is replaced with fresh media containing this compound at the desired final concentrations (typically ranging from low nM to µM).[4][8] A vehicle control (DMSO) is run in parallel.

Western Blot Analysis for Signaling Pathway Inhibition

This protocol assesses the phosphorylation status of mTOR pathway proteins.

  • Cell Lysis: After drug treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]

  • Protein Quantification: Protein concentration in the lysates is determined using a Bradford assay.[8]

  • SDS-PAGE and Transfer: Equal amounts of protein (10-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.[8]

  • Immunoblotting:

    • The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

    • The membrane is incubated overnight at 4°C with primary antibodies targeting total and phosphorylated forms of key proteins (e.g., p-AKTS473, p-p70S6KT389, p-4EBP1T37/46, p-RPS6S235/236).[3][8][9]

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Detection: The signal is visualized using an enhanced chemiluminescence (ECL) detection kit and captured with an imaging system.[8]

Cell Viability and Proliferation Assays
  • Methodology: Assays like MTT, WST-1, or CellTiter-Glo are used.

  • Procedure:

    • Cells are seeded in 96-well plates.

    • After 24 hours, cells are treated with a serial dilution of this compound.

    • After a specified incubation period (e.g., 48-96 hours), the reagent is added according to the manufacturer's protocol.

    • Absorbance or luminescence is measured to determine the relative number of viable cells. The results are often used to calculate IC50 values.

Experimental Workflow Diagram

The diagram below outlines a typical workflow for evaluating the in vitro effects of this compound.

Experimental_Workflow start_node Start: Cancer Cell Line Selection step1 Cell Seeding & Culture (e.g., 96-well or 6-well plates) start_node->step1 end_node End: Data Analysis & Conclusion step2 This compound Treatment (Dose-response & Time-course) step1->step2 step3a Cell Viability Assay (e.g., MTT, CellTiter-Glo) step2->step3a step3b Cell Lysis for Protein Extraction step2->step3b step4a Measure Absorbance/ Luminescence step3a->step4a step4b Western Blot Analysis step3b->step4b step5a Calculate IC50 & Assess Cytotoxicity step4a->step5a step5b Quantify Phosphorylation of mTOR Targets step4b->step5b step5a->end_node step5b->end_node

Caption: General experimental workflow for in vitro analysis of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The mechanistic target of rapamycin (B549165) (mTOR) is a critical regulator of cell growth, proliferation, and metabolism, making it a key target in oncology.[1][2] However, the efficacy of first and second-generation mTOR inhibitors has been limited by incomplete pathway inhibition and the development of resistance. RapaLink-1, a third-generation mTOR inhibitor, represents a significant advancement by combining the high affinity of rapamycin for mTORC1 with the potent kinase inhibition of MLN0128 in a single bivalent molecule.[1][3][4] This unique design allows for durable and comprehensive suppression of mTOR signaling, overcoming resistance mechanisms and demonstrating promising preclinical activity in various cancers, including glioblastoma, renal cell carcinoma, and prostate cancer.[3][4][5] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and key signaling pathways.

Introduction: The Evolution of mTOR Inhibition

The mTOR serine/threonine kinase is a central node in cellular signaling, existing in two distinct multiprotein complexes: mTORC1 and mTORC2.[3][4][6] Dysregulation of the mTOR pathway is a common feature in many human cancers.[1]

  • First-generation inhibitors (Rapalogs): Rapamycin and its analogs (rapalogs) are allosteric inhibitors that bind to FKBP12, which then targets the FRB domain of mTOR, primarily inhibiting mTORC1.[3] However, their inhibition of mTORC1 is incomplete, and they do not directly inhibit mTORC2.[3][6]

  • Second-generation inhibitors (TORKi): ATP-competitive mTOR kinase inhibitors (TORKi), such as MLN0128, were developed to block the kinase activity of both mTORC1 and mTORC2.[3][4] While more potent, their clinical efficacy can be limited by short residence time and the emergence of resistance mutations in the kinase domain.[3][4]

  • Third-generation inhibitors (this compound): this compound is a bivalent inhibitor created by linking rapamycin to MLN0128.[3][7][8] This design allows it to simultaneously bind to the FRB domain (via the rapamycin moiety) and the kinase domain (via the MLN0128 moiety) of mTOR.[3] This dual binding leads to a more potent, selective, and durable inhibition of mTORC1 and overcomes resistance to previous generations of inhibitors.[3][9]

Mechanism of Action of this compound

This compound's unique structure dictates its potent and sustained mechanism of action. The rapamycin component binds to the intracellular protein FKBP12, and this complex then targets the FRB domain of mTOR.[3][4] The MLN0128 component simultaneously binds to the ATP-catalytic site within the mTOR kinase domain.[3] This bivalent interaction provides a stable and high-affinity binding to mTORC1, leading to superior inhibition compared to its constituent parts alone or in combination.[3]

At low doses, this compound is highly selective for mTORC1, potently inhibiting the phosphorylation of its downstream effectors, 4E-BP1 and S6K1 (as measured by phosphorylation of its substrate RPS6).[3][10] Inhibition of mTORC2, as indicated by the phosphorylation of AKT at Ser473, is observed at higher concentrations.[3][11] This dose-dependent activity allows for the dissection of mTORC1- versus mTORC2-specific functions.[10][11] A key advantage of this compound is its ability to effectively inhibit the phosphorylation of 4E-BP1, a crucial factor for protein synthesis and cell growth that is often incompletely inhibited by rapalogs.[3]

Quantitative Data: In Vitro Efficacy

This compound has demonstrated potent anti-proliferative effects across a range of cancer cell lines, including those resistant to first and second-generation mTOR inhibitors.

Cell LineCancer TypeAssayEndpointThis compound IC50NotesReference
U87MGGlioblastomaCell GrowthInhibitionNot specified, but effective at nM concentrationsArrests cells at G0/G1 phase.[12]
LN229GlioblastomaCell ProliferationInhibitionMore potent than rapamycin or MLN0128 alone-[3]
Patient-Derived Xenografts (Glioblastoma)GlioblastomaCell GrowthInhibitionSuperior efficacy compared to rapamycin or MLN0128Crosses the blood-brain barrier.[3]
786-oRenal Cell CarcinomaProliferation, Migration, InvasionInhibitionSignificantly greater effect than temsirolimusEffective against sunitinib-resistant cells.[4]
A498Renal Cell CarcinomaProliferation, Migration, InvasionInhibitionSignificantly greater effect than temsirolimus-[4]
LAPC9 (PDX Organoids)Prostate CancerViabilityInhibition0.0046 µMMore effective than rapamycin and everolimus.[5]
BM18 (PDX Organoids)Prostate CancerViabilityInhibition0.0003 µM-[5]
MCF-7Breast CancerProliferationInhibitionEffective at nM concentrationsOvercomes resistance due to mTOR mutations.[9]

Table 1: Summary of In Vitro Efficacy of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to characterize the activity of this compound.

Cell Viability and Proliferation Assays

These assays are fundamental to determining the cytotoxic and cytostatic effects of this compound.

Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., ranging from low nM to µM concentrations) for 24 to 96 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control and calculate the IC50 value using non-linear regression analysis.[13]

Western Blotting for mTOR Pathway Analysis

Western blotting is crucial for assessing the phosphorylation status of key downstream effectors of mTORC1 and mTORC2.

Protocol: Western Blotting

  • Cell Lysis: Treat cells with the desired concentrations of this compound for a specified time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:

      • Phospho-4E-BP1 (Thr37/46)

      • Total 4E-BP1

      • Phospho-p70 S6 Kinase (Thr389)

      • Total p70 S6 Kinase

      • Phospho-Akt (Ser473)

      • Total Akt

      • A loading control (e.g., β-actin or GAPDH)

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

In Vitro mTOR Kinase Assay

This assay directly measures the enzymatic activity of mTOR and its inhibition by this compound.

Protocol: In Vitro Kinase Assay

  • Immunoprecipitation of mTORC1:

    • Lyse cells (e.g., HEK293T) in a CHAPS-containing lysis buffer.

    • Immunoprecipitate mTORC1 using an antibody against a component of the complex (e.g., Raptor or mTOR).[14]

  • Kinase Reaction:

    • Resuspend the immunoprecipitated mTORC1 beads in a kinase assay buffer.

    • Add a recombinant, inactive substrate (e.g., GST-4E-BP1 or inactive S6K1).[14][15]

    • Add ATP and varying concentrations of this compound to the reaction mixture.

    • Incubate the reaction at 30°C for 30 minutes.[15]

  • Detection:

    • Stop the reaction by adding SDS-PAGE sample buffer.

    • Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.

  • Analysis: Quantify the level of substrate phosphorylation to determine the inhibitory activity of this compound.

Signaling Pathways and Experimental Workflows

Visualizing the complex signaling networks and experimental procedures is essential for a comprehensive understanding of this compound's function and evaluation.

This compound Mechanism of Action on mTOR

RapaLink1_Mechanism cluster_mTOR mTOR Protein mTOR_node mTOR FRB FRB Domain Kinase Kinase Domain (ATP-binding pocket) Rapa Rapamycin RapaLink1 This compound Rapa->RapaLink1 FKBP12 FKBP12 FKBP12->FRB targets MLN MLN0128 MLN->RapaLink1 RapaLink1->Kinase targets RapaLink1->FKBP12 binds mTOR_Signaling mTORC1 mTORC1 S6K1 p70S6K1 mTORC1->S6K1 phosphorylates EBP1 4E-BP1 mTORC1->EBP1 phosphorylates mTORC2 mTORC2 AKT AKT mTORC2->AKT phosphorylates (S473) Protein_Synth Protein Synthesis & Cell Growth S6K1->Protein_Synth EBP1->Protein_Synth relieves inhibition Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival RapaLink1 This compound RapaLink1->mTORC1 inhibits RapaLink1->mTORC2 inhibits (high dose) Experimental_Workflow start Select Cancer Cell Lines/Models treatment Treat with this compound (Dose-Response & Time-Course) start->treatment viability Cell Viability/Proliferation (e.g., MTT Assay) treatment->viability western Western Blot Analysis (p-4EBP1, p-S6, p-AKT) treatment->western kinase In Vitro Kinase Assay treatment->kinase analysis Data Analysis & IC50 Determination viability->analysis western->analysis kinase->analysis invivo In Vivo Xenograft Studies conclusion Conclusion on Efficacy & Mechanism invivo->conclusion analysis->invivo

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RapaLink-1 is a third-generation, bivalent inhibitor of the mechanistic target of rapamycin (B549165) (mTOR), a critical signaling node in cancer cell growth, proliferation, and survival.[1][2] This small-molecule inhibitor is uniquely designed by chemically linking a rapamycin analog with MLN0128, an ATP-competitive mTOR kinase inhibitor.[2][3][4] This structure allows this compound to simultaneously bind to two distinct sites on the mTOR complex, offering a more potent and durable inhibition of both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2) compared to its predecessors.[3][5] Its ability to overcome resistance mechanisms to first and second-generation mTOR inhibitors and its capacity to cross the blood-brain barrier have positioned this compound as a promising therapeutic agent in various cancers, including glioblastoma, renal cell carcinoma, and prostate cancer.[1][6][7]

Mechanism of Action

This compound exerts its anti-cancer effects through the dual inhibition of mTORC1 and mTORC2. At low nanomolar concentrations, it selectively and completely inhibits mTORC1 signaling, affecting both rapamycin-sensitive substrates like S6 kinase (S6K) and rapamycin-resistant substrates like 4E-binding protein 1 (4E-BP1).[8] At higher doses, it also inhibits mTORC2, which is involved in the activation of Akt.[8] This comprehensive blockade of mTOR signaling leads to the suppression of cell proliferation, induction of apoptosis, and cell cycle arrest at the G0/G1 phase.[4][7][9]

Signaling Pathway Inhibition

The following diagram illustrates the points of inhibition of this compound in the mTOR signaling pathway.

mTOR_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Autophagy Autophagy Inhibition mTORC1->Autophagy Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth _4EBP1->Cell_Growth RapaLink1 This compound RapaLink1->mTORC2 RapaLink1->mTORC1

Caption: this compound inhibits both mTORC1 and mTORC2 complexes.

Quantitative Data on this compound Efficacy

The following tables summarize the quantitative data on the efficacy of this compound in various cancer cell lines and in vivo models as reported in the literature.

Table 1: In Vitro Efficacy of this compound

Cell LineCancer TypeParameterConcentrationEffectReference
U87MGGlioblastomap-RPS6S235/236 & p-4EBP1T37/46 Inhibition1.56 nMSelective inhibition[7][9]
LN229GlioblastomamTORC2 Inhibition>1.56 nMDose-dependent inhibition[9]
Patient-Derived XenograftsGlioblastomamTORC2 Inhibition>1.56 nMDose-dependent inhibition[9]
786-oRenal Cell CarcinomaApoptosis InductionNot SpecifiedInduced apoptosis[4]
A498Renal Cell CarcinomaApoptosis InductionNot SpecifiedInduced apoptosis[4]
Sunitinib-Resistant RCC cellsRenal Cell CarcinomaCell ProliferationNot SpecifiedGreater suppression than temsirolimus[4]
LAPC9 (PDX)Prostate CancerCell Proliferation (ex vivo)0.1 - 10 µMSignificant reduction[5]
MCF-7Breast CancermTORC1/C2 Inhibition1 - 3 nMInhibition of phosphorylation of targets[10]
MDA-MB-468 (mutant mTOR)Breast CancermTOR SignalingNot SpecifiedOvercomes resistance to rapamycin and MLN0128[10]

Table 2: In Vivo Efficacy of this compound

ModelCancer TypeDosageEffectReference
Glioblastoma XenograftsGlioblastomaNot SpecifiedMarked reduction in tumor growth[9]
Sunitinib-Resistant RCC XenograftsRenal Cell CarcinomaNot Specified77% average reduction in tumor volume[4]
Normal BALB/cnu/nu Mice (Brain Tissue)N/ANot SpecifiedDose-dependent inhibition of p-RPS6S235/236 and p-4EBP1T37/46[11]

Experimental Protocols

Below are detailed methodologies for key experiments commonly used to evaluate the efficacy of this compound.

Cell Culture and Drug Treatment
  • Cell Lines: Human cancer cell lines (e.g., U87MG for glioblastoma, 786-o for renal cell carcinoma) are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Drug Preparation: this compound is typically supplied as a lyophilized powder and reconstituted in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 10 mM).[1] Working concentrations are prepared by diluting the stock solution in cell culture media.

  • Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing the desired concentrations of this compound or vehicle control (DMSO). Treatment duration can vary depending on the assay (e.g., 4 hours for signaling studies, 72 hours for proliferation assays).[10]

Western Blotting for Signaling Pathway Analysis
  • Cell Lysis: After drug treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against total and phosphorylated forms of mTOR pathway proteins (e.g., mTOR, Akt, S6K, 4E-BP1) overnight at 4°C.

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Proliferation Assay
  • Seeding: Cells are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to attach overnight.

  • Treatment: Cells are treated with a range of concentrations of this compound for 72 hours.

  • Quantification: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo. The absorbance or luminescence is measured using a plate reader.

  • Data Analysis: The results are expressed as a percentage of the vehicle-treated control, and IC50 values are calculated using non-linear regression analysis.

In Vivo Xenograft Studies
  • Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Implantation: Cancer cells (e.g., 1 x 106 cells) are suspended in a mixture of media and Matrigel and injected subcutaneously into the flank of each mouse.

  • Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. This compound is administered via intraperitoneal (IP) injection at a specified dose and schedule (e.g., every 5 days).[4]

  • Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. Animal body weight and overall health are also monitored.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., Western blotting, immunohistochemistry).

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating this compound in a cancer research setting.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cell Line Selection & Culture Drug_Treatment_IV This compound Treatment Cell_Culture->Drug_Treatment_IV Proliferation_Assay Proliferation/ Viability Assays Drug_Treatment_IV->Proliferation_Assay Western_Blot Western Blot (Signaling Analysis) Drug_Treatment_IV->Western_Blot Cell_Cycle_Apoptosis Cell Cycle & Apoptosis Assays Drug_Treatment_IV->Cell_Cycle_Apoptosis Xenograft_Model Xenograft Model Establishment Proliferation_Assay->Xenograft_Model Drug_Treatment_IVV This compound Administration Xenograft_Model->Drug_Treatment_IVV Tumor_Monitoring Tumor Growth Monitoring Drug_Treatment_IVV->Tumor_Monitoring Endpoint_Analysis Endpoint Analysis (Tumor Excision) Tumor_Monitoring->Endpoint_Analysis IHC_WB IHC/Western Blot of Tumor Tissue Endpoint_Analysis->IHC_WB

Caption: A general workflow for preclinical evaluation of this compound.

Conclusion

This compound represents a significant advancement in the development of mTOR inhibitors for cancer therapy. Its unique bivalent mechanism of action provides a more complete and durable inhibition of the mTOR pathway, overcoming limitations of previous generations of inhibitors. The data summarized in this guide highlight its potent anti-cancer activity in a range of preclinical models. The detailed protocols and workflows provided herein serve as a resource for researchers aiming to further investigate the therapeutic potential of this compound in various cancer contexts.

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The quest to understand and therapeutically target the fundamental mechanisms of aging has identified the mechanistic target of rapamycin (B549165) (mTOR) pathway as a key regulator of cellular senescence and lifespan. RapaLink-1, a third-generation, bi-steric mTOR inhibitor, has emerged as a promising tool and potential therapeutic agent in this field. By combining the allosteric inhibition of rapamycin with an ATP-competitive inhibitor, sapanisertib (B612132) (MLN0128), this compound offers a more potent and specific inhibition of mTOR Complex 1 (mTORC1).[1][2][3] This guide provides a comprehensive overview of the current understanding of this compound's role in cellular senescence and aging, detailing its mechanism of action, summarizing key experimental findings, and outlining relevant methodologies for researchers.

Mechanism of Action: Dual Inhibition of the mTOR Pathway

This compound is a dimeric molecule synthesized through click chemistry, joining rapamycin to a derivative of sapanisertib via a polyethylene (B3416737) glycol linker.[1] This unique structure allows it to simultaneously bind to two distinct sites on the mTOR complex, leading to a more profound and durable inhibition of mTORC1 activity compared to its predecessors.[2]

The primary mechanism of this compound in the context of aging and senescence revolves around its potent and selective inhibition of mTORC1.[4][5] This complex plays a central role in integrating signals from nutrients and growth factors to regulate cell growth, proliferation, and metabolism.[6][7] By inhibiting mTORC1, this compound influences several downstream signaling pathways implicated in senescence and aging:

  • Inhibition of Protein Synthesis: mTORC1 promotes protein synthesis by phosphorylating key targets like S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This compound effectively suppresses the phosphorylation of S6 and 4E-BP1, leading to a reduction in global protein translation, a hallmark of mTOR inhibition.[8][9]

  • Modulation of Pro-inflammatory Pathways: Chronic inflammation is a key feature of aging, and the senescence-associated secretory phenotype (SASP) contributes significantly to this. This compound has been shown to inhibit the activation of pro-inflammatory pathways such as NF-κB and Mitogen-Activated Protein Kinases (MAPKs), including p38 and ERK.[8][10] This leads to a reduction in the expression of SASP factors like pro-inflammatory molecules and matrix metalloproteinases (MMPs).[8][9][10]

  • Induction of Autophagy: Autophagy is a cellular recycling process that degrades damaged organelles and proteins, and its decline is associated with aging. While mTORC1 is a negative regulator of autophagy, the interplay in senescent cells is complex.[11] this compound's inhibition of mTORC1 is expected to promote autophagy, contributing to its anti-senescence effects.[2]

This compound in Cellular Senescence

Cellular senescence is a state of irreversible cell cycle arrest that contributes to aging and age-related diseases. This compound has demonstrated significant anti-senescence properties in preclinical models. A key study investigating the effects of this compound on ethanol-induced senescence in endothelial cells revealed its protective capabilities.[8][9][10]

Key Findings in Endothelial Cell Senescence:
  • Reduction of Senescence Markers: Treatment with this compound significantly reduced the number of senescent cells, as measured by β-galactosidase staining.[8] It also attenuated the expression of the cell cycle inhibitor p21, a key marker of senescence, at both the protein and mRNA levels.[8][12]

  • Protection Against DNA Damage: this compound was found to inhibit oxidative stress-induced DNA damage, a primary trigger of senescence.[8][9][10]

  • Restoration of Nuclear Integrity: The drug improved the expression of Lamin B1, a nuclear lamina protein whose loss is a hallmark of senescence, and enhanced the expression of the DNA repair protein KU70.[8][9][10][12]

  • Suppression of the Senescence-Associated Secretory Phenotype (SASP): this compound suppressed the mRNA expression of several SASP components, including ICAM-1, E-selectin, MCP-1, IL-8, and MMP-2, thereby mitigating the pro-inflammatory environment created by senescent cells.[8][10]

Quantitative Data on this compound's Effects on Ethanol-Induced Endothelial Senescence
ParameterControlEthanol (EtOH)EtOH + this compoundp-valueReference
β-gal Positive Cells (%) 4.06 ± 1.0625.28 ± 2.541.67 ± 1.88p < 0.0001[8]
Relative Protein Expression of p21 Significantly LowerSignificantly HigherReduced vs. EtOH-[8][12]
Relative Protein Expression of Lamin B1 NormalDecreasedImproved vs. EtOH-[8][12]
Relative Protein Expression of KU70 NormalUnchangedImproved vs. EtOH-[8][12]
Relative mRNA Expression of p21 Significantly LowerSignificantly HigherMitigated vs. EtOH-[8][12]

This compound and Lifespan Extension

Beyond its effects on cellular senescence, this compound has shown promise in extending lifespan in model organisms. Studies using fission yeast (Schizosaccharomyces pombe) have provided crucial insights into its pro-longevity mechanisms.

Key Findings in Yeast Chronological Lifespan:
  • TORC1-Dependent Lifespan Extension: this compound extends the chronological lifespan of fission yeast in a manner similar to rapamycin, acting primarily through the inhibition of the TORC1 pathway.[13][14][15]

  • Novel Metabolic Feedback Loop: A surprising discovery was that this compound activates the expression of agmatinase genes. These enzymes are involved in the conversion of agmatine (B1664431) to putrescine. This revealed a previously unknown metabolic feedback loop where these metabolites help maintain low TORC1 activity, thereby promoting longevity.[13][14][16]

  • Distinct Molecular Signature: While both rapamycin and this compound suppress cell growth, this compound imparts a more subtle, long-term deviation from normal growth patterns. It also modulates the expression of over 500 genes in a unique manner compared to rapamycin, indicating that it targets additional biological pathways.[14]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research on this compound.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining
  • Objective: To detect senescent cells, which exhibit increased β-galactosidase activity at pH 6.0.

  • Methodology:

    • Cells are seeded in culture plates and treated with the respective compounds (e.g., ethanol, this compound) for the desired duration.

    • After treatment, cells are washed with phosphate-buffered saline (PBS).

    • Cells are fixed with a solution of 2% formaldehyde (B43269) and 0.2% glutaraldehyde (B144438) in PBS for 5-15 minutes at room temperature.

    • After washing with PBS, the staining solution is added. The staining solution consists of 1 mg/mL of X-gal (5-bromo-4-chloro-3-indolyl β-D-galactopyranoside), 40 mM citric acid/sodium phosphate (B84403) buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl2.

    • Cells are incubated at 37°C without CO2 for 12-24 hours, protected from light.

    • The percentage of blue-stained (senescent) cells is determined by counting under a light microscope.[8]

Western Blotting for Protein Expression Analysis
  • Objective: To quantify the relative expression levels of specific proteins (e.g., p21, Lamin B1, KU70, phosphorylated S6).

  • Methodology:

    • Total protein is extracted from treated and control cells using a RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA protein assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is incubated with primary antibodies against the target proteins (e.g., anti-p21, anti-Lamin B1, anti-p-S6) overnight at 4°C.

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • Band intensities are quantified using densitometry software, and expression levels are normalized to a loading control such as β-actin or GAPDH.[9]

Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression Analysis
  • Objective: To measure the relative mRNA levels of genes of interest (e.g., p21, SASP factors).

  • Methodology:

    • Total RNA is isolated from cells using a suitable RNA extraction kit.

    • The concentration and purity of the RNA are determined by spectrophotometry.

    • cDNA is synthesized from the total RNA using a reverse transcription kit.

    • qRT-PCR is performed using a real-time PCR system with a SYBR Green-based master mix and gene-specific primers.

    • The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • The relative expression of the target genes is calculated using the 2^-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.

Signaling Pathways and Experimental Workflows

RapaLink1_Signaling_Pathway RapaLink1 This compound mTORC1 mTORC1 RapaLink1->mTORC1 inhibits NFkB NF-κB RapaLink1->NFkB inhibits MAPK MAPKs (p38, ERK) RapaLink1->MAPK inhibits S6K p-S6K mTORC1->S6K p4EBP1 p-4EBP1 mTORC1->p4EBP1 Autophagy Autophagy mTORC1->Autophagy inhibits Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis p4EBP1->Protein_Synthesis SASP SASP Factors (IL-6, IL-8, MMPs) NFkB->SASP p21 p21 Expression NFkB->p21 MAPK->SASP MAPK->p21 Cellular_Senescence Cellular Senescence SASP->Cellular_Senescence p21->Cellular_Senescence Autophagy->Cellular_Senescence inhibits

Caption: Signaling pathways modulated by this compound to inhibit cellular senescence.

Experimental_Workflow Cell_Culture Cell Culture (e.g., Endothelial Cells) Treatment Induce Senescence (e.g., Ethanol) +/- this compound Treatment Cell_Culture->Treatment SA_beta_gal SA-β-gal Staining Treatment->SA_beta_gal Western_Blot Protein Extraction & Western Blotting Treatment->Western_Blot qPCR RNA Extraction & qRT-PCR Treatment->qPCR Analysis Data Analysis and Quantification SA_beta_gal->Analysis Western_Blot->Analysis qPCR->Analysis

Caption: General experimental workflow for assessing the effects of this compound on cellular senescence.

Conclusion and Future Directions

This compound represents a significant advancement in the pharmacological targeting of the mTOR pathway for aging and senescence. Its potent and specific inhibition of mTORC1, coupled with its ability to modulate key pro-senescence signaling pathways, underscores its potential as a geroprotective agent. The discovery of its influence on the agmatine-putrescine metabolic axis opens new avenues for research into the intricate connections between metabolism and aging.

Future research should focus on validating these findings in mammalian models of aging and age-related diseases. Elucidating the full spectrum of this compound's molecular targets and its long-term safety profile will be crucial for its potential translation into clinical applications for promoting healthy aging. The development of this compound and similar next-generation mTOR inhibitors provides powerful tools for both understanding the biology of aging and developing novel therapeutic strategies to extend healthspan.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The mechanistic target of rapamycin (B549165) (mTOR) is a pivotal serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1] Its dysregulation is a frequent event in numerous cancers, making it a prime therapeutic target.[2] This has led to the development of several classes of mTOR inhibitors. First-generation inhibitors, known as rapalogs, allosterically and primarily target mTOR Complex 1 (mTORC1).[3] However, their efficacy can be limited by feedback activation of the PI3K/Akt signaling pathway.[3] To address this, second-generation mTOR inhibitors were developed as ATP-competitive inhibitors of the mTOR kinase domain, targeting both mTORC1 and mTORC2.[1] More recently, a novel class of bivalent inhibitors has emerged, exemplified by RapaLink-1, which combines the features of both first and second-generation inhibitors.[4] This technical guide provides an in-depth comparison of this compound with first and second-generation mTOR inhibitors, focusing on their mechanisms of action, quantitative performance, and the experimental protocols used for their evaluation.

Mechanisms of Action: An Evolutionary Perspective

The different generations of mTOR inhibitors are distinguished by their unique mechanisms of binding to the mTOR protein, leading to distinct biological consequences.

First-Generation mTOR Inhibitors (Rapalogs)

Rapalogs, which include rapamycin (sirolimus), everolimus, and temsirolimus, are allosteric inhibitors of mTORC1.[5] They function by first forming a complex with the intracellular protein FKBP12.[6] This drug-protein complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the inhibition of mTORC1 signaling.[6] This allosteric inhibition is not directed at the kinase active site but rather disrupts the interaction of mTOR with its substrates.[6] A key limitation of rapalogs is their incomplete inhibition of mTORC1 and the potential for a negative feedback loop activation of the PI3K/Akt pathway, which can promote cell survival.[6]

Second-Generation mTOR Inhibitors (mTOR Kinase Inhibitors)

Second-generation mTOR inhibitors, such as sapanisertib (B612132) (INK-128/MLN0128) and vistusertib (B1684010) (AZD2014), were designed to overcome the limitations of rapalogs. These molecules are ATP-competitive and bind directly to the kinase domain of mTOR, thereby inhibiting the activity of both mTORC1 and mTORC2.[1] This dual inhibition leads to a more comprehensive blockade of mTOR signaling, including the prevention of the feedback activation of Akt.[2]

This compound: A Bivalent Third-Generation Inhibitor

This compound represents a novel approach to mTOR inhibition. It is a bivalent molecule created by linking rapamycin to a derivative of the second-generation inhibitor sapanisertib via an inert chemical linker.[4][7] This unique structure allows this compound to simultaneously bind to both the FRB domain (via the rapamycin moiety) and the ATP-binding site of the mTOR kinase domain (via the sapanisertib-like moiety).[8] This dual binding mechanism results in a potent and durable inhibition of mTORC1 and, at higher concentrations, mTORC2.[9][10]

Quantitative Data Presentation

The following tables summarize the inhibitory activities of representative first and second-generation mTOR inhibitors and this compound. It is important to note that IC50 values can vary depending on the specific assay conditions, cell lines, and substrates used.

Table 1: Inhibitory Concentration (IC50) of First-Generation mTOR Inhibitors (Rapalogs)

CompoundTargetAssay TypeIC50 (nM)Reference
RapamycinmTORC1Cellular (p-S6K1)~1-10[11]
EverolimusmTORC1Cellular (p-S6K1)~2-20[11]
TemsirolimusmTORCell-free1760[12]

Table 2: Inhibitory Concentration (IC50) and Inhibition Constant (Ki) of Second-Generation mTOR Inhibitors

CompoundTargetAssay TypeIC50 (nM)Ki (nM)Reference
Sapanisertib (INK-128)mTORCell-free1-[13]
Vistusertib (AZD2014)mTORCell-free2.81-
OSI-027mTORCell-free4-[2]
PP242mTORCell-free8-
KU-0063794mTORCell-free10-[2]
NVP-BEZ235mTOR/PI3KαCell-free20.7 / 4-[2]
PKI-587mTOR/PI3KαCell-free1.6 / 0.4-[2]

Table 3: Inhibitory Activity of this compound

CompoundTargetAssay TypeIC50 (nM)NotesReference
This compoundmTORC1 (p-RPS6, p-4EBP1)Cellular (U87MG)1.56Selectively inhibits mTORC1 at low doses.[9][10]
This compoundmTORC2 (p-AKT S473)Cellular (LN229, U87MG)> 6.25Inhibition of mTORC2 occurs at higher doses.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize and compare mTOR inhibitors.

In Vitro mTOR Kinase Assay

This assay directly measures the enzymatic activity of mTOR and its inhibition by test compounds.

Protocol:

  • Immunoprecipitation of mTORC1/mTORC2:

    • Lyse cultured cells (e.g., HEK293T) in a CHAPS-based lysis buffer to preserve the integrity of the mTOR complexes.

    • Incubate cell lysates with antibodies specific for mTORC1 (anti-Raptor) or mTORC2 (anti-Rictor) overnight at 4°C.

    • Add protein A/G agarose (B213101) beads to capture the antibody-mTOR complex.

    • Wash the immunoprecipitates multiple times with lysis buffer to remove non-specific proteins.

  • Kinase Reaction:

    • Resuspend the immunoprecipitated mTOR complex in a kinase assay buffer containing MgCl2 and ATP.

    • Add a recombinant substrate, such as 4E-BP1 for mTORC1 or a dead-kinase version of AKT for mTORC2.

    • Add the test inhibitor at various concentrations.

    • Initiate the reaction by adding ATP and incubate at 30°C for 20-30 minutes.

  • Detection of Substrate Phosphorylation:

    • Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Perform a Western blot using a phospho-specific antibody against the substrate (e.g., anti-phospho-4E-BP1 [Thr37/46] or anti-phospho-AKT [Ser473]).

    • Quantify the band intensities to determine the extent of inhibition and calculate IC50 values.

Cellular Assay for mTOR Inhibition (Western Blotting)

This method assesses the inhibitory effect of compounds on the mTOR signaling pathway within a cellular context.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., MCF-7, U87MG) and allow them to adhere overnight.

    • Treat the cells with the mTOR inhibitor at a range of concentrations for a specified duration (e.g., 2-4 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of mTOR downstream targets, such as p-S6K (Thr389), S6K, p-4E-BP1 (Thr37/46), 4E-BP1, p-AKT (Ser473), and AKT. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities to assess the level of protein phosphorylation and inhibition.

Cell Viability Assay

This assay determines the effect of mTOR inhibitors on the proliferation and viability of cancer cell lines.

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density.

  • Compound Treatment:

    • After 24 hours, treat the cells with a serial dilution of the mTOR inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the cells for a period of 48-72 hours.

  • Viability Assessment:

    • Add a viability reagent such as MTT, MTS, or resazurin (B115843) to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the cell viability against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Mandatory Visualizations

Signaling Pathways

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_mTORC1 mTORC1 cluster_mTORC2 mTORC2 cluster_downstream_mTORC1 mTORC1 Downstream cluster_downstream_mTORC2 mTORC2 Downstream Growth Factors Growth Factors mTORC2 mTORC2 Growth Factors->mTORC2 PI3K PI3K Growth Factors->PI3K Amino Acids Amino Acids mTORC1 mTORC1 Amino Acids->mTORC1 Energy Status (ATP) Energy Status (ATP) Energy Status (ATP)->mTORC1 Raptor Raptor mLST8_1 mLST8 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Autophagy Autophagy mTORC1->Autophagy Rictor Rictor mSIN1 mSIN1 mLST8_2 mLST8 Akt Akt mTORC2->Akt p-Ser473 Cytoskeletal Organization Cytoskeletal Organization mTORC2->Cytoskeletal Organization Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth Akt->mTORC1 Cell Survival Cell Survival Akt->Cell Survival PI3K->Akt Experimental_Workflow cluster_discovery Discovery & Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Models Compound Synthesis Compound Synthesis In Vitro Kinase Assay In Vitro Kinase Assay Compound Synthesis->In Vitro Kinase Assay Determine IC50/Ki Western Blotting Western Blotting In Vitro Kinase Assay->Western Blotting Confirm cellular target engagement Cell Viability Assay Cell Viability Assay Western Blotting->Cell Viability Assay Assess anti-proliferative effects Xenograft Models Xenograft Models Cell Viability Assay->Xenograft Models Evaluate in vivo efficacy Inhibitor_Generations First Gen (Rapalogs) First Gen (Rapalogs) Second Gen (Kinase Inhibitors) Second Gen (Kinase Inhibitors) First Gen (Rapalogs)->Second Gen (Kinase Inhibitors) Addresses limitations (feedback loop) This compound (Bivalent) This compound (Bivalent) First Gen (Rapalogs)->this compound (Bivalent) Incorporates Rapamycin moiety Second Gen (Kinase Inhibitors)->this compound (Bivalent) Incorporates Kinase Inhibitor moiety

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the key advantages and applications of RapaLink-1, a novel third-generation mTOR inhibitor, in a research setting. This compound represents a significant advancement in the targeted inhibition of the mTOR signaling pathway, a critical regulator of cell growth, proliferation, and metabolism that is frequently dysregulated in cancer and other diseases.

Core Advantages of this compound

This compound is a bivalent inhibitor, ingeniously designed by linking rapamycin (B549165) to the ATP-competitive mTOR kinase inhibitor MLN0128.[1] This unique structure allows it to simultaneously bind to two distinct sites on the mTOR complex, the FRB domain (via the rapamycin moiety) and the kinase domain (via the MLN0128 moiety).[2] This dual-binding mechanism confers several key advantages over previous generations of mTOR inhibitors.[1][2]

1. Enhanced Potency and Dual mTORC1/mTORC2 Inhibition:

This compound potently inhibits both mTORC1 and mTORC2 complexes.[3] Unlike first-generation inhibitors like rapamycin, which primarily allosterically inhibit mTORC1, this compound's ATP-competitive component allows for the direct inhibition of the kinase activity of both complexes.[1][3] This leads to a more complete and durable blockade of mTOR signaling.[4] For instance, this compound has been shown to selectively inhibit the phosphorylation of mTORC1 substrates p-RPS6S235/236 and p-4EBP1T37/46 at concentrations as low as 1.56 nM.[1][5]

2. Overcoming Resistance:

A significant challenge in cancer therapy is the development of resistance to targeted agents. This compound has demonstrated the ability to overcome resistance mechanisms that limit the efficacy of first- and second-generation mTOR inhibitors.[1] Its bivalent binding mode is effective against certain mTOR mutations that confer resistance to either rapamycin or ATP-competitive inhibitors alone.

3. Superior Efficacy in Preclinical Models:

In various preclinical cancer models, including glioblastoma, renal cell carcinoma, and prostate cancer, this compound has demonstrated superior anti-tumor effects compared to rapamycin or MLN0128 alone.[2][3][6] It has been shown to more effectively inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest in cancer cells.[3][7]

4. Blood-Brain Barrier Permeability:

A critical feature for treating brain tumors is the ability of a drug to cross the blood-brain barrier. This compound has been shown to be brain-permeable, making it a promising candidate for the treatment of glioblastoma and other central nervous system malignancies.[2][5]

Quantitative Data

The following tables summarize the available quantitative data on the efficacy of this compound in various cancer cell models.

Table 1: IC50 Values of this compound in Glioblastoma Stem Cells (GSCs) [7]

Cell LineSubtypeIC50 (nM)
SF188Pediatric1.5
BTSC233Mesenchymal6
JHH520Mesenchymal12
GBM1Classical24
NCH644Proneural48

Table 2: IC50 Values of this compound in Prostate Cancer Organoids [6]

PDX ModelDescriptionIC50 (µM)
LAPC9Prostate Cancer0.0046
BM18Bone Metastasis0.0003

Signaling Pathways and Experimental Workflows

mTOR Signaling Pathway Inhibition by this compound

This compound exerts its effects by inhibiting the PI3K/AKT/mTOR signaling pathway, which is a central regulator of cellular processes. The following diagram illustrates the key components of this pathway and the points of inhibition by this compound.

mTOR_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates TSC TSC1/TSC2 AKT->TSC inhibits mTORC2 mTORC2 mTORC2->AKT activates Rheb Rheb-GTP TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates EBP1 4E-BP1 mTORC1->EBP1 inhibits ULK1 ULK1 mTORC1->ULK1 inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis EBP1->Protein_Synthesis represses Autophagy Autophagy ULK1->Autophagy initiates Cell_Growth Cell Growth & Proliferation Autophagy->Cell_Growth regulates Protein_Synthesis->Cell_Growth RapaLink1 This compound RapaLink1->mTORC2 RapaLink1->mTORC1

Caption: The mTOR signaling pathway and points of inhibition by this compound.

Experimental Workflow for Assessing this compound Efficacy

A typical workflow to evaluate the efficacy of this compound in a cancer cell line involves a series of in vitro assays.

Experimental_Workflow Start Cancer Cell Line Culture Treatment Treat with this compound (and controls) Start->Treatment Viability Cell Viability Assay (XTT/MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V) Treatment->Apoptosis WesternBlot Western Blot Analysis (mTOR pathway proteins) Treatment->WesternBlot Analysis Data Analysis and Interpretation Viability->Analysis Apoptosis->Analysis WesternBlot->Analysis

Caption: A standard experimental workflow for evaluating this compound.

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments commonly used to assess the effects of this compound.

Western Blot Analysis of mTOR Pathway Proteins

This protocol is for the detection of key phosphorylated and total proteins in the mTOR signaling pathway following treatment with this compound.

1. Cell Lysis and Protein Quantification:

  • Culture cells to 70-80% confluency and treat with desired concentrations of this compound, rapamycin, MLN0128, and vehicle control for the specified time.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

2. SDS-PAGE and Protein Transfer:

  • Denature protein lysates by boiling in Laemmli sample buffer.

  • Load equal amounts of protein (20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel.

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins to a PVDF membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-mTOR, mTOR, p-AKT, AKT, p-S6K, S6K, p-4EBP1, 4EBP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

4. Detection:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify band intensities using densitometry software.

Annexin V Apoptosis Assay

This flow cytometry-based assay is used to quantify the percentage of apoptotic cells after this compound treatment.

1. Cell Preparation:

  • Seed cells and treat with this compound and controls as described for the Western blot protocol.

  • Harvest both adherent and floating cells.

  • Wash the cells twice with cold PBS.

2. Staining:

  • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 106 cells/mL.

  • Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

3. Flow Cytometry Analysis:

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the stained cells by flow cytometry within one hour.

  • Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI as controls for setting compensation and gates.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

XTT Cell Viability Assay

This colorimetric assay measures cell viability based on the metabolic activity of the cells.

1. Cell Seeding and Treatment:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Allow the cells to adhere overnight.

  • Treat the cells with a range of concentrations of this compound and controls. Include wells with media only as a blank control.

  • Incubate for the desired treatment period (e.g., 24, 48, 72 hours).

2. XTT Reagent Preparation and Incubation:

  • Prepare the XTT labeling mixture according to the manufacturer's instructions by mixing the XTT labeling reagent and the electron-coupling reagent.

  • Add the XTT labeling mixture to each well.

  • Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, or until a color change is apparent.

3. Absorbance Measurement:

  • Shake the plate gently to evenly distribute the color.

  • Measure the absorbance of each well at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is recommended.

4. Data Analysis:

  • Subtract the absorbance of the blank wells from all other wells.

  • Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.

  • Plot the results to determine the IC50 value of this compound.

Conclusion

This compound represents a promising third-generation mTOR inhibitor with significant advantages in potency, dual mTORC1/mTORC2 inhibition, and the ability to overcome resistance. Its blood-brain barrier permeability further enhances its therapeutic potential for brain cancers. The experimental protocols and workflows outlined in this guide provide a framework for researchers to effectively evaluate the efficacy and mechanism of action of this compound in various preclinical research settings. As research continues, this compound holds the potential to become a valuable tool in the arsenal (B13267) of targeted cancer therapies.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the third-generation mTOR inhibitor, RapaLink-1, and its effects on renal cell carcinoma (RCC). It consolidates key findings on its mechanism of action, superiority over earlier-generation inhibitors, and its efficacy in both treatment-sensitive and resistant RCC models. This document is intended to be a comprehensive resource, detailing experimental methodologies and presenting available data to facilitate further research and development in this area.

Introduction to this compound and Renal Cell Carcinoma

Renal cell carcinoma is a prevalent form of kidney cancer, with metastatic RCC often developing resistance to standard therapies like the multi-targeted tyrosine kinase inhibitor, sunitinib (B231).[1][2] The mammalian target of rapamycin (B549165) (mTOR) signaling pathway is frequently dysregulated in RCC, making it a key therapeutic target.[3][4] this compound is a novel, third-generation mTOR inhibitor that uniquely combines rapamycin and the mTOR kinase inhibitor MLN0128.[1][2][5] This bivalent structure allows for a more potent and durable inhibition of both mTORC1 and mTORC2 complexes.[6] Preclinical studies have demonstrated its significant therapeutic potential in overcoming resistance to existing mTOR inhibitors and showing superior efficacy compared to first-generation inhibitors like temsirolimus (B1684623) in RCC.[1][3][7]

Mechanism of Action of this compound in RCC

This compound exerts its anti-tumor effects through the robust inhibition of the PI3K/AKT/mTOR signaling pathway. Unlike first-generation mTOR inhibitors (rapalogs) that primarily inhibit mTORC1, this compound effectively blocks the phosphorylation of downstream targets of both mTORC1 and mTORC2.[1][5]

Key molecular effects include the reduced phosphorylation of:

  • p70S6K (Thr389): A downstream effector of mTORC1, crucial for protein synthesis and cell growth.[1]

  • 4EBP1 (Thr37/46): Another mTORC1 substrate that, when hypophosphorylated, sequesters the translation initiation factor eIF4E, thereby inhibiting cap-dependent translation.[1]

  • AKT (Ser473): A key node in the PI3K signaling pathway and a direct substrate of mTORC2. Inhibition of AKT phosphorylation disrupts pro-survival signals.[1]

Furthermore, RNA sequencing has revealed that this compound's impact extends beyond the mTOR pathway. In sunitinib-resistant RCC cells, this compound was found to also suppress components of the MAPK and ErbB signaling pathways, as well as ABC transporters, which are often implicated in multidrug resistance.[1][2]

RapaLink1_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (e.g., ErbB) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT p70S6K p70S6K mTORC1->p70S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis _4EBP1->Protein_Synthesis RapaLink1 This compound RapaLink1->mTORC2 RapaLink1->mTORC1 MAPK_pathway MAPK Pathway RapaLink1->MAPK_pathway ABC_transporters ABC Transporters RapaLink1->ABC_transporters MAPK_pathway->Cell_Growth Drug_Resistance Drug Resistance ABC_transporters->Drug_Resistance

Figure 1: this compound's multi-pathway inhibitory action in RCC.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound in RCC.

Table 1: In Vivo Efficacy of this compound in Sunitinib-Resistant RCC Xenografts
Treatment GroupAverage Tumor Volume Reduction (%)Reference
Temsirolimus37%[1]
This compound 79% [1]

Data from a study using a sunitinib-resistant 786-O xenograft model.[1]

Table 2: Effects of this compound on Cellular Processes in RCC Cell Lines
Cellular ProcessCell LinesThis compound Effect Compared to TemsirolimusSpecific Quantitative DataReference
Cell Proliferation 786-O, A498, ACHN, Caki-1, Caki-2, Sunitinib-Resistant LinesSignificantly greater suppressionSpecific IC50 values not provided in the primary publication.[1]
Apoptosis 786-O, A498, Sunitinib-Resistant 786-OGreater induction of apoptosisPrecise percentages of apoptotic cells not detailed in the primary publication.[1]
Cell Cycle Arrest 786-O, A498, Sunitinib-Resistant 786-OSignificantly greater induction of G1 arrestSpecific percentages of cells in G1 phase not provided in the primary publication.[1]
Cell Migration 786-O, A498, Sunitinib-Resistant 786-OSignificantly greater inhibitionQuantitative analysis of wound closure not detailed in the primary publication.[1]
Cell Invasion 786-O, A498, Sunitinib-Resistant 786-OSignificantly greater inhibitionQuantitative analysis of invaded cells not detailed in the primary publication.[1]
Colony Formation 786-O, A498, Sunitinib-Resistant 786-OSignificantly greater inhibitionQuantitative analysis of colony numbers not detailed in the primary publication.[1]

While the primary publication by Kuroshima et al. (2020) consistently demonstrates the superior efficacy of this compound over temsirolimus in these in vitro assays through graphical representations, specific numerical data such as IC50 values and percentages were not explicitly provided in the main text or supplementary materials.[1]

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments conducted to evaluate the effects of this compound on RCC.

Cell Lines and Culture
  • Cell Lines: Human RCC cell lines 786-O, A498, ACHN, Caki-1, and Caki-2 were utilized.[1]

  • Culture Conditions: Cells were maintained in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) at 37°C in a humidified atmosphere with 5% CO2.[1]

  • Sunitinib-Resistant Cell Line Generation: Sunitinib-resistant (SU-R) cell lines were established in vivo through gavage feeding of sunitinib to mice bearing RCC xenografts.[1]

Cell Proliferation Assay (XTT Assay)
  • RCC cells were seeded in 96-well plates.

  • Cells were treated with varying concentrations of temsirolimus or this compound (e.g., 1-1000 nmol/L) for specified durations (e.g., 24-96 hours).[1]

  • Cell proliferation was assessed using the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay kit according to the manufacturer's instructions.[1]

  • Absorbance was measured using a microplate reader to determine cell viability.

Apoptosis and Cell Cycle Assays (Flow Cytometry)
  • RCC cells (e.g., 786-O and A498) were treated with temsirolimus or this compound for a specified time.

  • For apoptosis analysis, cells were harvested, washed, and stained with an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit.[1]

  • For cell cycle analysis, cells were harvested, fixed, and stained with PI using a DNA reagent kit.[1]

  • Samples were analyzed by flow cytometry to quantify the percentage of apoptotic cells and the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]

Western Blot Analysis
  • RCC cells were treated with the inhibitors for a designated period.

  • Total protein was extracted using lysis buffer.

  • Protein concentrations were determined, and equal amounts of protein were separated by SDS-PAGE.

  • Proteins were transferred to a PVDF membrane.

  • Membranes were blocked and then incubated with primary antibodies against proteins of the mTOR pathway (e.g., phospho-p70S6K, phospho-4EBP1, phospho-AKT, total AKT, etc.) and apoptotic markers (e.g., cleaved PARP).[1]

  • After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence detection system.

Cell Migration Assay (Wound Healing Assay)
  • Cells were grown to confluence in culture plates.

  • A scratch or "wound" was created in the cell monolayer using a sterile pipette tip.

  • The cells were washed to remove debris and incubated with media containing temsirolimus or this compound.

  • Images of the wound were captured at different time points (e.g., 0 and 24 hours) to monitor cell migration into the wounded area.[1]

Cell Invasion Assay (Modified Boyden Chamber Assay)
  • Transwell inserts with 8-μm pores precoated with Matrigel were used.[1]

  • RCC cells, resuspended in serum-free media with the respective inhibitors, were seeded into the upper chamber.

  • The lower chamber was filled with media containing a chemoattractant (e.g., FBS).

  • After incubation, non-invading cells on the upper surface of the membrane were removed.

  • Invading cells on the lower surface were fixed, stained, and counted under a microscope.[1]

Colony Formation Assay
  • A low density of RCC cells (e.g., 1000 cells) was plated in 10-cm dishes.[1]

  • Cells were cultured with media containing temsirolimus or this compound for 7-10 days, allowing for colony formation.[1]

  • Colonies were fixed and stained with crystal violet.[1]

  • The number of colonies was counted to assess the long-term proliferative capacity.

In Vivo Xenograft Model
  • Sunitinib-resistant RCC cells were subcutaneously injected into nude mice.[1]

  • Once tumors were established, mice were randomized into treatment groups: vehicle control, temsirolimus (e.g., 1.5 mg/kg, daily), and this compound (e.g., 1.5 mg/kg, every 5 days).[1]

  • Tumor volumes were measured regularly throughout the treatment period.

  • At the end of the study, tumors were excised for further analysis, such as immunohistochemistry for apoptotic markers like cleaved caspase-3 and cleaved PARP.[1]

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture RCC Cell Lines (Sunitinib-Sensitive & Resistant) Treatment Treatment with This compound vs. Temsirolimus Cell_Culture->Treatment Proliferation Proliferation Assay (XTT) Treatment->Proliferation Apoptosis_Cycle Apoptosis & Cell Cycle (Flow Cytometry) Treatment->Apoptosis_Cycle Migration_Invasion Migration & Invasion (Wound Healing, Transwell) Treatment->Migration_Invasion Colony_Formation Colony Formation Assay Treatment->Colony_Formation Western_Blot Mechanism of Action (Western Blot) Treatment->Western_Blot Xenograft Sunitinib-Resistant Xenograft Model InVivo_Treatment Systemic Treatment (this compound, Temsirolimus, Vehicle) Xenograft->InVivo_Treatment Tumor_Measurement Tumor Volume Measurement InVivo_Treatment->Tumor_Measurement IHC Immunohistochemistry (Apoptotic Markers) Tumor_Measurement->IHC

Figure 2: General experimental workflow for investigating this compound in RCC.

Conclusion and Future Directions

This compound has demonstrated significant promise as a therapeutic agent for renal cell carcinoma, particularly in cases that have developed resistance to standard therapies. Its dual inhibition of mTORC1 and mTORC2, along with its effects on other key cancer-related signaling pathways, provides a strong rationale for its clinical development. The preclinical data consistently show its superiority over temsirolimus in suppressing RCC cell proliferation, inducing apoptosis, and inhibiting cell motility.

Future research should focus on obtaining more granular quantitative data from in vitro studies to better define the therapeutic window and potency of this compound. Furthermore, clinical trials are warranted to evaluate the safety and efficacy of this compound in patients with advanced or treatment-resistant RCC.[1] Investigating potential biomarkers of response to this compound will also be crucial for patient stratification in future clinical studies.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The mechanistic target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. Dysregulation of the mTOR signaling pathway is a common feature in a variety of human cancers, making it a critical target for therapeutic intervention. RapaLink-1 is a third-generation, bivalent mTOR inhibitor that represents a significant advancement in the field. It is synthesized by linking rapamycin to the ATP-competitive mTOR inhibitor, MLN0128, via an inert chemical linker.[1][2][3][4][5] This unique structure allows this compound to bind to both the FRB domain and the kinase domain of mTOR, resulting in a more potent and durable inhibition of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2) compared to its predecessors.[1][5][6] This technical guide provides an in-depth overview of this compound as a tool for studying mTOR signaling, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to this compound

First and second-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs) and ATP-competitive mTOR kinase inhibitors (TORKi), respectively, have shown limitations in clinical settings, including incomplete mTORC1 inhibition and the emergence of resistance.[6][7][8] this compound was developed to overcome these challenges. By combining the high-affinity binding of rapamycin to the FRB domain of mTOR with the kinase-inhibiting activity of MLN0128, this compound demonstrates superior potency and a more sustained inhibition of mTOR signaling.[1][3][6]

Chemical Structure: this compound is a large molecule consisting of a rapamycin moiety linked to a derivative of sapanisertib (B612132) (MLN0128).[9] The linker is a polyethylene (B3416737) glycol unit, and the connection is formed via a copper-catalyzed azide-alkyne cycloaddition (click chemistry).[9]

  • Molecular Formula: C₉₁H₁₃₈N₁₂O₂₄

  • Molar Mass: 1784.165 g·mol⁻¹

Mechanism of Action: Bivalent Inhibition of mTOR

This compound's innovative design allows it to simultaneously engage two distinct sites on the mTOR protein. The rapamycin component binds to the FKBP12 protein, and this complex then targets the FRB domain of mTOR. The MLN0128 component, on the other hand, directly inhibits the ATP-binding site within the kinase domain of mTOR.[1][5][10] This dual-binding mechanism leads to a more stable and prolonged inhibition of both mTORC1 and mTORC2.

start Start: Cell Culture & Treatment lysis Cell Lysis start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (to PVDF membrane) sds->transfer block Blocking transfer->block primary Primary Antibody Incubation (p-mTOR, etc.) block->primary secondary Secondary Antibody Incubation (HRP-conjugated) primary->secondary detect Detection (ECL) secondary->detect end End: Data Analysis detect->end cluster_domains mTOR Domains cluster_components This compound Components mTOR mTOR Protein FRB FRB Domain Kinase Kinase Domain (ATP-binding site) RapaLink1 This compound Rapamycin_moiety Rapamycin Moiety MLN0128_moiety MLN0128 Moiety Linker Linker Rapamycin_moiety->Linker FKBP12 FKBP12 Rapamycin_moiety->FKBP12 binds MLN0128_moiety->Kinase inhibits Linker->MLN0128_moiety FKBP12->FRB targets

References

Methodological & Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RapaLink-1 is a third-generation, bivalent inhibitor of the mechanistic target of rapamycin (B549165) (mTOR). It is composed of rapamycin linked to the mTOR kinase inhibitor MLN0128, allowing it to bind to two distinct sites on the mTOR complex.[1][2] This dual-binding mechanism results in potent and durable inhibition of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3][4] this compound has demonstrated significant anti-proliferative, anti-migratory, and pro-apoptotic effects in various cancer cell lines, including those resistant to first and second-generation mTOR inhibitors.[4][5] These application notes provide detailed protocols for the use of this compound in cell culture experiments.

Mechanism of Action

This compound exerts its effects by inhibiting the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[3] By targeting both mTORC1 and mTORC2, this compound effectively blocks the phosphorylation of key downstream effectors, including p70S6K, 4EBP1, and AKT (at Ser473).[4] This comprehensive inhibition leads to cell cycle arrest, induction of apoptosis, and a reduction in cell migration and invasion.[4]

mTOR_Pathway PI3K PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT p70S6K p70S6K mTORC1->p70S6K _4EBP1 4EBP1 mTORC1->_4EBP1 CellGrowth Cell Growth & Proliferation p70S6K->CellGrowth _4EBP1->CellGrowth RapaLink1 This compound RapaLink1->mTORC2 RapaLink1->mTORC1

Figure 1: this compound inhibits the PI3K/AKT/mTOR signaling pathway.

Quantitative Data Summary

The following tables summarize the effective concentrations and IC50 values of this compound in various cell lines and assays as reported in the literature.

Table 1: Effective Concentrations of this compound in Cell Culture

Cell LineAssayEffective ConcentrationTreatment DurationReference
Renal Cell Carcinoma (786-o, A498)Cell Viability1-1000 nmol/L72 hours[4]
Renal Cell Carcinoma (786-o, A498, ACHN, caki1, caki2)Cell Proliferation100 nmol/L24-96 hours[4]
Glioblastoma (U87MG)Western Blot (p-RPS6, p-4EBP1 inhibition)1.56 nM3 hours[6]
Glioblastoma (U87MG)Cell Cycle Arrest (G0/G1)0-12.5 nM48 hours[2]
Endothelial CellsWestern Blot (p-mTOR, p-4EBP1, p-S6 inhibition)250 pM24 hours[7]
Prostate Cancer Organoids (LAPC9, BM18)Western Blot (p-S6, p-ULK1, p-Akt inhibition)0.01-0.1 µM48 hours[5]
Mammary Epithelial Cells (HMLE)Cell Culture Treatment5 nMNot Specified[8]

Table 2: IC50 Values for this compound

Cell LineAssayIC50 ValueReference
NF2-null Meningioma (Ben-Men-1)Cell Viability436.0 pM[1]
NF2-null Meningioma (MN1-LF)Cell Viability971.1 pM[1]
NF2-mutant Meningioma (MN646C)Cell Viability1.1 nM[1]
NF2-mutant Meningioma (MN663A)Cell Viability1.3 nM[1]

Experimental Protocols

Reagent Preparation and Storage
  • This compound Stock Solution: this compound is typically supplied as a lyophilized powder.[3] To prepare a 10 mM stock solution, reconstitute 5 mg of the powder in 0.28 mL of DMSO.[3]

  • Storage: Store the lyophilized powder at 4°C, desiccated, for up to 24 months.[3] Once reconstituted in DMSO, store the stock solution at -20°C and use within one month to maintain potency. It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.[3]

Experimental_Workflow cluster_assays Examples of Downstream Assays Start Start CellCulture Cell Seeding and Culture Start->CellCulture RapaLink1_Treatment This compound Treatment (Varying Concentrations and Durations) CellCulture->RapaLink1_Treatment Assays Downstream Assays RapaLink1_Treatment->Assays Viability Cell Viability (XTT, WST-1) Migration Migration/Invasion (Boyden Chamber) Apoptosis Apoptosis (Flow Cytometry) WesternBlot Western Blot (Protein Expression) DataAnalysis Data Analysis and Interpretation End End DataAnalysis->End Viability->DataAnalysis Migration->DataAnalysis Apoptosis->DataAnalysis WesternBlot->DataAnalysis

Figure 2: General experimental workflow for this compound in cell culture.
Cell Culture and Treatment

  • Cell Lines: A variety of human cancer cell lines have been successfully used in studies with this compound, including renal cell carcinoma (786-o, A498, ACHN, caki1, caki2), glioblastoma (U87MG), and prostate cancer (LAPC9).[4][5][6]

  • Culture Conditions: Culture the selected cell lines in their recommended medium supplemented with 10% Fetal Bovine Serum (FBS) at 37°C in a humidified atmosphere with 5% CO2.[4]

  • Treatment: When cells reach the desired confluency (typically 70-80%), replace the culture medium with fresh medium containing the desired concentration of this compound or vehicle control (e.g., DMSO). The final concentration of DMSO should be kept consistent across all conditions and ideally below 0.1%.

Cell Proliferation/Viability Assay (XTT Assay)

This protocol is adapted from studies on renal cell carcinoma cell lines.[4]

  • Seed cells in a 96-well plate at a density optimized for your cell line.

  • Allow the cells to adhere overnight.

  • Treat the cells with a range of this compound concentrations (e.g., 1-1000 nmol/L) for 24 to 96 hours.[4]

  • At the end of the treatment period, add the XTT labeling mixture (Roche Applied Science) to each well according to the manufacturer's instructions.

  • Incubate the plate for a further 4 hours at 37°C.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

This protocol is a general guide based on multiple studies.[4][7]

  • Seed cells in 6-well or 10-cm dishes and grow to 70-80% confluency.

  • Treat the cells with this compound at the desired concentrations (e.g., 250 pM for endothelial cells, or higher concentrations for cancer cell lines) for the specified duration (e.g., 24 hours).[7]

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or similar protein assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-mTOR, phospho-4EBP1, phospho-S6, phospho-AKT, cleaved PARP, and a loading control like β-actin) overnight at 4°C.[4][7]

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using image analysis software.

Cell Migration and Invasion Assays (Boyden Chamber Assay)

This protocol is based on general methodologies for migration and invasion assays.[4][9]

  • For invasion assays, coat the upper surface of Transwell inserts (e.g., 8-µm pore size) with a thin layer of Matrigel and allow it to solidify.[10] For migration assays, no coating is necessary.

  • Serum-starve the cells for 24 hours prior to the assay.

  • Resuspend the cells in serum-free medium and seed them into the upper chamber of the Transwell inserts.

  • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubate the plates for a period optimized for your cell line (e.g., 24-48 hours).

  • After incubation, remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

  • Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol (B129727) or ethanol (B145695).

  • Stain the cells with a solution such as 0.1% crystal violet.[10]

  • Wash the inserts to remove excess stain and allow them to air dry.

  • Count the stained cells in several random microscopic fields to quantify migration or invasion.

Apoptosis Assay (Flow Cytometry)

This protocol is based on a study in renal cell carcinoma.[4]

  • Treat cells with this compound at the desired concentrations and for the appropriate duration.

  • Harvest the cells, including any floating cells in the medium.

  • Wash the cells with cold PBS.

  • Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) using a commercially available kit (e.g., from BD Biosciences) according to the manufacturer's protocol.[4]

  • Analyze the stained cells by flow cytometry to determine the percentage of apoptotic cells (Annexin V positive).

Cell Cycle Analysis (Flow Cytometry)

This protocol is based on a study in renal cell carcinoma.[4]

  • Treat cells with this compound as required.

  • Harvest and wash the cells with PBS.

  • Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Wash the cells to remove the ethanol and resuspend them in a solution containing a DNA staining dye (e.g., Propidium Iodide) and RNase.

  • Analyze the DNA content of the cells by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Conclusion

This compound is a potent and selective dual mTORC1/mTORC2 inhibitor with significant potential in cancer research and drug development. The protocols outlined in these application notes provide a framework for investigating the cellular effects of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions to ensure reliable and reproducible results.

References

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

RapaLink-1 is a third-generation, bivalent inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a crucial serine/threonine protein kinase that regulates cell growth, proliferation, and metabolism.[1][2] Structurally, this compound joins Rapamycin and the mTOR kinase inhibitor MLN0128 through an inert chemical linker.[3][4] This unique design allows it to bind to two distinct sites on the mTOR complex: the FKBP12-rapamycin binding (FRB) domain and the mTOR kinase domain.[3][5] This dual-binding mechanism results in potent and durable inhibition of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), overcoming resistance observed with previous generations of mTOR inhibitors.[1][6][7] this compound has demonstrated efficacy in various cancer models, including glioblastoma and renal cell carcinoma, and possesses the ability to cross the blood-brain barrier.[1][3][4]

These application notes provide detailed protocols for the preparation of this compound stock solutions and subsequent dilutions to achieve desired working concentrations for both in vitro and in vivo experimental models.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound, along with recommended storage conditions.

Table 1: Physical and Chemical Properties

Property Value Reference
Molecular Weight 1784.14 g/mol [3][8][9]
Appearance White to light yellow lyophilized powder [1][3][8]

| CAS Number | 1887095-82-0 |[8][9] |

Table 2: Solubility Data

Solvent Concentration Notes Reference
DMSO ≥100 - 178 mg/mL (≥56 - 100 mM) Sonication or warming may be required. [1][3][4][8][9]
Ethanol ≥24.85 mg/mL [10]

| Water | Insoluble (<0.1 mg/mL) | |[3] |

Table 3: Storage and Stability

Form Storage Temperature Stability Notes Reference
Lyophilized Powder 4°C or -20°C 24 months (4°C) to 3 years (-20°C) Store desiccated. [1][8][9]
In DMSO -20°C ~1 month Aliquot to prevent freeze-thaw cycles. [1][3][6][9]

| In DMSO | -80°C | ~6 months | Aliquot to prevent freeze-thaw cycles. |[1][3][6] |

Table 4: Recommended Working Concentrations

Application Cell Line / Model Concentration Range Exposure Time Reference
In Vitro (Western Blot) U87MG Glioma 0.39 - 12.5 nM 3 hours [8]
In Vitro (Growth Inhibition) U87MG Glioma up to 200 nM 3 days [3][10]
In Vitro (Cell Cycle) U87MG Glioma up to 12.5 nM 48 hours [3][10]
In Vitro (Proliferation) Renal Cell Carcinoma 100 nM 24 - 96 hours [3]
In Vitro (Organoids) Prostate Cancer 10 - 100 nM 48 hours [7]
In Vivo (Brain mTOR Inhibition) BALB/cNU/NU Mice 0.4 - 4 mg/kg 15 minutes (single dose) [8]

| In Vivo (Tumor Xenograft) | U87MG Glioma | 1.5 mg/kg | Every 5-7 days |[3][10] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution.

Materials:

  • This compound lyophilized powder (e.g., 5 mg)

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes or amber glass vials

  • Calibrated precision balance and micropipettes

Procedure:

  • Pre-Equilibration: Allow the vial of lyophilized this compound powder to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder. For this protocol, we will use 5 mg.

  • Reconstitution:

    • To prepare a 10 mM stock solution from 5 mg of this compound (MW: 1784.14 g/mol ), calculate the required volume of DMSO:

      • Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

      • Volume (L) = 0.005 g / (0.010 mol/L * 1784.14 g/mol ) = 0.0002802 L

      • Volume (µL) = 280.2 µL

    • Add 280.2 µL of DMSO to the vial containing 5 mg of this compound.[1]

  • Dissolution: Cap the vial securely and vortex thoroughly. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.[8] The solution should be clear.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, light-protected tubes.

    • Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3] Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays

This protocol describes the serial dilution of the primary stock solution for use in cell culture experiments.

Materials:

  • 10 mM this compound stock solution (from Protocol 1)

  • Sterile cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (e.g., to 10 µM):

    • Perform a 1:1000 dilution of the 10 mM stock solution in sterile cell culture medium.

    • Example: Add 1 µL of 10 mM this compound stock to 999 µL of cell culture medium to yield a 10 µM intermediate solution. Mix thoroughly by gentle pipetting or vortexing.

    • Note: Prepare this intermediate dilution fresh before each experiment. The stability of this compound in aqueous media is lower than in DMSO.

  • Final Working Concentrations:

    • Use the 10 µM intermediate solution to prepare the final working concentrations directly in the cell culture plates or in separate tubes.

    • Example for a final concentration of 10 nM in 2 mL of medium: Add 2 µL of the 10 µM intermediate solution to the 2 mL of medium in the well.

    • Always include a vehicle control (e.g., 0.1% DMSO) in your experimental setup, matching the highest concentration of DMSO used in the treatment groups.

Protocol 3: Preparation of a Formulation for In Vivo Animal Studies

This protocol provides an example of how to formulate this compound for intraperitoneal (i.p.) injection in mice. The final vehicle composition may need optimization based on the specific animal model and experimental requirements.

Materials:

  • High-concentration this compound stock solution in DMSO (e.g., 40 mg/mL)

  • PEG300 (Polyethylene glycol 300)

  • Tween 80 (Polysorbate 80)

  • Sterile Saline or Phosphate-Buffered Saline (PBS)

  • Sterile tubes

Procedure:

  • Prepare DMSO Stock: Prepare a concentrated stock of this compound in DMSO (e.g., 40 mg/mL).[8] Ensure it is fully dissolved.

  • Formulation (Example for a 10% DMSO, 30% PEG300, 5% Tween 80, 55% Saline vehicle):

    • The volumes below are for preparing a final dosing solution. The calculation should be based on the desired final concentration and dosing volume (e.g., 100 µL per 20 g mouse).

    • In a sterile tube, add the required volume of the 40 mg/mL this compound DMSO stock.

    • Add PEG300. For a 1:3 ratio of DMSO to PEG300, add 3 volumes of PEG300 for every 1 volume of DMSO stock. Mix until the solution is clear.[8]

    • Add Tween 80 and mix until clear.

    • Add sterile saline or PBS to reach the final volume and mix thoroughly.

  • Dosing Calculation Example:

    • Goal: Dose a 20 g mouse at 1.5 mg/kg.[10]

    • Total Dose: 1.5 mg/kg * 0.02 kg = 0.03 mg = 30 µg

    • If dosing volume is 100 µL (0.1 mL): Final concentration needed is 30 µg / 0.1 mL = 300 µg/mL = 0.3 mg/mL.

    • Prepare the formulation to achieve this final concentration. Ensure the final DMSO concentration is well-tolerated by the animals.

  • Administration: Administer the freshly prepared formulation to the animal via the desired route (e.g., intraperitoneal injection).

Visualizations

Diagram 1: this compound Mechanism of Action in the mTOR Signaling Pathway

mTOR_Pathway GF Growth Factors (e.g., Insulin) RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates AKT AKT PI3K->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival mTORC2 mTORC2 mTORC2->AKT activates (feedback) S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth RapaLink1 This compound RapaLink1->mTORC2 inhibits RapaLink1->mTORC1 inhibits S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis inhibits

Caption: this compound inhibits both mTORC1 and mTORC2 complexes.

Diagram 2: Experimental Workflow for this compound Solution Preparation

Workflow cluster_invitro For In Vitro Assays cluster_invivo For In Vivo Studies start Start: this compound Lyophilized Powder weigh 1. Weigh Powder start->weigh add_dmso 2. Add High-Purity DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve stock Primary Stock Solution (e.g., 10 mM in DMSO) dissolve->stock aliquot 4. Aliquot into Single-Use Tubes stock->aliquot dilute_medium A. Dilute Stock in Cell Culture Medium stock->dilute_medium formulate B. Formulate with Vehicle (e.g., PEG300, Tween 80) stock->formulate store 5. Store at -80°C (long-term) aliquot->store working_invitro Final Working Solution (nM range) dilute_medium->working_invitro working_invivo Final Dosing Solution (mg/kg) formulate->working_invivo

Caption: Workflow for preparing this compound stock and working solutions.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RapaLink-1 is a third-generation, bivalent inhibitor of the mechanistic target of rapamycin (B549165) (mTOR), a crucial serine/threonine protein kinase that governs cell growth, proliferation, and metabolism.[1][2] This molecule is composed of rapamycin linked to the mTOR kinase inhibitor MLN0128, enabling it to dually target both the FRB domain and the kinase domain of mTOR.[3][4][5] This dual-action mechanism allows for the potent and sustained inhibition of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), overcoming resistance observed with previous generations of mTOR inhibitors.[2][6] this compound has demonstrated significant anti-tumor efficacy in various preclinical cancer models and has the ability to cross the blood-brain barrier.[4][6]

These application notes provide a comprehensive overview of the in vivo administration of this compound in mouse models, including dosing regimens, formulation protocols, and key experimental considerations.

Mechanism of Action: Dual mTOR Inhibition

This compound's unique structure allows it to bind to two distinct sites on the mTOR complex. The rapamycin component binds to FKBP12, which then targets the FRB domain of mTORC1, while the MLN0128 moiety directly inhibits the ATP-binding site in the kinase domain of both mTORC1 and mTORC2.[4] This bivalent interaction leads to a more profound and durable inhibition of downstream signaling pathways compared to first or second-generation mTOR inhibitors.[7]

cluster_0 This compound Action cluster_1 mTOR Complexes cluster_2 Downstream Effectors This compound This compound Rapamycin Moiety Rapamycin Moiety This compound->Rapamycin Moiety contains MLN0128 Moiety MLN0128 Moiety This compound->MLN0128 Moiety contains FRB Domain FRB Domain Rapamycin Moiety->FRB Domain Kinase Domain Kinase Domain MLN0128 Moiety->Kinase Domain mTORC1 mTORC1 Raptor PRAS40 mTORC1->FRB Domain mTORC1->Kinase Domain p70S6K p70S6K mTORC1->p70S6K phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 phosphorylates mTORC2 mTORC2 Rictor mSIN1 mTORC2->Kinase Domain AKT AKT mTORC2->AKT phosphorylates

Figure 1: this compound Signaling Pathway

Quantitative Data Summary: in vivo Dosing Regimens

The following table summarizes previously reported in vivo dosing schedules for this compound in various mouse models.

Mouse Model Tumor Type This compound Dose Route of Administration Dosing Frequency Vehicle/Formulation Reference
BALB/c nu/nuSunitinib-Resistant Renal Cell Carcinoma1.5 mg/kgIntraperitoneal (i.p.)Every 5 days for 25 days20% DMSO, 40% PEG-300, 40% PBS[8]
BALB/c nu/nuGlioblastoma (intracranial xenograft)1.5 mg/kgIntraperitoneal (i.p.)Every 5 days for 25 days, then once a week for 11 weeksNot Specified[4]
BALB/c nu/nuGlioblastoma1.5 mg/kgIntraperitoneal (i.p.)Every 5th dayNot Specified[6]
Not SpecifiedBreast Cancer (MCF-7 xenograft)1.5 mg/kgIntraperitoneal (i.p.)Single dose6% DMSO and 30% captisol[7]
Not SpecifiedProstate Cancer (PDX)1.5 mg/kgNot SpecifiedEvery 5-7 daysNot Specified[2]
Not SpecifiedAlcohol Intake Study1 mg/kgSystemicThree times a week for 4 weeksNot Specified[9]
BALB/c nu/numTORC1-4E-BP1 Pathway Inhibition Study0.4 mg/kg or 4 mg/kgIntraperitoneal (i.p.)Single doseNot Specified[10]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation

This protocol provides instructions for preparing two different formulations of this compound for in vivo administration.

Formulation A: DMSO/PEG-300/PBS Vehicle [8]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Polyethylene glycol 300 (PEG-300), sterile

  • Phosphate-buffered saline (PBS), sterile

Procedure:

  • Weigh the required amount of this compound powder.

  • Dissolve the this compound powder in DMSO to create a stock solution.

  • In a sterile tube, add PEG-300.

  • Add the this compound/DMSO stock solution to the PEG-300 and mix thoroughly.

  • Add sterile PBS to the mixture and vortex until a clear solution is formed.

  • The final vehicle composition should be 20% DMSO, 40% PEG-300, and 40% PBS.

Formulation B: DMSO/Captisol Vehicle [7]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Captisol®, 30% solution, sterile

Procedure:

  • Weigh the required amount of this compound powder.

  • Dissolve the this compound powder in DMSO to create a stock solution.

  • In a sterile tube, add the 30% Captisol® solution.

  • Add the this compound/DMSO stock solution to the Captisol® and mix thoroughly.

  • The final vehicle composition should be 6% DMSO in 30% Captisol®.

Formulation C: DMSO/Corn Oil Vehicle [4]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Corn Oil, sterile

Procedure:

  • Weigh the required amount of this compound powder.

  • Dissolve this compound in DMSO to make a stock solution (e.g., 50 mg/mL).

  • For a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil.

  • Vortex thoroughly to ensure a clear solution. The final vehicle composition will be 10% DMSO and 90% Corn Oil.

Protocol 2: in vivo Administration of this compound in a Xenograft Mouse Model

This protocol outlines the general procedure for administering this compound to mice bearing subcutaneous xenograft tumors.

start Start: Tumor Cell Implantation tumor_growth Allow Tumors to Reach Desired Volume (e.g., 100 mm³) start->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer this compound or Vehicle (e.g., 1.5 mg/kg, i.p., every 5 days) randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring monitoring->treatment Repeat Dosing Cycle endpoint Endpoint: Tumor Collection for Analysis (e.g., IHC, Western Blot) monitoring->endpoint End of Study

Figure 2: Xenograft Study Workflow

Materials and Animals:

  • Female nude mice (e.g., BALB/c nu/nu), 6-8 weeks old.[8]

  • Tumor cells for injection (e.g., renal cell carcinoma or glioblastoma cell lines).[6][8]

  • Prepared this compound formulation and vehicle control.

  • Calipers for tumor measurement.

  • Animal scale.

  • Appropriate syringes and needles for injection.

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject the desired number of tumor cells (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to establish and grow. Measure tumor volume regularly (e.g., twice a week) using calipers (Volume = (length x width^2) / 2).

  • Randomization: Once tumors reach a predetermined average volume (e.g., 100-200 mm³), randomly assign mice to treatment and control groups.

  • Dosing:

    • Administer this compound or vehicle control via intraperitoneal (i.p.) injection.

    • A common dosing regimen is 1.5 mg/kg every 5 days.[6][8]

    • Adjust the injection volume based on the individual mouse's body weight, ensuring the volume does not exceed 100 µL.[8]

  • Monitoring:

    • Continue to monitor tumor volume and body weight throughout the study.

    • Observe mice for any signs of toxicity.

  • Endpoint and Tissue Collection:

    • At the end of the study, euthanize the mice according to approved institutional protocols.

    • Excise tumors for further analysis, such as immunohistochemistry for markers of apoptosis (e.g., cleaved caspase-3, cleaved PARP) or Western blotting to assess mTOR pathway inhibition (e.g., p-p70S6K, p-4EBP1, p-AKT).[8]

Important Considerations

  • Toxicity: While preclinical studies have shown this compound to be tolerable at the doses listed, it is crucial to monitor for signs of toxicity, such as significant body weight loss.[9] Some studies have noted that supportive care, such as saline injections and glucose-supplemented water, may be beneficial.[7]

  • Pharmacodynamics: The inhibitory effects of this compound on mTOR signaling have been shown to be prolonged, lasting for over 4 days after a single 1.5 mg/kg dose in vivo.[7] This long-lasting effect supports the intermittent dosing schedules reported.

  • Animal Welfare: All animal experiments should be conducted in accordance with institutional guidelines and with the approval of an animal care and use committee.

By following these detailed protocols and considering the provided data, researchers can effectively design and execute in vivo studies to evaluate the efficacy and mechanism of action of this compound in various disease models.

References

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Detailed Protocol for Researchers, Scientists, and Drug Development Professionals

Introduction

The mammalian target of rapamycin (B549165) (mTOR) is a crucial serine/threonine protein kinase that regulates cell growth, proliferation, metabolism, and survival.[1][2] It exists in two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2] Dysregulation of the mTOR signaling pathway is a common feature in various human cancers, making it a significant target for drug development.[1][2]

RapaLink-1 is a third-generation, bivalent mTOR inhibitor that combines the functionalities of rapamycin and a second-generation mTOR kinase inhibitor, MLN0128.[3][4] This unique structure allows for potent and durable inhibition of mTORC1 and, at higher concentrations, mTORC2.[5][6][7] this compound has demonstrated superior efficacy in overcoming resistance to earlier-generation mTOR inhibitors in various cancer models, including glioblastoma and renal cell carcinoma.[1][5][8]

This document provides a detailed protocol for the analysis of mTOR phosphorylation at Serine 2448 (p-mTOR Ser2448), a key indicator of mTOR activation, in cell lysates using Western blot following treatment with this compound.

Principle of the Assay

Western blotting is a widely used technique to detect specific proteins in a sample. This protocol outlines the steps to assess the inhibitory effect of this compound on mTOR signaling by measuring the levels of phosphorylated mTOR (p-mTOR) at Ser2448. The procedure involves treating cells with this compound, preparing cell lysates, separating proteins by size via SDS-PAGE, transferring the proteins to a membrane, and detecting the target protein (p-mTOR) using a specific primary antibody. A secondary antibody conjugated to an enzyme allows for visualization and quantification of the protein of interest. Normalization to total mTOR levels is recommended for accurate quantification of the inhibitory effect.

Data Presentation: Inhibition of mTOR Signaling by this compound

The following table summarizes the quantitative analysis of the effects of this compound on the phosphorylation of mTOR and its downstream targets from various studies. Data is presented as the concentration required for inhibition or the observed fold change in phosphorylation.

Cell LineTreatmentTarget ProteinObserved EffectReference
U87MG GlioblastomaThis compound (1.56 nM)p-RPS6 (S235/236)Selective inhibition[3][4]
U87MG GlioblastomaThis compound (1.56 nM)p-4EBP1 (T37/46)Selective inhibition[3][4]
MCF-7 Breast CancerThis compound (1-3 nM)p-mTORC1 targetsInhibition[6]
MCF-7 Breast CancerThis compound (1-3 nM)p-mTORC2 targetsInhibition[6]
Renal Cell Carcinoma (RCC)This compoundp-p70S6K (T389)Decreased phosphorylation[8]
Renal Cell Carcinoma (RCC)This compoundp-4EBP1 (T37/46)Decreased phosphorylation[8]
Renal Cell Carcinoma (RCC)This compoundp-AKT (S473)Decreased phosphorylation[8]
Endothelial CellsThis compoundp-mTORSignificantly reduced expression[9][10]
Endothelial CellsThis compoundp-4EBP1Significantly reduced expression[9][10]
Endothelial CellsThis compoundp-S6Significantly reduced expression[9][10]

Signaling Pathway and Experimental Workflow

mTOR Signaling Pathway

The following diagram illustrates the central role of mTOR in cell signaling and the points of inhibition by this compound.

mTOR_Signaling_Pathway mTOR Signaling Pathway cluster_upstream Upstream Signals cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 AKT AKT PI3K->AKT mTORC2 mTORC2 PI3K->mTORC2 AKT->mTORC1 p70S6K p70S6K mTORC1->p70S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 AKT (Ser473) AKT (Ser473) mTORC2->AKT (Ser473) Cell Growth Cell Growth p70S6K->Cell Growth Proliferation Proliferation 4E-BP1->Proliferation Survival Survival AKT (Ser473)->Survival This compound This compound This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits

Caption: mTOR signaling cascade and points of this compound inhibition.

Western Blot Experimental Workflow

The diagram below outlines the major steps for the Western blot analysis of p-mTOR following this compound treatment.

Western_Blot_Workflow Western Blot Workflow for p-mTOR Analysis Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Cell Lysis Cell Lysis This compound Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer (PVDF) Protein Transfer (PVDF) SDS-PAGE->Protein Transfer (PVDF) Blocking Blocking Protein Transfer (PVDF)->Blocking Primary Antibody Incubation (p-mTOR) Primary Antibody Incubation (p-mTOR) Blocking->Primary Antibody Incubation (p-mTOR) Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation (p-mTOR)->Secondary Antibody Incubation Signal Detection Signal Detection Secondary Antibody Incubation->Signal Detection Data Analysis Data Analysis Signal Detection->Data Analysis

Caption: Key steps in the this compound p-mTOR Western blot protocol.

Experimental Protocols

Materials and Reagents
  • Cell Lines: Appropriate cancer cell lines (e.g., U87MG, MCF-7, 786-O).

  • This compound: Reconstitute as per manufacturer's instructions. A 10 mM stock in DMSO is common.[1]

  • Cell Culture Medium: As required for the specific cell line.

  • Phosphate-Buffered Saline (PBS): Ice-cold.

  • RIPA Lysis Buffer: (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.[11]

  • BCA Protein Assay Kit

  • 4X Laemmli Sample Buffer: (250 mM Tris-HCl pH 6.8, 8% SDS, 40% glycerol, 20% β-mercaptoethanol, 0.02% bromophenol blue).

  • SDS-PAGE Gels: 6% or 8% polyacrylamide gels are suitable for a large protein like mTOR (~289 kDa).[11]

  • Running Buffer: (25 mM Tris, 192 mM glycine, 0.1% SDS).

  • Transfer Buffer: (25 mM Tris, 192 mM glycine, 20% methanol).[12]

  • PVDF Membrane

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[11]

  • Primary Antibody: Rabbit anti-phospho-mTOR (Ser2448) (e.g., Cell Signaling Technology, #5536).[11][13]

  • Primary Antibody: Mouse or Rabbit anti-total mTOR (e.g., Cell Signaling Technology, #2983) for normalization.[11]

  • Loading Control Antibody: e.g., anti-β-actin.

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG.

  • Enhanced Chemiluminescence (ECL) Substrate

  • Digital Imaging System or X-ray Film

Protocol

1. Cell Culture and this compound Treatment a. Culture cells to 70-80% confluency in appropriate culture dishes. b. Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 100 nM) for the desired duration (e.g., 4, 8, or 24 hours). Include a vehicle control (DMSO).

2. Cell Lysis a. After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.[11] b. Add an appropriate volume of ice-cold RIPA lysis buffer with inhibitors to each dish.[11] c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[11] d. Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes.[11] e. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[11] f. Carefully transfer the supernatant to a new pre-chilled tube. This is the protein extract.

3. Protein Quantification a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's protocol.

4. Sample Preparation and SDS-PAGE a. Dilute the protein samples to the same concentration with lysis buffer. b. Add 4X Laemmli sample buffer to 20-30 µg of protein from each sample.[11] c. Boil the samples at 95°C for 5 minutes to denature the proteins.[11] d. Load the denatured protein samples and a pre-stained protein ladder onto a 6% or 8% SDS-polyacrylamide gel.[11] e. Run the gel at 100-120 V until the dye front reaches the bottom.[11]

5. Protein Transfer a. Transfer the separated proteins from the gel to a PVDF membrane. b. Perform a wet transfer at 100 V for 90-120 minutes or a semi-dry transfer according to the manufacturer's instructions. Ensure the transfer apparatus is kept cool.[11]

6. Immunoblotting a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[11] (Note: BSA is often preferred over milk for phospho-antibodies to reduce background). b. Incubate the membrane with the primary antibody against p-mTOR (Ser2448) diluted 1:1000 in 5% BSA in TBST overnight at 4°C with gentle shaking.[11] c. The next day, wash the membrane three times for 10 minutes each with TBST.[11] d. Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody (diluted according to the manufacturer's recommendation) in 5% BSA in TBST for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.

7. Signal Detection and Analysis a. Prepare the ECL substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for 1-5 minutes.[11] c. Capture the chemiluminescent signal using a digital imaging system or by exposing it to X-ray film.[11] d. To normalize the data, the membrane can be stripped and re-probed with an antibody against total mTOR or a loading control like β-actin. e. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p-mTOR signal to the total mTOR signal for each sample to determine the relative change in phosphorylation.[11]

Troubleshooting

  • High Background: Optimize blocking conditions (time, agent), increase the number and duration of washes, and ensure antibody dilutions are optimal.

  • Weak or No Signal: Check protein transfer efficiency, ensure antibodies are active, and verify the ECL substrate has not expired. Confirm that the cell line expresses detectable levels of p-mTOR under basal conditions.

  • Non-specific Bands: Increase the stringency of washes, optimize antibody concentration, and consider using a different blocking buffer.

Conclusion

This protocol provides a comprehensive framework for the Western blot analysis of p-mTOR (Ser2448) following treatment with the novel mTOR inhibitor, this compound. Accurate assessment of the dose-dependent inhibition of mTOR phosphorylation is critical for evaluating the efficacy and mechanism of action of this compound in preclinical research and drug development. Adherence to this detailed methodology will facilitate the generation of reliable and reproducible data.

References

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

RapaLink-1 is a third-generation, bivalent inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a critical regulator of cell growth, proliferation, and survival.[1][2][3][4] It is composed of rapamycin linked to the mTOR kinase inhibitor MLN0128, allowing it to bind to two distinct sites on the mTOR complex.[2][3][5] This unique mechanism of action results in the potent and sustained inhibition of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][6][7] These application notes provide detailed protocols for assessing the efficacy of this compound in cancer cell lines using common cell viability assays.

Mechanism of Action

This compound exerts its anti-proliferative effects by dually inhibiting mTOR signaling. The rapamycin component binds to FKBP12, which then allosterically inhibits mTORC1, while the MLN0128 component competitively inhibits the kinase activity of both mTORC1 and mTORC2.[8][9] This dual inhibition leads to the suppression of downstream signaling pathways that are crucial for cell growth and proliferation, including the phosphorylation of p70S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1) by mTORC1, and the phosphorylation of Akt by mTORC2.[5][6][7][8][10] Studies have shown that this compound can overcome resistance to first and second-generation mTOR inhibitors.[3][7]

Data Presentation

The efficacy of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug that is required to inhibit a biological process by 50%. The IC50 values for this compound can vary depending on the cell line and the duration of treatment.

Table 1: Representative IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeAssayIncubation Time (days)IC50 (nM)
GSC Model 1GlioblastomaCellTiter-Glo45.8
GSC Model 2GlioblastomaCellTiter-Glo412.3
NCH644GlioblastomaCellTiter-Glo425.1
SU-R-A498Sunitinib-Resistant Renal Cell CarcinomaXTT Assay4Data not provided
SU-R-ACHNSunitinib-Resistant Renal Cell CarcinomaXTT Assay4Data not provided
SU-R-caki1Sunitinib-Resistant Renal Cell CarcinomaXTT Assay4Data not provided

Note: The IC50 values for the glioblastoma stem cell (GSC) models are derived from published data.[11][12] Data for sunitinib-resistant renal cell carcinoma cell lines indicated significant growth inhibition but did not provide specific IC50 values.[13]

Experimental Protocols

Here are detailed protocols for two common cell viability assays used to assess the efficacy of this compound.

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[14][15][16] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • This compound (lyophilized powder)[1]

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14][17]

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidic isopropanol)[17]

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound by dissolving the lyophilized powder in DMSO to a concentration of 10 mM.[1]

    • Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations for treatment.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Include wells with medium only as a blank control.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Cell Treatment:

    • After overnight incubation, carefully remove the medium and add 100 µL of the prepared this compound dilutions to the respective wells.

    • Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, 72, or 96 hours).[10]

  • MTT Assay:

    • Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[15][18]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[15][18]

    • Carefully aspirate the medium containing MTT.

    • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[15][17]

    • Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to ensure complete dissolution.[14][17]

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[14][15] A reference wavelength of 620-630 nm can be used to reduce background noise.[14][17]

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[19][20]

Materials:

  • This compound (lyophilized powder)[1]

  • DMSO

  • Cancer cell lines of interest

  • Complete cell culture medium

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well plates

  • Multichannel pipette

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.[1]

    • Perform serial dilutions of this compound in complete cell culture medium to the desired final concentrations.

  • Cell Seeding:

    • Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Include control wells with medium only for background luminescence measurement.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Cell Treatment:

    • Remove the medium and add 100 µL of the this compound dilutions to the appropriate wells.

    • Include a vehicle control (DMSO).

    • Incubate for the desired duration (e.g., 24, 48, 72, or 96 hours).[10]

  • CellTiter-Glo® Assay:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[21][22]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[22]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[21][22]

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[21][22]

  • Data Acquisition:

    • Measure the luminescence using a luminometer.[19]

Mandatory Visualizations

RapaLink1_Signaling_Pathway RapaLink1 This compound FKBP12 FKBP12 RapaLink1->FKBP12 binds mTORC1 mTORC1 RapaLink1->mTORC1 inhibits mTORC2 mTORC2 RapaLink1->mTORC2 inhibits Apoptosis Apoptosis RapaLink1->Apoptosis FKBP12->mTORC1 inhibits p70S6K p70S6K mTORC1->p70S6K EBP1 4E-BP1 mTORC1->EBP1 AKT AKT mTORC2->AKT CellGrowth Cell Growth & Proliferation p70S6K->CellGrowth EBP1->CellGrowth AKT->CellGrowth

Caption: this compound Signaling Pathway.

Cell_Viability_Workflow Start Start SeedCells Seed Cells in 96-well plate Start->SeedCells Incubate1 Incubate Overnight SeedCells->Incubate1 Treat Treat with This compound Incubate1->Treat Incubate2 Incubate for 24-96h Treat->Incubate2 AddReagent Add Viability Reagent (MTT/CTG) Incubate2->AddReagent Incubate3 Incubate AddReagent->Incubate3 Measure Measure Absorbance/Luminescence Incubate3->Measure Analyze Analyze Data (Calculate IC50) Measure->Analyze End End Analyze->End

Caption: Experimental Workflow for Cell Viability Assays.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RapaLink-1 is a third-generation, bivalent inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a critical regulator of cell growth, proliferation, and survival.[1][2] This novel compound links rapamycin to the mTOR kinase inhibitor MLN0128, enabling it to bind to two distinct sites on the mTOR complex.[3][4] This dual-binding mechanism results in potent and durable inhibition of both mTORC1 and mTORC2 complexes.[5][6] Preclinical studies in various cancer xenograft models have demonstrated the superior efficacy of this compound compared to earlier-generation mTOR inhibitors, highlighting its potential as a promising therapeutic agent for cancers with dysregulated PI3K/Akt/mTOR signaling.[5][7] this compound has also been shown to cross the blood-brain barrier, making it a candidate for treating brain malignancies like glioblastoma.[6][8]

These application notes provide a comprehensive overview of the use of this compound in xenograft animal models, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Mechanism of Action

This compound's unique structure allows it to function as a bivalent mTOR inhibitor. The rapamycin component binds to the FKBP12-rapamycin-binding (FRB) domain of mTOR, while the MLN0128 moiety targets the ATP-competitive kinase domain.[6][9] This dual engagement leads to a more stable and potent inhibition of mTORC1 and, to some extent, mTORC2 signaling pathways compared to first-generation (rapamycin and its analogs) and second-generation (ATP-competitive kinase inhibitors) mTOR inhibitors alone.[1][5] By inhibiting mTORC1, this compound effectively blocks the phosphorylation of downstream effectors such as 4E-binding protein 1 (4EBP1) and p70S6 kinase (p70S6K), leading to the suppression of protein synthesis and cell growth.[4][7] The inhibition of mTORC2 disrupts the phosphorylation of Akt at Ser473, further impeding cell survival signals.[7]

mTOR_Signaling_Pathway cluster_upstream Upstream Signaling cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition p70S6K p70S6K mTORC1->p70S6K 4EBP1 4E-BP1 mTORC1->4EBP1 mTORC2 mTORC2 mTORC2->Akt Feedback Cell_Growth Cell Growth & Proliferation p70S6K->Cell_Growth 4EBP1->Cell_Growth This compound This compound This compound->mTORC1 This compound->mTORC2

Caption: this compound inhibits both mTORC1 and mTORC2 signaling pathways.

Quantitative Data from Xenograft Studies

The efficacy of this compound has been evaluated in various xenograft models. The following tables summarize the key quantitative findings from these studies.

Table 1: Efficacy of this compound in Renal Cell Carcinoma (RCC) Xenograft Models
Cell LineAnimal ModelTreatment GroupDosage and ScheduleTumor Volume ReductionReference
Sunitinib-resistant 786-o (SU-R-RCC)Nude miceThis compoundNot specified79% (average)[7]
Sunitinib-resistant 786-o (SU-R-RCC)Nude miceTemsirolimusNot specified37% (average)[7]
Table 2: Efficacy of this compound in Prostate Cancer Patient-Derived Xenograft (PDX) Models
PDX ModelAnimal ModelTreatment GroupDosage and ScheduleOutcomeReference
LAPC9CB17/SCID miceThis compound1.5 mg/kg every 5-7 daysSignificantly smaller tumors compared to vehicle[5][10]
LAPC9CB17/SCID miceVehicleN/A-[5][10]
Table 3: Efficacy of this compound in Glioblastoma Xenograft Models
Cell Line/ModelAnimal ModelTreatment GroupDosage and ScheduleOutcomeReference
U87MG (orthotopic)BALB/c nu/nu miceThis compoundEvery 5th dayRegression and subsequent stabilization of tumor size[6]
Patient-Derived Xenograft (orthotopic)Not specifiedThis compoundEvery 5 daysDecreased tumor growth (luciferase signal)[11]
U87MG (orthotopic)BALB/c nu/nu miceRapamycinDaily I.P. injectionsSteady tumor growth[6]
U87MG (orthotopic)BALB/c nu/nu miceMLN0128Daily I.P. injectionsSteady tumor growth[6]

Experimental Protocols

The following protocols are generalized from published studies and should be adapted based on specific experimental needs and institutional guidelines.

Preparation of this compound for In Vivo Administration

This compound is typically supplied as a lyophilized powder.[1]

  • Reconstitution: To create a stock solution, reconstitute the lyophilized powder in DMSO. For example, to make a 10 mM stock, reconstitute 5 mg of this compound in 0.28 mL of DMSO.[1]

  • Working Solution for Injection: For intraperitoneal (I.P.) injection, the DMSO stock solution needs to be further diluted in a vehicle suitable for animal administration. A common vehicle is a solution of 5% Tween 80, 5% PEG 400, and 90% saline. The final concentration of DMSO in the working solution should be minimized to avoid toxicity. It is recommended to prepare the working solution fresh on the day of use.[2]

Xenograft Tumor Model Establishment

Xenograft_Workflow Cell_Culture 1. Cancer Cell Culture Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Injection 3. Subcutaneous Injection Cell_Harvest->Injection Tumor_Growth 4. Tumor Growth Monitoring Injection->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. Treatment with This compound or Vehicle Randomization->Treatment Endpoint 7. Endpoint Analysis (Tumor size, etc.) Treatment->Endpoint

Caption: General workflow for a xenograft study using this compound.

  • Animal Models: Female nude mice (e.g., BALB/c nu/nu) or SCID mice, 6-8 weeks old, are commonly used.[5][7] All animal experiments must be approved and conducted in accordance with the institution's animal care and use committee guidelines.

  • Cell Preparation:

    • Culture the desired cancer cell line (e.g., 786-o, A498 for RCC; LAPC9 for prostate cancer) under standard conditions.[5][7]

    • Harvest cells during the logarithmic growth phase using trypsinization.

    • Wash the cells with sterile phosphate-buffered saline (PBS) or serum-free medium.

    • Resuspend the cells in a suitable medium. For some cell lines, mixing with Matrigel matrix (1:1 ratio) can improve tumor take rate.[7]

  • Tumor Cell Implantation:

    • Anesthetize the mice.

    • Subcutaneously inject a suspension containing the desired number of cells (e.g., 3 x 10^6 cells in a volume of 100-200 µL) into the flank of each mouse.[7]

    • For orthotopic glioblastoma models, intracranial injection is performed.[11]

Dosing and Administration
  • Tumor Growth Monitoring: Once tumors are palpable, measure their dimensions (length and width) regularly (e.g., every 2-3 days) using calipers. Tumor volume can be calculated using the formula: (Width^2 x Length) / 2.

  • Group Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administration Route: Intraperitoneal (I.P.) injection is a common route of administration for this compound in xenograft studies.[6]

  • Dosage and Schedule:

    • Prostate Cancer Model (LAPC9): 1.5 mg/kg administered every 5-7 days.[5]

    • Glioblastoma Model: Administered every 5th day.[6]

    • Renal Cell Carcinoma Model: A dosing frequency of every 5 days has been noted as an advantage over the daily administration of temsirolimus.[7]

  • Control Group: The control group should receive the vehicle solution using the same volume and schedule as the treatment group.

Endpoint and Data Analysis
  • Monitoring: Monitor the animals' body weight and general health throughout the study to assess toxicity.[5]

  • Study Endpoint: The study can be terminated when tumors in the control group reach a specific size, or at a predetermined time point.

  • Data Collection:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor volume and weight.

    • Tumor tissue can be processed for further analysis, such as Western blotting to assess mTOR pathway inhibition (e.g., levels of p-4EBP1, p-RPS6), immunohistochemistry for proliferation markers (e.g., Ki67), or RNA sequencing.[5][7]

  • Statistical Analysis: Analyze the differences in tumor growth between the treatment and control groups using appropriate statistical methods (e.g., t-test or ANOVA). A p-value of < 0.05 is typically considered statistically significant.

Conclusion

This compound has demonstrated significant anti-tumor activity in a variety of xenograft models, outperforming earlier-generation mTOR inhibitors. Its unique bivalent mechanism of action provides a potent and durable inhibition of the mTOR signaling pathway. The protocols outlined in these application notes provide a framework for researchers to design and execute in vivo studies to further evaluate the therapeutic potential of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RapaLink-1 is a third-generation, bivalent inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a critical serine/threonine kinase involved in regulating cell growth, proliferation, and metabolism.[1] By combining the functionalities of rapamycin (a first-generation mTOR inhibitor) and MLN0128 (a second-generation mTOR kinase inhibitor), this compound offers a potent and durable inhibition of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1] This dual-action mechanism allows it to overcome resistance observed with earlier generation mTOR inhibitors.[2] Understanding the solubility of this compound is crucial for its effective use in in vitro and in vivo studies, ensuring accurate and reproducible experimental outcomes. This document provides a detailed overview of this compound solubility, particularly in Dimethyl Sulfoxide (DMSO), and protocols for its dissolution and the determination of its kinetic solubility in aqueous buffers.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉₁H₁₃₈N₁₂O₂₄
Molecular Weight 1784.14 g/mol [1]
CAS Number 1887095-82-0[1]
Appearance Lyophilized powder/crystalline solid

Solubility Data

This compound is highly soluble in DMSO. However, its solubility in aqueous solutions is limited, which is common for compounds of its class. The quantitative solubility data for this compound in DMSO, as reported by various suppliers, is summarized below. It is important to note that slight variations in reported solubility can occur due to differences in experimental conditions and the physical state of the compound.

SolventReported Solubility (mg/mL)Reported Molar Concentration (mM)Notes
DMSO 178[1]~100-
160[3]89.68[3]Sonication is recommended to aid dissolution.[3]
≥ 100≥ 56.05-
Ethanol Not ReportedNot ReportedExperimental determination is recommended.
Methanol Not ReportedNot ReportedExperimental determination is recommended.
PBS (Phosphate-Buffered Saline) Not Reported (Expected to be low)Not Reported (Expected to be low)For in vivo studies, co-solvents are typically required. A common vehicle includes DMSO, PEG-300, Tween 80, and PBS/saline.[2][4]

Signaling Pathway of this compound

This compound exerts its inhibitory effects on the mTOR signaling pathway, which is central to cellular regulation. The pathway is composed of two main complexes, mTORC1 and mTORC2, both of which are targeted by this compound.

mTOR_Pathway cluster_upstream Upstream Signals cluster_pi3k_akt PI3K/Akt Pathway cluster_mTORC mTOR Complexes cluster_downstream Downstream Effects Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K mTORC2 mTORC2 Growth Factors->mTORC2 Amino Acids Amino Acids mTORC1 mTORC1 Amino Acids->mTORC1 Akt Akt PI3K->Akt TSC1_2 TSC1/2 Akt->TSC1_2 Rheb Rheb TSC1_2->Rheb Rheb->mTORC1 4E-BP1 4E-BP1 mTORC1->4E-BP1 S6K1 S6K1 mTORC1->S6K1 Akt (Ser473) Akt (Ser473) mTORC2->Akt (Ser473) RapaLink1 This compound RapaLink1->mTORC1 RapaLink1->mTORC2 Protein Synthesis Protein Synthesis 4E-BP1->Protein Synthesis |-- S6K1->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation Cytoskeletal Organization Cytoskeletal Organization Akt (Ser473)->Cytoskeletal Organization

Caption: The mTOR signaling pathway, indicating the inhibitory action of this compound on both mTORC1 and mTORC2 complexes.

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound, which is a prerequisite for most in vitro experiments and for determining kinetic solubility.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Water bath sonicator (optional, but recommended[3])

Procedure:

  • Equilibration: Allow the vial of lyophilized this compound and the bottle of DMSO to come to room temperature before opening to prevent moisture condensation.

  • Calculation: Determine the required volume of DMSO to add to the entire vial of this compound to achieve the desired stock concentration (e.g., 10 mM). For example, to prepare a 10 mM stock solution from 5 mg of this compound (MW = 1784.14 g/mol ), you would add 0.28 mL of DMSO.[1]

  • Reconstitution: Carefully add the calculated volume of DMSO to the vial containing the this compound powder.

  • Dissolution: Cap the vial tightly and vortex vigorously for 2-3 minutes to facilitate dissolution.

  • Sonication (if necessary): If visual inspection reveals undissolved particles, place the vial in a water bath sonicator for 10-15 minutes. This can significantly aid in the dissolution of the compound.[3]

  • Aliquotting and Storage: Once the this compound is fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. Once in solution, it is recommended to use it within one month to prevent loss of potency.[1]

Protocol 2: Determination of Kinetic Solubility in Aqueous Buffer

This protocol outlines a general method for determining the kinetic solubility of this compound in a relevant aqueous buffer (e.g., PBS, pH 7.4). This method is suitable for early-stage drug discovery and for establishing appropriate concentrations for cell-based assays.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare concentrated This compound stock in 100% DMSO Dilution Add small volume of DMSO stock to buffer in a microplate Stock->Dilution Buffer Prepare aqueous buffer (e.g., PBS, pH 7.4) Buffer->Dilution Incubation Incubate at a controlled temperature (e.g., 37°C for 2h) Dilution->Incubation Separation Separate undissolved precipitate (filtration or centrifugation) Incubation->Separation Quantification Quantify soluble This compound in the filtrate/supernatant (e.g., UV-Vis, LC-MS) Separation->Quantification Result Determine kinetic solubility limit Quantification->Result

Caption: A generalized workflow for determining the kinetic solubility of a compound.

Materials:

  • Concentrated this compound stock solution in DMSO (from Protocol 1)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • 96-well microtiter plates (polypropylene for better compound recovery)

  • Multichannel pipette

  • Plate shaker

  • Incubator

  • Filtration apparatus for 96-well plates or a centrifuge with a plate rotor

  • Plate reader (UV-Vis spectrophotometer) or LC-MS for quantification

Procedure:

  • Plate Setup: Dispense a small volume (e.g., 2-5 µL) of the this compound DMSO stock solution into the wells of a 96-well plate. It is advisable to test a range of concentrations.

  • Buffer Addition: Add the aqueous buffer to each well to achieve the desired final concentration of this compound. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its effect on solubility and biological assays.

  • Mixing and Incubation: Seal the plate and mix the contents thoroughly on a plate shaker. Incubate the plate at a controlled temperature (e.g., 37°C) for a specified duration (e.g., 2 hours) to allow for precipitation to reach a pseudo-equilibrium.

  • Separation of Precipitate:

    • Filtration Method: Place the assay plate on a 96-well filtration plate and filter the contents into a clean collection plate.

    • Centrifugation Method: Centrifuge the assay plate at high speed to pellet any undissolved precipitate.

  • Quantification: Carefully transfer the supernatant or filtrate to a new plate for analysis. Quantify the concentration of the dissolved this compound using a suitable analytical method, such as UV-Vis spectrophotometry (if this compound has a chromophore) or LC-MS for higher sensitivity and specificity. Compare the measured concentrations to a standard curve prepared in the same buffer with the corresponding percentage of DMSO.

  • Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation is observed.

Conclusion

This compound is a potent mTOR inhibitor with high solubility in DMSO, making it a convenient solvent for preparing concentrated stock solutions. Its limited aqueous solubility necessitates the use of kinetic solubility assays to determine appropriate working concentrations for in vitro studies and the use of specialized formulations for in vivo applications. The protocols provided herein offer a standardized approach to handling this compound and evaluating its solubility, ensuring reliable and reproducible results in research and drug development.

References

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for use in diagnostic procedures.

Introduction

RapaLink-1 is a third-generation, bivalent inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a critical serine/threonine kinase that governs cell growth, proliferation, and survival.[1][2] This novel molecule is synthesized by covalently joining Rapamycin and the second-generation mTOR kinase inhibitor MLN0128 via an inert chemical linker.[3][4] This unique structure allows this compound to bind to both the FKBP12-rapamycin-binding (FRB) domain and the kinase domain of mTOR, resulting in a potent and durable inhibition of mTOR Complex 1 (mTORC1).[2][3][5] this compound has demonstrated superior efficacy in overcoming resistance to first- and second-generation mTOR inhibitors and has the significant advantage of being able to cross the blood-brain barrier.[2][3] These characteristics make it a valuable tool for investigating the mTOR signaling pathway in various research models, including studies on cancer and neurological disorders.[2][6]

Reconstitution and Storage Guidelines

Proper handling and storage of this compound are crucial to maintain its stability and activity. The compound is typically supplied as a lyophilized powder.

Stock Solution Preparation

It is recommended to prepare a concentrated stock solution in an appropriate solvent, which can then be diluted to the desired working concentration for experiments.

Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the most common and effective solvent for reconstituting this compound.[1][3][7] Some suppliers also note solubility in Ethanol.[8] this compound is insoluble in water.[3]

Reconstitution Protocol:

  • Briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom of the tube.[9]

  • Aseptically add the calculated volume of high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Gently vortex or sonicate the vial to ensure complete dissolution of the powder.[4][7] Warming the solution may also be necessary to achieve full solubility.[4]

  • Visually inspect the solution to ensure it is clear and free of particulates.

Storage Conditions

The stability of this compound depends on whether it is in its lyophilized form or in solution.

FormStorage TemperatureDurationSpecial Instructions
Lyophilized Powder 4°C24 monthsStore desiccated, away from moisture.[1][10]
-20°CUp to 3 yearsStore in a dry, dark environment.[7][9][10]
In Solvent (e.g., DMSO) -20°C1 monthAliquot to avoid repeated freeze-thaw cycles.[1][3]
-80°C6 months to 1 yearAliquot and store in sealed vials, away from moisture.[3][7]

Note: For long-term storage of the stock solution, it is highly recommended to prepare single-use aliquots to minimize degradation from repeated freeze-thaw cycles.[1]

Experimental Protocols

In Vitro Cell-Based Assays

This compound is a potent inhibitor of cell growth and proliferation in various cancer cell lines.

General Cell Culture Treatment Protocol:

  • Plate cells at the desired density in appropriate growth medium and allow them to adhere overnight.

  • The following day, prepare fresh dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations.

  • Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound.

  • Include a vehicle control (e.g., DMSO) at a concentration equivalent to the highest concentration of the solvent used for the this compound dilutions.

  • Incubate the cells for the desired duration (e.g., 24, 48, 72, or 96 hours).[3][8]

  • Following incubation, cells can be harvested for downstream analysis, such as cell viability assays (e.g., MTT, CellTiter-Glo), cell cycle analysis, or protein extraction for Western blotting.

Example Experimental Parameters:

Cell LineConcentration RangeIncubation TimeObserved Effect
U87MG (Glioblastoma)0 - 200 nM3 daysGrowth inhibition[3][8]
U87MG (Glioblastoma)0 - 12.5 nM48 hoursG0/G1 cell cycle arrest[3][8]
Renal Cell Carcinoma (RCC) cells100 nM24 - 96 hoursSuppressed cell proliferation, induced apoptosis and cell cycle arrest[3][11]
In Vivo Animal Studies

This compound has demonstrated potent anti-tumor efficacy in xenograft models.

General Administration Protocol for Xenograft Models:

  • Establish tumors in immunocompromised mice by subcutaneous or intracranial injection of cancer cells.

  • Once tumors reach a palpable size, randomize the animals into treatment and control groups.

  • Prepare the this compound formulation for injection. A common vehicle for intraperitoneal (i.p.) injection consists of DMSO, PEG300, and PBS.[11]

  • Administer this compound via the desired route (e.g., intraperitoneal injection).

  • Monitor tumor growth and animal well-being regularly.

Example Dosing Regimen:

Animal ModelDosageAdministration Route & Schedule
BALB/c nu/nu mice with U87MG intracranial xenografts1.5 mg/kgi.p.; every 5 days for 25 days, then once a week for 11 weeks[3]
Nude mice with sunitinib-resistant RCC xenografts1.5 mg/kgi.p.; every 5 days for 25 days[11]
LAPC9 Prostate Cancer PDX model1.5 mg/kg5-7 day intervals[12]

Mechanism of Action and Signaling Pathway Analysis

This compound exerts its effect by potently inhibiting the mTOR signaling pathway, which is a central regulator of cellular metabolism, growth, and proliferation. As a bivalent inhibitor, it targets mTORC1 with high affinity and durability.[2][3]

mTOR Signaling Pathway

mTOR_Signaling_Pathway cluster_downstream Downstream Effects Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT Activates S6K1 p70S6K mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Autophagy Autophagy mTORC1->Autophagy Inhibits RapaLink1 This compound RapaLink1->mTORC1 Potent & Durable Inhibition Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Inhibits when unphosphorylated Western_Blot_Workflow A 1. Cell Culture (e.g., U87MG, RCC cells) B 2. This compound Treatment (Varying concentrations and time points) A->B C 3. Cell Lysis & Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE & Protein Transfer to PVDF Membrane C->D E 5. Immunoblotting with Primary Antibodies D->E F Targets: p-RPS6 (S235/236) p-4EBP1 (T37/46) p-AKT (S473) Total Proteins & Loading Control (e.g., GAPDH) E->F G 6. Incubation with HRP-conjugated Secondary Antibodies E->G H 7. Chemiluminescent Detection & Imaging G->H I 8. Data Analysis: Quantify band intensity to assess changes in protein phosphorylation H->I

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RapaLink-1 is a third-generation, bivalent inhibitor of the mechanistic target of rapamycin (B549165) (mTOR), a crucial serine/threonine kinase that governs cell growth, proliferation, and metabolism.[1][2] As a key regulator, mTOR forms two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3] this compound uniquely combines the functionalities of rapamycin and the mTOR kinase inhibitor MLN0128, allowing it to bind to both the FRB domain and the kinase domain of mTOR.[4][5] This dual-binding mechanism leads to potent and durable inhibition of mTORC1.[4] Immunoprecipitation assays are invaluable for elucidating the molecular mechanisms of this compound, particularly in studying its effects on the integrity and composition of mTOR complexes. These application notes provide detailed protocols for utilizing this compound in immunoprecipitation experiments to investigate its impact on mTOR signaling.

Mechanism of Action

This compound's unique structure, which links rapamycin to an ATP-competitive mTOR kinase inhibitor, allows it to overcome resistance observed with previous generations of mTOR inhibitors.[4][6] By binding to both the FRB domain via its rapamycin moiety and the kinase domain, this compound effectively locks mTOR in an inhibited state.[5] This leads to a profound and sustained inhibition of mTORC1 activity, which can be assessed by examining the association of core mTORC1 components, such as Raptor, with mTOR through co-immunoprecipitation.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes from immunoprecipitation and subsequent Western blot analysis when studying the effects of this compound on mTORC1 complex integrity. The data is presented as a relative change in protein-protein association compared to a vehicle-treated control.

Treatment Group Target Protein (Immunoprecipitated) Co-precipitated Protein Expected Relative Association (%) References
Vehicle (DMSO)mTORRaptor100% (Baseline)[1][3]
This compound (low nM concentration)mTORRaptorSignificantly Reduced[7][8]
RapamycinmTORRaptorModerately Reduced[8]
Vehicle (DMSO)RaptormTOR100% (Baseline)[3][9]
This compound (low nM concentration)RaptormTORSignificantly Reduced[7][9]

Experimental Protocols

Objective: To investigate the effect of this compound on the association of Raptor with mTOR, as a measure of mTORC1 complex integrity, using immunoprecipitation followed by Western blot analysis.

Materials:

  • Cell line of interest (e.g., HEK293T, MCF-7, or a relevant cancer cell line)

  • Cell culture medium and supplements

  • This compound (lyophilized powder)[2]

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • CHAPS lysis buffer (40 mM HEPES pH 7.5, 120 mM NaCl, 1 mM EDTA, 0.3% CHAPS, 10 mM pyrophosphate, 10 mM glycerophosphate, 50 mM NaF, 1.5 mM Na3VO4, supplemented with protease and phosphatase inhibitors)[3][9]

  • Anti-mTOR antibody for immunoprecipitation (e.g., from Cell Signaling Technology)

  • Anti-Raptor antibody for immunoprecipitation (alternative to anti-mTOR)

  • Protein A/G magnetic beads or agarose (B213101) resin

  • Primary antibodies for Western blotting: anti-mTOR, anti-Raptor

  • Secondary antibody (HRP-conjugated)

  • Enhanced chemiluminescence (ECL) substrate

  • SDS-PAGE gels and Western blotting apparatus

Protocol:

1. Cell Culture and Treatment: a. Plate cells and grow to 70-80% confluency. b. Prepare a 10 mM stock solution of this compound in DMSO.[2] c. Treat cells with the desired concentration of this compound (e.g., 1-10 nM) or vehicle (DMSO) for the specified duration (e.g., 4 hours).

2. Cell Lysis: a. After treatment, wash the cells twice with ice-cold PBS. b. Aspirate PBS completely and add 1 mL of ice-cold CHAPS lysis buffer to each 10-cm plate.[3] c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 20 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

3. Immunoprecipitation: a. Determine the protein concentration of the clarified lysate using a standard protein assay (e.g., BCA). b. Take 1-2 mg of total protein and adjust the volume with CHAPS lysis buffer. c. Add 2-4 µg of the primary antibody (e.g., anti-mTOR) to the lysate. d. Incubate for 2-4 hours or overnight at 4°C with gentle rotation. e. Add 20-30 µL of pre-washed Protein A/G beads to the lysate-antibody mixture. f. Incubate for an additional 1-2 hours at 4°C with gentle rotation.[3] g. Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute) or using a magnetic rack. h. Carefully remove the supernatant. i. Wash the beads three to five times with 1 mL of ice-cold CHAPS lysis buffer.[3]

4. Elution and Sample Preparation: a. After the final wash, remove all residual buffer. b. Add 30-50 µL of 1X SDS-PAGE sample buffer to the beads. c. Boil the samples at 95-100°C for 5-10 minutes to elute the immunoprecipitated proteins. d. Centrifuge the samples to pellet the beads, and collect the supernatant.

5. Western Blot Analysis: a. Load the eluted samples onto an SDS-PAGE gel, along with a sample of the whole-cell lysate as an input control. b. Perform electrophoresis to separate the proteins by size. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with primary antibodies against mTOR and Raptor overnight at 4°C. f. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system. h. Quantify the band intensities to determine the relative amount of co-precipitated protein.

Visualizations

RapaLink1_Signaling_Pathway cluster_upstream Upstream Signals cluster_pi3k_akt PI3K/AKT Pathway cluster_mTORC mTOR Complexes cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., Insulin) PI3K PI3K Growth_Factors->PI3K Nutrients Nutrients (e.g., Amino Acids) mTORC1 mTORC1 (mTOR, Raptor, mLST8) Nutrients->mTORC1 AKT AKT PI3K->AKT AKT->mTORC1 inhibition of TSC1/2 mTORC2 mTORC2 (mTOR, Rictor, mSin1, mLST8) AKT->mTORC2 feedback loop S6K1 S6K1 mTORC1->S6K1 4EBP1 4EBP1 mTORC1->4EBP1 Autophagy Autophagy mTORC1->Autophagy Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis RapaLink1 This compound RapaLink1->mTORC1 Potent Inhibition RapaLink1->mTORC2 Inhibition

Caption: mTOR signaling pathway and points of inhibition by this compound.

IP_Workflow cluster_treatment Cell Treatment cluster_lysis Lysate Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis start Plate and Culture Cells treat Treat with this compound or Vehicle (DMSO) start->treat wash Wash with PBS treat->wash lyse Lyse cells in CHAPS buffer wash->lyse clarify Clarify lysate by centrifugation lyse->clarify antibody Incubate lysate with anti-mTOR antibody clarify->antibody beads Add Protein A/G beads antibody->beads wash_beads Wash beads beads->wash_beads elute Elute proteins from beads wash_beads->elute sds_page SDS-PAGE elute->sds_page western Western Blot (probe for mTOR & Raptor) sds_page->western quantify Quantify band intensity western->quantify

Caption: Experimental workflow for immunoprecipitation of mTOR.

References

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

RapaLink-1 is a third-generation, bivalent inhibitor of the mechanistic target of rapamycin (B549165) (mTOR), a crucial serine/threonine kinase that governs cell growth, proliferation, and metabolism.[1][2] It is a dimeric molecule that joins rapamycin with a derivative of the mTOR kinase inhibitor sapanisertib (B612132) (MLN0128), allowing it to bind to two distinct sites on the mTOR complex.[1][3] This unique mechanism results in potent and durable inhibition of mTOR Complex 1 (mTORC1) and, at higher concentrations, mTOR Complex 2 (mTORC2).[2][4][5] this compound has been shown to induce autophagy, G1 cell cycle arrest, and apoptosis, making it a compound of interest for cancer and anti-aging research.[3][4][6]

Flow cytometry is an indispensable tool for dissecting the cellular responses to this compound treatment. It enables the high-throughput, quantitative analysis of specific cell populations, providing critical data on signaling pathway modulation, autophagy induction, and cell fate. These application notes provide detailed protocols for analyzing key cellular events following this compound treatment using flow cytometry.

This compound Mechanism of Action

This compound leverages a dual-binding mechanism to potently inhibit mTOR signaling. The rapamycin component binds to FKBP12, which then targets the mTORC1 complex with high specificity. The linked kinase inhibitor simultaneously binds to the ATP-binding site of mTOR. This bivalent interaction leads to a more complete and sustained inhibition of mTORC1 substrates like S6 Kinase (S6K) and 4E-BP1 compared to first or second-generation inhibitors.[3][7] Inhibition of mTORC1 relieves its suppressive effect on the ULK1 complex, a key initiator of autophagy.[8]

RapaLink1_Mechanism This compound Signaling Pathway cluster_input Inhibitor cluster_mTOR mTOR Complexes cluster_downstream Downstream Effects RapaLink1 This compound mTORC1 mTORC1 RapaLink1->mTORC1 mTORC2 mTORC2 (Higher Conc.) RapaLink1->mTORC2 pS6K p-S6K / p-S6 ↓ mTORC1->pS6K p4EBP1 p-4EBP1 ↓ mTORC1->p4EBP1 Autophagy Autophagy ↑ mTORC1->Autophagy pAKT p-AKT (S473) ↓ mTORC2->pAKT CellGrowth Cell Growth / Proliferation ↓ pS6K->CellGrowth p4EBP1->CellGrowth pAKT->CellGrowth

Caption: this compound inhibits mTORC1 and mTORC2, affecting downstream effectors.

Data Presentation: Effects of this compound on Cellular Processes

The following tables summarize quantitative data on the effects of this compound treatment on various cell lines.

Table 1: Inhibition of mTORC1 Signaling by this compound

Cell Line Treatment Time Parameter IC50 / Effective Concentration Reference
U87MG Glioblastoma 3 hours p-4EBP1 (T37/46) Inhibition 1.56 nM [9]
U87MG Glioblastoma 3 hours p-S6 (S235/236) Inhibition 1.56 nM [3]
Renal Cell Carcinoma 24-96 hours p-p70S6K Inhibition 100 nM (significant inhibition) [4]

| Renal Cell Carcinoma | 24-96 hours | p-4EBP1 Inhibition | 100 nM (significant inhibition) |[4] |

Table 2: Effects of this compound on Cell Cycle and Apoptosis

Cell Line Treatment Time Parameter Effective Concentration Reference
U87MG Glioblastoma 48 hours G0/G1 Cell Cycle Arrest 0-12.5 nM (dose-dependent) [3]
Renal Cell Carcinoma 24-96 hours Apoptosis Induction 100 nM [4]

| THP-1 Macrophages | Not Specified | Apoptosis Prevention (vs. ox-LDL) | Not Specified |[6] |

Table 3: Induction of Autophagy by this compound

Cell Line Treatment Time Parameter Observation Reference
THP-1 Macrophages Not Specified LC3-II, Beclin-1 Expression Increased protein expression [6]

| In vivo (APS model) | Not Specified | Autophagy Process | Enhanced autophagy |[6] |

Experimental Workflow and Protocols

A generalized workflow for flow cytometry analysis after this compound treatment involves cell culture, drug treatment, cell harvesting, staining with fluorescent probes, and subsequent acquisition and analysis on a flow cytometer.

Workflow General Flow Cytometry Workflow A 1. Cell Culture (Seed cells to appropriate density) B 2. This compound Treatment (Incubate with desired concentrations) A->B C 3. Cell Harvesting (e.g., Trypsinization) B->C D 4. Fixation & Permeabilization (Required for intracellular targets) C->D E 5. Staining (Incubate with fluorescent antibodies/dyes) D->E F 6. Flow Cytometry Acquisition (Acquire events on cytometer) E->F G 7. Data Analysis (Gating and statistical analysis) F->G

Caption: Standard workflow for flow cytometry analysis of this compound treated cells.

Protocol 1: Analysis of mTORC1 Signaling (Phospho-S6)

This protocol details the measurement of mTORC1 activity by quantifying the phosphorylation of Ribosomal Protein S6 (a downstream target of S6K) using phospho-specific flow cytometry.

Materials:

  • Cells of interest

  • This compound (reconstituted in DMSO)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 90% ice-cold methanol (B129727) or 0.1% Triton X-100 in PBS)

  • Fluorochrome-conjugated anti-phospho-S6 (Ser235/236) antibody

  • Flow cytometry tubes

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the time of harvest.

  • This compound Treatment: Treat cells with a dose range of this compound (e.g., 1 nM to 100 nM) and a vehicle control (DMSO) for the desired duration (e.g., 3, 6, or 24 hours).

  • Cell Harvesting: Gently wash cells with PBS and detach them using trypsin. Neutralize with complete medium and transfer the cell suspension to flow cytometry tubes.

  • Washing: Centrifuge cells at 300 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the pellet in cold PBS. Repeat the wash.

  • Fixation: Resuspend the cell pellet in 1 mL of Fixation Buffer and incubate for 15 minutes at room temperature.

  • Permeabilization: Centrifuge the fixed cells, discard the supernatant, and resuspend in 1 mL of ice-cold Permeabilization Buffer. Incubate for 30 minutes on ice.

  • Staining: Wash the cells twice with PBS containing 1% BSA. Resuspend the pellet in 100 µL of PBS/BSA and add the anti-phospho-S6 antibody at the manufacturer's recommended concentration. Incubate for 60 minutes at room temperature, protected from light.

  • Final Wash: Wash the cells twice with PBS/BSA to remove unbound antibody.

  • Acquisition: Resuspend the final cell pellet in 300-500 µL of PBS. Analyze on a flow cytometer, ensuring the appropriate laser and filter set for the chosen fluorochrome. Record the median fluorescence intensity (MFI) of the phospho-S6 signal.

Protocol 2: Analysis of Autophagy (LC3-II)

This protocol measures the accumulation of lipidated LC3 (LC3-II), a hallmark of autophagosome formation, in response to this compound. This method uses selective permeabilization to wash away cytosolic LC3-I, allowing for specific detection of autophagosome-associated LC3-II.[10][11]

Materials:

  • Cells of interest

  • This compound

  • Positive control (e.g., 50 µM Chloroquine) and negative control (DMSO)

  • PBS

  • Saponin (B1150181) Permeabilization Buffer (0.05% Saponin in PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde)

  • Primary antibody against LC3B

  • Fluorochrome-conjugated secondary antibody

  • Flow cytometry tubes

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1. It is recommended to include a condition with an autophagy flux inhibitor like Chloroquine or Bafilomycin A1 to measure autophagic flux.

  • Cell Harvesting: Harvest cells as described in Protocol 1 (Step 3).

  • Washing: Perform one wash with PBS (Protocol 1, Step 4).

  • Selective Permeabilization: Resuspend the cell pellet in 0.5 mL of Saponin Permeabilization Buffer and vortex briefly.[11] This step extracts the soluble LC3-I.

  • Fixation: Add 1 mL of Fixation Buffer directly to the saponin suspension and incubate for 20 minutes at room temperature.

  • Staining:

    • Wash cells twice with PBS.

    • Resuspend the pellet in 100 µL of Saponin Permeabilization Buffer containing the primary LC3B antibody. Incubate for 30-60 minutes.

    • Wash cells twice with Saponin Permeabilization Buffer.

    • Resuspend the pellet in 100 µL of Saponin Permeabilization Buffer containing the fluorochrome-conjugated secondary antibody. Incubate for 30 minutes, protected from light.

  • Final Wash: Wash cells twice with PBS.

  • Acquisition: Resuspend the pellet in PBS and analyze on a flow cytometer. An increase in the MFI of the LC3 signal indicates an accumulation of autophagosomes.

Protocol 3: Analysis of Apoptosis (Annexin V & Propidium Iodide)

This protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells by staining for Annexin V (which binds to exposed phosphatidylserine (B164497) on apoptotic cells) and Propidium Iodide (PI, a viability dye that enters cells with compromised membranes).

Materials:

  • Cells of interest and this compound

  • Annexin V Binding Buffer (1X)

  • Fluorochrome-conjugated Annexin V

  • Propidium Iodide (PI) staining solution

  • Flow cytometry tubes

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1. Include both floating and adherent cells during harvest.

  • Cell Harvesting: Harvest cells and transfer to flow cytometry tubes.

  • Washing: Wash cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining:

    • Add 5 µL of fluorochrome-conjugated Annexin V.

    • Add 5 µL of PI staining solution.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Acquisition: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze immediately on a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Expected Outcomes

Treatment of susceptible cell lines with this compound is expected to produce distinct, quantifiable changes in the parameters measured by the protocols above.

Outcomes Expected Outcomes of this compound Treatment cluster_treatment Input cluster_results Flow Cytometry Readouts Treatment This compound Treatment pS6 p-S6 MFI (Decrease) Treatment->pS6 Inhibits mTORC1 LC3 LC3-II MFI (Increase) Treatment->LC3 Induces Autophagy Apoptosis Annexin V+ Cells (Increase) Treatment->Apoptosis Induces Apoptosis

Caption: Logical flow from this compound treatment to expected flow cytometry results.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of recent research highlights the promising application of RapaLink-1, a third-generation dual mTORC1/2 inhibitor, in advanced prostate cancer organoid models. This novel therapeutic agent has demonstrated significant efficacy in reducing tumor growth, targeting cancer stem cells, and overcoming resistance to previous generations of mTOR inhibitors. These findings position this compound as a strong candidate for further preclinical and clinical investigation in the treatment of advanced and metastatic prostate cancer.

Introduction

Prostate cancer remains a significant global health challenge, with advanced and castration-resistant forms of the disease presenting formidable therapeutic hurdles. The mechanistic target of rapamycin (B549165) (mTOR) signaling pathway is frequently deregulated in prostate cancer, making it a key target for therapeutic intervention.[1][2][3][4] this compound, a bivalent inhibitor, uniquely combines the high specificity of rapamycin for mTORC1 with the broad inhibitory action against both mTORC1 and mTORC2, offering a more comprehensive blockade of the mTOR pathway.[1][4][5][6][7] Patient-derived organoids, which faithfully recapitulate the complex biology of individual tumors, provide a robust platform for evaluating the efficacy of novel therapeutic agents like this compound.[8][9][10][11][12]

Key Findings from Preclinical Studies

Recent studies utilizing patient-derived xenograft (PDX) organoids from bone metastatic prostate cancer have demonstrated the superior efficacy of this compound compared to first-generation mTOR inhibitors like rapamycin and everolimus.[1]

Quantitative Data Summary
ModelDrugIC50 (µM)Effect on ViabilityReference
LAPC9 PDX OrganoidsThis compound0.0046Significantly reduced[1][13]
BM18 PDX OrganoidsThis compound0.0003Significantly reduced[1][13]
LAPC9 PDX OrganoidsEverolimusNot effective at tested concentrationsNo reduction[1][13]
LAPC9 PDX OrganoidsRapamycinSignificant reduction only at 1 µMReduced[1][13]
BM18 PDX OrganoidsEverolimus-Significantly reduced[1][13]
BM18 PDX OrganoidsRapamycin-Significantly reduced[1][13]
BiomarkerTreatmentObservationModelReference
CD44+ cellsThis compound (0.1 µM for 48h)Significantly reduced fractionLAPC9 Organoids[1][2]
ALDEFluor high cellsThis compound (0.1 µM for 48h)Reduced fraction (not statistically significant)LAPC9 Organoids[1][2]
p-S6, p-ULK1 (mTORC1 effectors)This compoundDose-proportionate abolishment of phosphorylationPDX Organoids[1][4]
p-Akt (mTORC2 effector)This compoundDose-proportionate abolishment of phosphorylationPDX Organoids[1][4]

Mechanism of Action: Dual mTORC1/2 Inhibition

This compound's efficacy stems from its ability to inhibit both mTORC1 and mTORC2 complexes.[1][4] This dual inhibition leads to a more profound and durable response compared to rapalogs, which primarily target mTORC1.[1] The inhibition of mTORC1 disrupts protein synthesis and cell growth, while the blockade of mTORC2 interferes with cell survival and proliferation signals mediated by Akt phosphorylation.[1][4] Furthermore, this compound has been shown to diminish the expression of metabolic enzymes involved in glutamine and lipid metabolism, key pathways for cancer cell growth.[1][2][3]

RapaLink1_Signaling_Pathway PI3K PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Metabolism Altered Metabolism (Glutamine, Lipid) mTORC1->Metabolism CSC Reduced Cancer Stem Cell Markers (CD44) mTORC1->CSC RapaLink1 This compound RapaLink1->mTORC2 RapaLink1->mTORC1 Proliferation Cell Proliferation & Growth S6K1->Proliferation _4EBP1->Proliferation

Figure 1: this compound Signaling Pathway in Prostate Cancer.

Experimental Protocols

Establishment and Culture of Prostate Cancer Organoids from PDX Models

This protocol is adapted from established methods for generating 3D prostate organoid cultures.[8][14][15][16][17]

Materials:

  • Patient-Derived Xenograft (PDX) tumor tissue

  • Complete Prostate Cancer Organoid Medium (see recipe below)

  • Matrigel (Corning)

  • Collagenase Type II

  • TrypLE Express

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • Y-27632 (ROCK inhibitor)

  • 6-well ultra-low attachment plates

Procedure:

  • Mince the PDX tumor tissue into small pieces (~1-2 mm³) in a sterile culture dish.

  • Digest the minced tissue with Collagenase Type II (5 mg/ml) containing 10 µM Y-27632 for 60-90 minutes at 37°C with agitation.

  • Wash the cell suspension with adDMEM/F12 medium and centrifuge at 150 g for 5 minutes.

  • Resuspend the pellet in TrypLE Express with 10 µM Y-27632 and incubate for 15 minutes at 37°C, pipetting every 5 minutes to ensure efficient digestion.

  • Neutralize the TrypLE with DMEM/F12 containing 5% FBS and pass the suspension through a 70 µm cell strainer.

  • Centrifuge the cell suspension at 200 g for 5 minutes and resuspend the pellet in ice-cold Matrigel.

  • Plate 50 µl domes of the Matrigel-cell suspension into a pre-warmed 24-well plate.

  • Allow the Matrigel to solidify at 37°C for 15-30 minutes.

  • Add 500 µl of pre-warmed Complete Prostate Cancer Organoid Medium with 10 µM Y-27632 to each well.

  • Refresh the medium every 2-3 days. After the initial 7 days, Y-27632 can be removed from the medium.[17]

  • Organoids can typically be observed within 2 weeks and can be passaged every 1-2 weeks.[8][16]

Complete Prostate Cancer Organoid Medium Recipe:

  • Advanced DMEM/F12

  • 1x GlutaMAX

  • 1x Penicillin-Streptomycin

  • 1x HEPES

  • 10 mM Nicotinamide

  • 1.25 mM N-Acetylcysteine

  • 50 ng/ml EGF

  • 5% R-spondin 1 conditioned medium

  • 100 ng/ml Noggin

  • 1 µM SB202190

  • 5 nM Dihydrotestosterone (DHT)

  • 10 µM Forskolin

  • B27 supplement

This compound Treatment and Viability Assay

Materials:

  • Established prostate cancer organoid cultures

  • This compound (stock solution in DMSO)

  • Complete Prostate Cancer Organoid Medium

  • CellTiter-Glo® 3D Cell Viability Assay (Promega)

  • 96-well white-walled plates

Procedure:

  • Harvest mature organoids and mechanically dissociate them into smaller fragments.

  • Seed the organoid fragments in Matrigel domes in a 96-well plate as described above.

  • Allow the organoids to form for 48 hours.[1][2]

  • Prepare serial dilutions of this compound in Complete Prostate Cancer Organoid Medium. A vehicle control (DMSO) should also be prepared.

  • Carefully replace the medium in each well with the medium containing the appropriate drug concentration or vehicle.

  • Incubate the plate for 48-72 hours at 37°C.[1][2]

  • Perform the CellTiter-Glo® 3D Cell Viability Assay according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Normalize the viability data to the vehicle control and calculate IC50 values using appropriate software (e.g., GraphPad Prism).

Experimental_Workflow Start Start: PDX Tumor Tissue Digestion Tissue Digestion (Collagenase, TrypLE) Start->Digestion Seeding Seeding in Matrigel Digestion->Seeding Culture Organoid Culture (2 weeks) Seeding->Culture Treatment This compound Treatment (48-72 hours) Culture->Treatment Viability Viability Assay (CellTiter-Glo) Treatment->Viability Flow Flow Cytometry (CD44, ALDH) Treatment->Flow Western Western Blot (p-S6, p-Akt) Treatment->Western End Data Analysis Viability->End Flow->End Western->End

Figure 2: Experimental Workflow for this compound Application.
Flow Cytometry for Cancer Stem Cell Markers

Materials:

  • Treated and control organoid cultures

  • Cell recovery solution (e.g., Corning Cell Recovery Solution)

  • TrypLE Express

  • FACS buffer (PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies (e.g., anti-CD44)

  • ALDEFLUOR™ Kit (STEMCELL Technologies)

  • Flow cytometer

Procedure:

  • After this compound treatment, incubate the organoids in cell recovery solution on ice to dissolve the Matrigel.

  • Dissociate the organoids into a single-cell suspension using TrypLE Express.

  • For CD44 staining, wash the cells with FACS buffer and incubate with the anti-CD44 antibody according to the manufacturer's protocol.

  • For ALDH activity, perform the ALDEFLUOR™ assay as per the manufacturer's instructions.

  • Analyze the stained cells using a flow cytometer to quantify the percentage of CD44+ and ALDHhigh cells.

Conclusion and Future Directions

The application of this compound in prostate cancer organoid models provides a powerful preclinical platform to investigate its therapeutic potential. The data strongly suggests that this compound is a highly effective inhibitor of advanced prostate cancer growth, with a clear mechanism of action and a significant impact on the cancer stem cell population.[1][2][3][4] Future studies should focus on combination therapies, the identification of predictive biomarkers for this compound sensitivity, and further elucidation of its impact on tumor heterogeneity and evolution. The use of patient-derived organoids will be instrumental in advancing this compound towards clinical application for patients with advanced prostate cancer.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing RapaLink-1, a potent third-generation mTOR inhibitor, to induce and study autophagy in in vitro models. This document includes an overview of this compound's mechanism of action, detailed experimental protocols, and quantitative data to facilitate the design and execution of robust autophagy assays.

Introduction to this compound

This compound is a novel bivalent inhibitor of mTOR, combining the structural features of rapamycin (B549165) and the mTOR kinase inhibitor MLN0128.[1][2] This unique design allows this compound to bind to both the FRB domain and the kinase domain of mTOR, leading to a more potent and complete inhibition of both mTORC1 and mTORC2 complexes compared to earlier generation inhibitors.[1][2][3] By effectively suppressing mTOR signaling, a central negative regulator of autophagy, this compound serves as a powerful tool to induce and investigate the autophagic process in various cell types.[4][5]

Mechanism of Action

Under normal conditions, the mTORC1 complex phosphorylates and inactivates key initiators of the autophagy cascade, such as the ULK1 complex. This compound, by inhibiting mTORC1, prevents this phosphorylation, leading to the activation of ULK1 and the subsequent initiation of autophagosome formation.[6][7] This process involves the conversion of cytosolic microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to its lipidated form (LC3-II), which is recruited to the autophagosome membrane. Concurrently, the autophagic cargo receptor p62/SQSTM1, which recognizes and targets ubiquitinated proteins for degradation, is itself degraded upon fusion of the autophagosome with the lysosome. Therefore, an increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are hallmark indicators of autophagy induction.[8][9] this compound has been shown to be more effective than rapamycin at inducing a marked increase in LC3-II accumulation.[7][10]

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound on autophagy markers in different in vitro models. This data can serve as a reference for expected outcomes and for the design of dose-response and time-course experiments.

Cell LineThis compound ConcentrationTreatment TimeKey Quantitative FindingsReference
HEK293E3 nM - 10 nM4 hoursMarked increase in LC3-II accumulation compared to rapamycin. Efficiently blocked phosphorylation of mTORC1 substrates (p-S6K, p-4EBP1) and the rapamycin-resistant site on ULK1 (Ser757).[7]
HeLa1 nM - 100 nM8 - 48 hoursMore substantial reduction in colony size compared to rapamycin.[10]
PC30.3 nMChronic TreatmentSubstantial inhibition of mTORC1 activity without affecting mTORC2.[6]
THP-1 macrophagesNot SpecifiedNot SpecifiedEnhanced autophagy, indicated by increased expression of LC3-II and Beclin-1, and decreased p62.[4]
Renal Cell Carcinoma (786-O, A498)100 nM72 hoursSignificantly reduced cell viability compared to temsirolimus. Inhibited phosphorylation of p70S6K, 4EBP1, and AKT.[11]
Prostate Cancer PDX Organoids (LAPC9, BM18)0.01 µM - 0.1 µM48 hoursEfficiently blocked phosphorylation of S6 (Ser240/244), ULK1 (Ser757), and Akt (Ser473) in a dose-dependent manner.[12]
Endothelial Cells250 pM24 hoursSignificantly reduced phosphorylation of mTOR, 4EBP1, and S6.
Glioblastoma (LN229, U87MG)Not SpecifiedNot SpecifiedMore potent growth inhibition and G0/G1 arrest compared to rapamycin or MLN0128.[13]

Experimental Protocols

Here we provide detailed protocols for the most common in vitro assays to study autophagy induced by this compound.

Protocol 1: Induction of Autophagy with this compound

This protocol outlines the general procedure for treating cultured cells with this compound to induce autophagy for subsequent analysis.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • This compound (e.g., from Cell Signaling Technology, #88626)

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Cell Seeding: Plate cells in the appropriate culture vessels (e.g., 6-well plates, 10-cm dishes, or chamber slides) and allow them to reach 70-80% confluency.

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (refer to the quantitative data table for guidance, typically in the low nanomolar to micromolar range).

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO used for the highest this compound concentration to an equivalent volume of culture medium.

  • Cell Treatment: Remove the existing culture medium from the cells. Wash the cells once with sterile PBS. Add the medium containing this compound or the vehicle control to the respective wells/dishes.

  • Incubation: Incubate the cells for the desired period (e.g., 4, 8, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Harvesting: Following incubation, proceed with cell harvesting for downstream analysis as described in the subsequent protocols.

Protocol 2: Western Blot Analysis of Autophagy Markers (LC3 and p62)

This is the most widely used method to biochemically assess the induction of autophagy.

Materials:

  • Treated and control cells from Protocol 1

  • Ice-cold PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels (12-15% acrylamide (B121943) recommended for LC3)

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1

  • HRP-conjugated secondary antibody (anti-rabbit)

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: Wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer to each well/dish and scrape the cells.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B and p62 overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities for LC3-I, LC3-II, and p62. Calculate the LC3-II/LC3-I ratio and normalize p62 levels to a loading control (e.g., GAPDH or β-actin). An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels indicate autophagy induction.

Protocol 3: Fluorescence Microscopy of Autophagosomes

This method allows for the visualization of autophagosome formation within cells.

Materials:

  • Cells cultured on glass coverslips or in imaging-compatible plates

  • Treated and control cells from Protocol 1

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody: Rabbit anti-LC3B

  • Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit)

  • DAPI for nuclear counterstaining

  • Antifade mounting medium

Procedure:

  • Cell Fixation: After treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with permeabilization buffer for 10 minutes.

  • Blocking: Wash the cells with PBS and block with blocking solution for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary anti-LC3B antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.

  • Counterstaining: Wash the cells with PBS and stain with DAPI for 5 minutes.

  • Mounting and Imaging: Wash the cells a final time with PBS and mount the coverslips onto microscope slides using antifade mounting medium. Acquire images using a fluorescence or confocal microscope.

  • Analysis: Autophagosomes will appear as distinct punctate structures in the cytoplasm. Quantify the number of LC3 puncta per cell. An increase in the number of puncta in this compound-treated cells compared to the control indicates autophagosome formation.

Protocol 4: Autophagic Flux Assay with Bafilomycin A1

This assay is crucial to confirm that the observed increase in autophagosomes is due to an induction of autophagy and not a blockage of their degradation.

Materials:

  • All materials from Protocol 1 and 2

  • Bafilomycin A1 (a lysosomal inhibitor)

Procedure:

  • Experimental Groups: Set up four experimental groups:

    • Vehicle (DMSO) control

    • This compound alone

    • Bafilomycin A1 alone (e.g., 100 nM)

    • This compound + Bafilomycin A1

  • Treatment: Treat the cells with this compound for the desired duration (e.g., 4-8 hours). For the groups containing Bafilomycin A1, add the inhibitor during the last 2-4 hours of the this compound treatment.[14]

  • Cell Harvesting and Western Blot: Harvest the cells and perform Western blot analysis for LC3 and p62 as described in Protocol 2.

  • Interpretation: A significant further increase in the LC3-II levels in the co-treated (this compound + Bafilomycin A1) group compared to the this compound only group indicates a functional autophagic flux.[14][15] If this compound were to block autophagosome degradation, there would be little to no difference in LC3-II levels between the this compound and the co-treated groups.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in these application notes.

RapaLink1_Mechanism_of_Action cluster_upstream Upstream Signals cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors cluster_autophagy Autophagy Machinery Growth_Factors Growth Factors mTORC1 mTORC1 Growth_Factors->mTORC1 Activates mTORC2 mTORC2 Growth_Factors->mTORC2 Activates Nutrients Nutrients Nutrients->mTORC1 Activates S6K1 p70S6K mTORC1->S6K1 Phosphorylates (Inhibits) _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates (Inhibits) ULK1_complex ULK1 Complex mTORC1->ULK1_complex Phosphorylates (Inhibits) AKT AKT mTORC2->AKT Phosphorylates (Activates) Autophagy_Initiation Autophagy Initiation ULK1_complex->Autophagy_Initiation Initiates Autophagosome_Formation Autophagosome Formation Autophagy_Initiation->Autophagosome_Formation RapaLink1 This compound RapaLink1->mTORC1 Inhibits RapaLink1->mTORC2 Inhibits Autophagy_Assessment_Workflow cluster_treatment Cell Treatment cluster_analysis Autophagy Analysis cluster_data Data Interpretation Seed_Cells Seed Cells Treat_RapaLink1 Treat with this compound (and Vehicle Control) Seed_Cells->Treat_RapaLink1 Western_Blot Western Blot (LC3-II/I, p62) Treat_RapaLink1->Western_Blot Fluorescence_Microscopy Fluorescence Microscopy (LC3 Puncta) Treat_RapaLink1->Fluorescence_Microscopy Autophagic_Flux Autophagic Flux Assay (with Bafilomycin A1) Treat_RapaLink1->Autophagic_Flux Increased_LC3II Increased LC3-II/I Ratio Western_Blot->Increased_LC3II Decreased_p62 Decreased p62 Levels Western_Blot->Decreased_p62 Increased_Puncta Increased LC3 Puncta Fluorescence_Microscopy->Increased_Puncta Functional_Flux Confirmed Autophagic Flux Autophagic_Flux->Functional_Flux Autophagic_Flux_Logic cluster_conditions Experimental Conditions cluster_observation Observed LC3-II Levels cluster_conclusion Conclusion Control Control (DMSO) RapaLink1_only This compound LC3II_RapaLink1 LC3-II (this compound) > LC3-II (Control) RapaLink1_only->LC3II_RapaLink1 BafA1_only Bafilomycin A1 RapaLink1_BafA1 This compound + Bafilomycin A1 LC3II_RapaLink1_BafA1 LC3-II (this compound + BafA1) >> LC3-II (this compound) RapaLink1_BafA1->LC3II_RapaLink1_BafA1 Autophagy_Induction This compound Induces Autophagy LC3II_RapaLink1->Autophagy_Induction Functional_Flux_Confirmed Functional Autophagic Flux LC3II_RapaLink1_BafA1->Functional_Flux_Confirmed

References

Troubleshooting & Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of RapaLink-1 and minimize off-target effects in their experiments.

Troubleshooting Guide: Optimizing this compound Concentration

Researchers may encounter challenges in determining the optimal concentration of this compound that maximizes on-target mTOR inhibition while minimizing off-target effects. This guide provides a systematic approach to address these issues.

Problem: How do I determine the optimal concentration of this compound for my specific cell line and experimental goals?

Solution: The optimal concentration of this compound is highly dependent on the cell type and the specific research question. A multi-step approach is recommended to determine the ideal concentration range.

Experimental Workflow for Optimizing this compound Concentration

G cluster_0 Phase 1: Dose-Response Analysis cluster_1 Phase 2: On-Target Engagement cluster_2 Phase 3: Off-Target Assessment cluster_3 Phase 4: Optimal Concentration Selection A 1. Initial Broad-Range Dose-Response (e.g., 0.1 nM to 10 µM) B 2. Assess Cell Viability/Proliferation (e.g., MTS, CellTiter-Glo) A->B C 3. Determine IC50 for Proliferation B->C D 4. Narrow-Range Dose-Response (around IC50) C->D E 5. Western Blot for p-mTORC1/C2 Substrates (p-S6K, p-4EBP1, p-AKT S473) D->E F 6. Determine EC50 for On-Target Inhibition E->F G 7. Cellular Thermal Shift Assay (CETSA) (Confirm mTOR Engagement) F->G J 10. Integrate Data: - Max On-Target Efficacy - Min Off-Target Effects - Min Cytotoxicity F->J H 8. Phospho-proteomics/Kinase Profiling (Identify Potential Off-Targets) G->H I 9. Western Blot for Key Off-Target Pathways (e.g., p-ERK, p-EGFR) H->I I->J K 11. Select Optimal Concentration Range J->K

Caption: Workflow for this compound concentration optimization.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a third-generation, bivalent inhibitor of the mechanistic target of rapamycin (B549165) (mTOR).[1] It consists of a rapamycin moiety linked to a second-generation mTOR kinase inhibitor, MLN0128.[1] This dual structure allows this compound to bind to FKBP12 via its rapamycin component, which then targets the complex to the FRB domain of mTOR. Simultaneously, the MLN0128 component binds to the ATP-binding site of the mTOR kinase domain.[2] This bivalent binding leads to potent and durable inhibition of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][3]

mTOR Signaling Pathway Inhibition by this compound

mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 AKT AKT PDK1->AKT Phosphorylates TSC TSC1/2 AKT->TSC Inhibits mTORC2->AKT Phosphorylates (Ser473) Rheb Rheb-GTP TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K S6K1 mTORC1->S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates ULK1 ULK1 mTORC1->ULK1 Inhibits Lipin1 Lipin1 mTORC1->Lipin1 Inhibits CellGrowth Cell Growth & Proliferation S6K->CellGrowth ProteinSynth Protein Synthesis S6K->ProteinSynth _4EBP1->ProteinSynth Inhibits (when unphosphorylated) Autophagy Autophagy ULK1->Autophagy Initiates LipidBio Lipid Biosynthesis Lipin1->LipidBio Regulates RapaLink1 This compound RapaLink1->mTORC2 Inhibits (at higher conc.) RapaLink1->mTORC1 Inhibits

Caption: this compound inhibits both mTORC1 and mTORC2 signaling.

Q2: What are the known on-target and potential off-target effects of this compound?

A2: The primary on-target effects of this compound are the inhibition of mTORC1 and mTORC2. However, like many kinase inhibitors, it can exhibit off-target effects, particularly at higher concentrations.

Effect Type Target/Pathway Description Typical Effective Concentration
On-Target mTORC1Potent inhibition of mTORC1 signaling, observed by decreased phosphorylation of substrates like S6K and 4E-BP1.[3]Low nM range (e.g., 0.3-10 nM)[4][5]
On-Target mTORC2Inhibition of mTORC2 signaling, observed by decreased phosphorylation of AKT at Ser473. This effect is typically seen at higher concentrations than mTORC1 inhibition.[4][6]Mid-to-high nM range (e.g., >10 nM)[5]
Potential Off-Target MAPK Signaling PathwayRNA sequencing has shown that this compound can suppress parts of the MAPK signaling pathway.[7]Not fully characterized, likely at higher concentrations.
Potential Off-Target ErbB Signaling PathwaySuppression of the ErbB signaling pathway has been observed.[7]Not fully characterized, likely at higher concentrations.

Q3: How can I confirm that this compound is engaging its intended target, mTOR, in my cells?

A3: The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify direct target engagement in a cellular context.[8] The principle of CETSA is that a ligand binding to its target protein increases the protein's thermal stability.[8]

Simplified CETSA Workflow

CETSA_Workflow A 1. Treat cells with This compound or vehicle B 2. Heat cells across a temperature gradient A->B C 3. Lyse cells and separate soluble and aggregated proteins B->C D 4. Quantify soluble mTOR protein (e.g., Western Blot, ELISA) C->D E 5. Plot protein abundance vs. temperature D->E F 6. Compare melt curves of treated vs. vehicle samples E->F G A rightward shift in the melt curve for this compound treated samples indicates target engagement F->G

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Q4: My cell viability is unexpectedly low after this compound treatment, even at concentrations that should be specific for mTORC1. What could be the cause?

A4: Several factors could contribute to this observation:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to mTOR inhibitors. It is crucial to perform a thorough dose-response curve for your specific cell line.

  • Prolonged Incubation: Long-term treatment with mTOR inhibitors can lead to feedback activation of other pro-survival pathways or cellular stress, ultimately resulting in cell death. Consider shorter incubation times to assess the direct effects on mTOR signaling.

  • Off-Target Cytotoxicity: At higher concentrations, this compound may have off-target effects that contribute to cytotoxicity. If you suspect this, it is important to perform experiments to assess the activity of other kinases or signaling pathways.

  • Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding toxic levels. Always include a vehicle-only control in your experiments.

Q5: I am not seeing the expected level of mTORC1 inhibition. What should I check?

A5:

  • Compound Integrity: Ensure that your this compound stock solution has been stored correctly and has not degraded. It is recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles.

  • Cellular Uptake: While this compound is cell-permeable, issues with uptake can sometimes occur. Ensure that your cell culture conditions are optimal.

  • Assay Timing: The phosphorylation status of mTOR substrates can be dynamic. Perform a time-course experiment to determine the optimal time point for observing maximal inhibition after this compound treatment.

  • Antibody Quality: Verify the specificity and efficacy of the antibodies used for detecting phosphorylated mTOR substrates in your Western blot analysis.

Experimental Protocols

Dose-Response Analysis of this compound on mTORC1 and mTORC2 Signaling

Objective: To determine the concentration-dependent effect of this compound on the phosphorylation of key mTORC1 and mTORC2 substrates.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Phospho-S6K (Thr389)

    • Total S6K

    • Phospho-4E-BP1 (Thr37/46)

    • Total 4E-BP1

    • Phospho-AKT (Ser473)

    • Total AKT

    • Loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Treatment: Prepare serial dilutions of this compound in complete medium to achieve final concentrations ranging from, for example, 0.1 nM to 1 µM. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

  • Incubation: Replace the medium in the wells with the this compound or vehicle-containing medium and incubate for a predetermined time (e.g., 2, 6, or 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the signal using an ECL substrate.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Plot the normalized values against the this compound concentration to generate dose-response curves.

Cellular Thermal Shift Assay (CETSA) for mTOR Target Engagement

Objective: To confirm the direct binding of this compound to mTOR in intact cells.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • Vehicle control (DMSO)

  • PBS

  • PCR tubes or a 96-well PCR plate

  • Thermal cycler

  • Lysis buffer (non-denaturing) with protease and phosphatase inhibitors

  • Equipment for protein quantification and Western blotting (as described above)

  • Primary antibody: Total mTOR

Procedure:

  • Cell Treatment: Treat a suspension of cells with this compound at a concentration known to inhibit mTOR signaling (determined from the dose-response experiment) and a vehicle control for 1-2 hours at 37°C.

  • Heat Challenge: Aliquot the treated cell suspensions into PCR tubes for each temperature point in a predefined gradient (e.g., 40°C to 70°C in 2-3°C increments).

  • Thermal Denaturation: Heat the samples in a thermal cycler for 3 minutes at each respective temperature, followed by cooling to 4°C.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a non-denaturing lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blotting:

    • Carefully collect the supernatant (soluble fraction).

    • Quantify and normalize the protein concentrations.

    • Perform Western blotting for total mTOR.

  • Data Analysis: Quantify the band intensities for mTOR at each temperature. Plot the normalized intensity against the temperature to generate melting curves for both the this compound-treated and vehicle-treated samples. A shift of the curve to the right for the this compound-treated sample indicates thermal stabilization of mTOR and thus, target engagement.[8]

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for RapaLink-1. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments, with a specific focus on addressing solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a third-generation, bivalent inhibitor of the mechanistic target of rapamycin (B549165) (mTOR)[1][2]. It is a large molecule constructed by joining rapamycin to a second-generation mTOR kinase inhibitor (MLN0128) via an inert chemical linker[3][4]. This unique structure allows it to bind to two distinct sites on the mTOR complex: the FKBP12-rapamycin-binding (FRB) domain and the ATP-binding kinase domain[5]. This dual-binding action results in a more potent and durable inhibition of both mTORC1 and mTORC2 complexes compared to first or second-generation inhibitors alone[6][7].

Q2: What is the recommended solvent for dissolving this compound?

A2: The recommended solvent for this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO)[6][8]. It is practically insoluble in aqueous solutions like water or PBS[4][9]. It is critical to use newly opened or properly stored anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of this compound[4].

Q3: My this compound precipitated after I diluted my DMSO stock solution into my aqueous cell culture medium. Why did this happen?

A3: This is a common issue known as solvent-shift precipitation. This compound is a large, hydrophobic molecule with poor aqueous solubility[4][10]. When a concentrated DMSO stock is rapidly diluted into an aqueous buffer (like PBS or cell culture medium), the solvent environment abruptly changes from organic to aqueous. This polarity shift dramatically decreases the solubility of this compound, causing it to precipitate out of the solution. Careful, stepwise dilution methods are required to prevent this[11].

Q4: How should I store this compound?

A4: Storage conditions are critical for maintaining the stability and activity of this compound.

  • Lyophilized Powder: Store desiccated at 4°C for short-term storage or -20°C for long-term stability (up to 3 years)[6][12].

  • DMSO Stock Solution: Once reconstituted, aliquot the solution into single-use volumes to avoid multiple freeze-thaw cycles[8]. Store these aliquots tightly sealed at -20°C for up to 1 month or at -80°C for up to 6 months[4].

Troubleshooting Guide: Insolubility Issues

This guide provides solutions to specific problems you may encounter when preparing this compound solutions.

Issue 1: The lyophilized powder does not fully dissolve in DMSO, or the stock solution appears cloudy.

  • Possible Cause 1: Insufficient Solvent or Low-Quality DMSO. You may not be using a sufficient volume of DMSO, or the DMSO may have absorbed moisture.

    • Solution: Ensure you are using a sufficient volume of high-purity, anhydrous DMSO to prepare your stock solution (see tables below). For a 10 mM stock, one recommendation is to dissolve 5 mg in 0.28 mL of DMSO[8]. To aid dissolution, you can perform gentle warming (to 37°C for 5-10 minutes) and sonication (ultrasonic bath for 5-15 minutes)[3][11][12]. Always visually inspect the solution to ensure it is clear before use.

  • Possible Cause 2: Low Temperature. Preparing the stock solution at a cold temperature can hinder dissolution.

    • Solution: Allow the lyophilized powder and DMSO to equilibrate to room temperature before mixing.

Issue 2: A precipitate forms immediately upon diluting the DMSO stock into an aqueous buffer (e.g., cell culture medium).

  • Possible Cause: Rapid Solvent Shift. As explained in the FAQ, this is the most common cause of precipitation. A large, hydrophobic compound cannot remain soluble when the percentage of DMSO is drastically and rapidly lowered.

    • Solution 1: Stepwise Dilution. Do not add a small volume of concentrated stock directly into a large volume of aqueous buffer. Instead, perform serial dilutions. For example, first, dilute your 10 mM stock to 1 mM in DMSO. Then, add this intermediate stock to your aqueous buffer. This gradual reduction in DMSO concentration can help maintain solubility.

    • Solution 2: Increase Final DMSO Concentration. If your experimental system can tolerate it, increasing the final concentration of DMSO (e.g., from 0.1% to 0.5%) can help keep the compound in solution[11]. Always run a vehicle control with the same final DMSO concentration to account for any solvent effects.

    • Solution 3: Reduce Serum Concentration. For cell-based assays, high concentrations of proteins in fetal bovine serum (FBS) can sometimes contribute to compound precipitation. If possible for your experiment, try reducing the serum percentage in the medium during the treatment period[11].

Data Presentation

Table 1: this compound Solubility & Stock Preparation
PropertyValueCitation(s)
Molecular Weight~1784.14 g/mol [1][6]
Solubility
In DMSO≥100 mg/mL (~56 mM). Vendors report values from 160 to 178 mg/mL.[4][6][12]
In Ethanol≥24.85 mg/mL (~13.9 mM)[9]
In Water< 0.1 mg/mL (Effectively Insoluble)[4]
Stock Solution Examples
To make a 10 mM stockAdd 0.5605 mL of DMSO to 1 mg of powder. Add 0.2802 mL of DMSO to 5 mg of powder.[4][8]
To make a 1 mM stockAdd 0.5605 mL of DMSO to 1 mg of powder.[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Acclimatization: Allow the vial of lyophilized this compound powder and a bottle of high-purity, anhydrous DMSO to warm to room temperature.

  • Calculation: Based on the amount of powder provided (e.g., 5 mg), calculate the required volume of DMSO. For 5 mg of this compound (MW: 1784.14), you will need approximately 0.2802 mL of DMSO for a 10 mM stock[4].

  • Reconstitution: Carefully add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes.

  • Aid Dissolution (If Necessary): If the solution is not perfectly clear, place the vial in a 37°C water bath for 5-10 minutes, followed by sonication in an ultrasonic bath for 5-15 minutes[3][11].

  • Visual Inspection: Visually confirm that the solution is clear and free of any particulate matter.

  • Aliquoting and Storage: Dispense the stock solution into single-use, low-binding microcentrifuge tubes. Store immediately at -20°C or -80°C.

Protocol 2: Recommended Dilution Method for Cell Culture Experiments

This protocol is designed to minimize precipitation when preparing a final concentration of 10 nM this compound in cell culture medium with a final DMSO concentration of 0.1%.

  • Prepare Intermediate Stock (10 µM):

    • Thaw one aliquot of your 10 mM this compound stock solution.

    • Perform a 1:1000 serial dilution. A simple way is to first dilute 1 µL of 10 mM stock into 99 µL of DMSO to make a 100 µM solution.

    • Then, dilute 10 µL of the 100 µM solution into 90 µL of DMSO to create a 10 µM intermediate stock .

  • Final Dilution:

    • Add 1 µL of the 10 µM intermediate stock to 1 mL of your pre-warmed cell culture medium.

    • Mix immediately but gently by pipetting up and down or by swirling the plate/tube. This results in a final this compound concentration of 10 nM and a final DMSO concentration of 0.1%.

  • Application: Immediately add the final working solution to your cells. Do not store the diluted aqueous solution.

Visualizations

G start Insolubility Issue Observed (Precipitate or Cloudiness) check_stock Is the high-concentration DMSO stock solution clear? start->check_stock troubleshoot_stock Troubleshoot Stock Preparation: 1. Use fresh, anhydrous DMSO. 2. Warm to 37°C. 3. Sonicate. check_stock->troubleshoot_stock No check_dilution Did precipitation occur after diluting into aqueous buffer? check_stock->check_dilution Yes troubleshoot_stock->check_stock troubleshoot_dilution Troubleshoot Dilution Method: 1. Use stepwise/serial dilution. 2. Increase final DMSO % (if possible). 3. Reduce serum in media. check_dilution->troubleshoot_dilution Yes solution_ok Solution is Clear Proceed with Experiment check_dilution->solution_ok No troubleshoot_dilution->check_dilution Re-attempt Dilution

Caption: A troubleshooting flowchart for this compound insolubility issues.

G start Start: Lyophilized Powder reconstitute Reconstitute in Anhydrous DMSO start->reconstitute dissolve Vortex, Warm & Sonicate reconstitute->dissolve inspect_stock Visual Inspection (Clear Stock?) dissolve->inspect_stock intermediate Prepare Intermediate Dilution(s) in DMSO inspect_stock->intermediate final_dilution Add to Aqueous Buffer & Mix Gently intermediate->final_dilution apply Apply to Experiment final_dilution->apply

Caption: Recommended experimental workflow for preparing this compound solutions.

G cluster_mTORC1 mTOR Complex 1 (mTORC1) mTORC1 mTOR Raptor Raptor Downstream Downstream Targets (e.g., S6K, 4E-BP1) mTORC1->Downstream FRB FRB Domain Kinase Kinase Domain RapaLink This compound RapaLink->Kinase MLN0128 moiety binds FKBP12 FKBP12 RapaLink->FKBP12 FKBP12->FRB Rapamycin moiety binds Inhibition INHIBITION Downstream->Inhibition

Caption: this compound dual-binding mechanism of action on the mTORC1 complex.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential toxicity of high-dose RapaLink-1 in vivo. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general in vivo toxicity profile of this compound?

A1: Based on preclinical studies in various animal models, this compound is generally considered to be well-tolerated at therapeutically effective doses.[1][2] In studies involving mouse models of glioblastoma and prostate cancer, this compound administered at doses up to 1.5 mg/kg did not lead to significant changes in body weight or observable signs of acute toxicity when compared to vehicle-treated control groups.[1][2]

Q2: Are there any known dose-dependent toxicities associated with this compound?

A2: Yes, the toxicity of this compound appears to be dose-dependent. While lower doses (e.g., 1 mg/kg) are reported to be non-toxic and effective for mTORC1 inhibition, higher doses or chronic administration may lead to adverse effects.[3] For instance, chronic treatment with 1 mg/kg of this compound three times a week for four weeks resulted in a notable decrease in body weight.[3] Furthermore, a study in a stroke model indicated that a 2 mg/kg dose of this compound might be excessive due to its high potency, potentially leading to off-target inhibition of mTORC2 and detrimental effects.[4]

Q3: What are the specific organ-related toxicities observed with high-dose or chronic this compound administration?

A3: Chronic administration of this compound has been associated with several side effects, including:

  • Metabolic changes: A significant decrease in body weight and an increase in blood glucose levels have been reported with long-term treatment.[3]

  • Liver toxicity: As with other mTOR inhibitors, there is a potential for liver toxicity with chronic use of this compound.[3]

Q4: Is it possible to mitigate the peripheral toxicities of this compound?

A4: Yes, a binary drug strategy has been developed to counteract the peripheral side effects of this compound. This involves the co-administration of RapaBlock, a brain-impermeable ligand of FKBP12. RapaBlock protects mTORC1 activity in peripheral tissues, thereby preventing this compound-induced toxicities such as body weight loss, hyperglycemia, and liver damage, without compromising its activity in the central nervous system.[3]

Q5: What are the recommended formulations for in vivo studies with this compound?

A5: this compound can be formulated for in vivo administration using a variety of co-solvents. Commonly used vehicles include DMSO, PEG300/PEG400, Tween 80, SBE-β-CD, and corn oil.[5] The specific formulation may depend on the experimental model and route of administration.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Significant body weight loss in animals during chronic treatment. High cumulative dose of this compound leading to systemic mTORC1 inhibition.- Consider reducing the dosing frequency or the dose of this compound.- If brain-specific targeting is desired, co-administer this compound with RapaBlock to protect peripheral tissues.[3]
Elevated blood glucose levels. This compound-induced impairment of glucose metabolism.- Monitor blood glucose levels regularly.- Co-administer RapaBlock with this compound to mitigate hyperglycemia.[3]
Signs of liver toxicity (e.g., elevated liver enzymes). Chronic peripheral mTORC1 inhibition.- Assess liver function through blood chemistry.- Co-administration of RapaBlock can protect against this compound-dependent liver toxicity.[3]
Unexpected neurological symptoms or adverse effects. The dose of this compound may be too high, leading to mTORC2 inhibition.- Reduce the dose of this compound. Doses as low as 0.4 mg/kg have been shown to inhibit mTORC1 in the brain.[4]- Perform dose-response studies to find the optimal therapeutic window that inhibits mTORC1 without significantly affecting mTORC2.[4]
Poor solubility or precipitation of the dosing solution. Improper formulation of this compound.- Ensure the use of appropriate co-solvents such as DMSO, PEG300, or Tween 80 for complete dissolution.[5]- Prepare fresh dosing solutions before each administration.

Quantitative Data Summary

Table 1: In Vivo Dosing and Observed Toxicity of this compound

Animal Model Dose and Schedule Observed Toxicities Reference
Glioblastoma (Mouse Xenograft)Every 5 days (dose not specified)No significant changes in weight, blood counts, or serum chemistries.[1]
Prostate Cancer (Mouse PDX)1.5 mg/kg every 5-7 daysNo signs of acute toxicity; comparable weight curve to vehicle.[2]
Alcohol Use Disorder (Mouse)1 mg/kg, 3 times/week for 4 weeksSignificant decrease in body weight.[3]
Stroke (Rat)2 mg/kgIncreased infarct volume, suggesting potential for detrimental effects at this dose.[4]

Table 2: Mitigation of this compound Toxicity with RapaBlock

Toxicity Parameter This compound alone (1 mg/kg) This compound (1 mg/kg) + RapaBlock (40 mg/kg) Reference
Body WeightSignificant decreaseNo significant change from vehicle[3]
Blood GlucoseIncreasedReduced increase compared to this compound alone[3]
Liver Toxicity MarkersIncreasedPrevented increase[3]

Experimental Protocols

Protocol 1: In Vivo Toxicity Assessment of this compound

  • Animal Model: Select an appropriate rodent model (e.g., BALB/c mice, Sprague-Dawley rats) based on the research question.

  • Dosing Solution Preparation:

    • Dissolve this compound in a vehicle appropriate for the route of administration (e.g., for intraperitoneal injection, a common vehicle is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline).

    • Prepare fresh dosing solutions on the day of administration.

  • Administration:

    • Administer this compound via the desired route (e.g., intraperitoneal, oral gavage).

    • Include a vehicle-only control group.

  • Monitoring:

    • Record body weight and general health status daily.

    • Observe for any clinical signs of toxicity (e.g., lethargy, ruffled fur, changes in behavior).

  • Terminal Procedures:

    • At the end of the study, collect blood via cardiac puncture for complete blood count (CBC) and serum chemistry analysis (including liver enzymes like ALT and AST, and glucose levels).

    • Harvest organs (e.g., liver, kidneys, spleen) for histopathological examination.

Protocol 2: Co-administration of this compound and RapaBlock to Mitigate Peripheral Toxicity

  • Animal Model and Groups:

    • Use an appropriate mouse strain.

    • Establish four experimental groups: Vehicle, this compound alone, RapaBlock alone, and this compound + RapaBlock.

  • Dosing Solutions:

    • Prepare this compound and RapaBlock in a suitable vehicle.

  • Administration:

    • Administer RapaBlock approximately 30-60 minutes before this compound to allow for peripheral tissue protection.

    • Administer both compounds via the same route (e.g., intraperitoneal injection).

  • Toxicity Assessment:

    • Monitor body weight and blood glucose levels regularly throughout the study.

    • At the study endpoint, collect blood and tissues for analysis as described in Protocol 1.

    • For liver toxicity assessment, analyze markers such as STAT3 phosphorylation and the expression of fibrogenic genes (e.g., Timp1, Col4a1) in liver tissue lysates.[3]

Visualizations

RapaLink1_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 mTORC2 mTORC2 mTORC2->AKT Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis RapaLink1 This compound RapaLink1->mTORC1 RapaLink1->mTORC2 High Dose RapaBlock RapaBlock (Peripheral) RapaBlock->RapaLink1 Inhibits

Caption: this compound signaling pathway and points of inhibition.

RapaLink1_Toxicity_Workflow cluster_planning Experimental Planning cluster_execution In-Life Phase cluster_analysis Data Collection & Analysis Animal_Model Select Animal Model Dose_Selection Determine Dose Levels (e.g., low, high, MTD) Animal_Model->Dose_Selection Groups Establish Treatment Groups (Vehicle, this compound, +/- RapaBlock) Dose_Selection->Groups Formulation Prepare Dosing Formulation Groups->Formulation Administration Administer Treatment Formulation->Administration Monitoring Daily Monitoring: - Body Weight - Clinical Signs Administration->Monitoring Blood_Collection Terminal Blood Collection Monitoring->Blood_Collection Tissue_Harvesting Organ Harvesting (Liver, etc.) Monitoring->Tissue_Harvesting Analysis - CBC & Serum Chemistry - Histopathology - Biomarker Analysis Blood_Collection->Analysis Tissue_Harvesting->Analysis

Caption: Experimental workflow for in vivo toxicity assessment.

Troubleshooting_Tree Start Toxicity Observed? Weight_Loss Significant Weight Loss? Start->Weight_Loss Yes No_Action Continue Monitoring Start->No_Action No Hyperglycemia Elevated Blood Glucose? Weight_Loss->Hyperglycemia No Add_RapaBlock Co-administer RapaBlock Weight_Loss->Add_RapaBlock Yes Neurotoxicity Unexpected Neurological Signs? Hyperglycemia->Neurotoxicity No Hyperglycemia->Add_RapaBlock Yes Reduce_Dose_Freq Reduce Dose or Frequency Neurotoxicity->Reduce_Dose_Freq No Reduce_Dose Significantly Reduce Dose Neurotoxicity->Reduce_Dose Yes

Caption: Troubleshooting decision tree for this compound in vivo toxicity.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for RapaLink-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments, with a specific focus on understanding and troubleshooting its off-target effects on mTORC2 at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from rapamycin (B549165) and other mTOR inhibitors?

This compound is a third-generation, bivalent inhibitor of mTOR.[1][2][3] It is a dimeric molecule that consists of rapamycin linked to a derivative of the mTOR kinase inhibitor sapanisertib (B612132) (MLN0128).[4] This unique structure allows this compound to bind to both the FKBP12-rapamycin binding (FRB) domain and the ATP-binding catalytic site of mTOR simultaneously.[5] This dual binding mechanism makes it more potent than first-generation inhibitors like rapamycin, which only target the FRB domain, and second-generation mTOR kinase inhibitors (TORKis) that compete with ATP.[6][7]

Q2: Is this compound selective for mTORC1 over mTORC2?

Yes, at low concentrations, this compound is highly selective for mTORC1.[8][9] However, at higher concentrations, it will also inhibit mTORC2. This makes this compound a powerful tool to dissect the distinct functions of mTORC1 and mTORC2.[10]

Q3: At what concentration does this compound begin to inhibit mTORC2?

The concentration at which this compound inhibits mTORC2 is cell-type dependent.[8][10] For example, in HEK293E cells, 3 nM of this compound substantially inhibits mTORC1 without affecting mTORC2, while in PC3 cells, a lower concentration of 0.3 nM achieves the same selective effect.[8] Generally, the selectivity window between mTORC1 and mTORC2 inhibition is approximately three-fold.[8][11] It is crucial to perform a dose-response analysis in your specific cell line to determine the precise concentrations for selective mTORC1 inhibition versus dual mTORC1/mTORC2 inhibition.[8]

Q4: What are the typical downstream markers to assess mTORC1 and mTORC2 activity?

  • mTORC1 activity: Phosphorylation of S6 kinase (S6K) at Thr389 and phosphorylation of 4E-BP1 at multiple sites (e.g., Thr37/46, Ser65).[8][12][13]

  • mTORC2 activity: Phosphorylation of AKT at Ser473.[12][13]

Troubleshooting Guide

Issue 1: Unexpected inhibition of mTORC2 signaling at intended mTORC1-selective concentrations.

  • Possible Cause: Cell-type sensitivity. The concentration of this compound required for selective mTORC1 inhibition varies significantly between cell lines.[8]

  • Troubleshooting Step: Perform a dose-response curve with a broad range of this compound concentrations in your specific cell line. Analyze the phosphorylation status of both mTORC1 (p-S6K, p-4EBP1) and mTORC2 (p-AKT S473) substrates by Western blot to identify the optimal concentration for mTORC1-specific inhibition.

Issue 2: Inconsistent results between experiments.

  • Possible Cause 1: Drug stability and storage. Improper storage of this compound can lead to degradation and loss of potency.

  • Troubleshooting Step 1: Store this compound as a powder at -20°C for long-term storage (up to 2 years). In DMSO, it can be stored at 4°C for up to 2 weeks or at -80°C for up to 6 months.[14]

  • Possible Cause 2: Variations in cell culture conditions. Cell density, passage number, and serum conditions can all influence mTOR signaling.

  • Troubleshooting Step 2: Standardize your cell culture protocols. Ensure consistent cell seeding densities and use cells within a defined passage number range for all experiments.

Issue 3: this compound does not inhibit mTORC1 or mTORC2 at expected concentrations.

  • Possible Cause: Acquired resistance. Cells can develop resistance to mTOR inhibitors, potentially through mutations in mTOR.[5]

  • Troubleshooting Step: If you are working with a cell line that has been previously exposed to mTOR inhibitors, consider sequencing the mTOR gene to check for resistance mutations. This compound has been shown to be effective against some known resistance mutations.[5][14]

Data Presentation

Table 1: Concentration-Dependent Effects of this compound on mTORC1 and mTORC2 Activity in Different Cell Lines

Cell LineThis compound Concentration for mTORC1 Inhibition (without mTORC2 inhibition)This compound Concentration for Dual mTORC1/mTORC2 InhibitionKey Downstream Markers AssessedReference
HEK293E3 nM10 nMp-S6K, p-4EBP1, p-AKT (S473)[8][9]
PC30.3 nM> 0.3 nMp-S6K, p-4EBP1, p-AKT (S473)[8][10]
U87MG1.56 nM≥ 6.25 nMp-RPS6, p-4EBP1, p-AKT (S473)[2][15]
MDA-MB-468~3-4 fold selectivity for mTORC1 over mTORC2Not specifiedpS6K[11]

Experimental Protocols

Protocol 1: Western Blot Analysis of mTORC1 and mTORC2 Substrate Phosphorylation

This protocol provides a general framework for assessing the effects of this compound on mTOR signaling.

  • Cell Culture and Treatment:

    • Seed cells (e.g., HEK293E, PC3) in 6-well plates and grow to 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 100 nM) or a vehicle control (DMSO) for the desired duration (e.g., 24 hours).[10]

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) in Laemmli sample buffer at 95°C for 5 minutes.

    • Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

      • p-S6K (Thr389)

      • p-4EBP1 (Thr37/46)

      • p-AKT (Ser473)

      • Total S6K, 4EBP1, AKT, and a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: In Vitro mTORC2 Kinase Assay

This protocol can be adapted to directly measure the inhibitory effect of this compound on mTORC2 kinase activity.

  • Immunoprecipitation of mTORC2:

    • Lyse cells treated with or without this compound in CHAPS lysis buffer.[16]

    • Incubate cell lysates with an anti-Rictor antibody to immunoprecipitate mTORC2.[13][16]

    • Capture the immune complexes with Protein A/G agarose (B213101) beads.

  • Kinase Reaction:

    • Wash the immunoprecipitated mTORC2 complexes with kinase buffer.

    • Initiate the kinase reaction by adding recombinant inactive GST-AKT1 as a substrate and ATP.

    • Incubate at 37°C for 20-30 minutes.

  • Analysis:

    • Terminate the reaction by adding SDS sample buffer.

    • Analyze the phosphorylation of GST-AKT1 at Ser473 by Western blot using a phospho-specific antibody.

Mandatory Visualizations

mTOR_Signaling_Pathway cluster_input Upstream Signals cluster_mTORC1 mTORC1 cluster_mTORC2 mTORC2 cluster_inhibitors This compound Inhibition Growth Factors Growth Factors mTORC2 mTORC2 (Rictor) Growth Factors->mTORC2 Nutrients Nutrients mTORC1 mTORC1 (Raptor) Nutrients->mTORC1 S6K S6K mTORC1->S6K 4EBP1 4EBP1 mTORC1->4EBP1 Protein Synthesis Protein Synthesis S6K->Protein Synthesis 4EBP1->Protein Synthesis AKT AKT mTORC2->AKT Cell Survival Cell Survival AKT->Cell Survival RapaLink1_low This compound (Low Conc.) RapaLink1_low->mTORC1 RapaLink1_high This compound (High Conc.) RapaLink1_high->mTORC1 RapaLink1_high->mTORC2

Caption: this compound's dual inhibition of mTORC1 and mTORC2.

Experimental_Workflow cluster_western Target Proteins start Start: Cell Culture treatment Treatment: Dose-response with this compound start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis western Western Blot Analysis lysis->western mTORC1_markers mTORC1 Markers: p-S6K, p-4EBP1 mTORC2_markers mTORC2 Marker: p-AKT (S473) analysis Data Analysis: Determine IC50 for mTORC1/C2 mTORC1_markers->analysis mTORC2_markers->analysis end End: Identify Optimal Concentrations analysis->end

Caption: Workflow for determining this compound's effects on mTOR signaling.

References

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting protocols, and frequently asked questions (FAQs) to effectively manage and minimize toxicity associated with RapaLink-1 in animal studies.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a third-generation, bivalent inhibitor of the mechanistic target of rapamycin (B549165) (mTOR).[1][2] It is a dimeric molecule created by joining rapamycin to a derivative of sapanisertib (B612132) (an mTOR active-site inhibitor) via a chemical linker.[3] This unique structure allows it to interact with mTOR in two ways: the rapamycin portion binds to FKBP12, and this complex then binds to the FRB domain on mTOR, while the sapanisertib portion directly inhibits the mTOR kinase domain.[4] This dual-binding mechanism allows this compound to potently and durably inhibit both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[4][5][6]

RapaLink_Mechanism RapaLink This compound mTOR_Kinase mTOR Kinase Domain RapaLink->mTOR_Kinase directly binds & inhibits ATP site Complex This compound-FKBP12 Complex RapaLink->Complex binds to FKBP12 FKBP12 FKBP12->Complex mTORC1 mTORC1 Inhibition (p-4EBP1, p-S6K ↓) mTORC2 mTORC2 Inhibition (p-AKT ↓) mTOR mTOR Protein Complex->mTOR allosterically binds FRB domain mTOR->mTORC1 leads to mTOR->mTORC2 leads to

Diagram 1: this compound dual-binding mechanism of action.
Q2: What are the common signs of toxicity in animals treated with this compound?

While some studies using specific intermittent dosing regimens have reported no acute toxicity,[4][5] chronic or high-dose administration of mTOR inhibitors, including this compound, can lead to adverse effects. Researchers should monitor for:

  • Systemic Effects: Body weight loss, lethargy, and changes in posture or grooming.[7]

  • Metabolic Changes: Hyperglycemia (increased blood glucose) is a known side effect of mTOR inhibition.[8]

  • Liver Toxicity: Chronic administration may lead to liver stress, indicated by elevated serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), and increased phosphorylation of STAT3.[8]

  • Kidney Toxicity: mTOR inhibitors as a class can be associated with nephrotoxicity, such as elevations in serum creatinine.[9]

  • Immunosuppression: As mTOR is critical for immune cell function, long-term inhibition may lead to immunosuppressive effects.[10]

Q3: What are the primary drivers of this compound induced toxicity?

Toxicity is primarily driven by the potent, on-target inhibition of mTOR signaling, particularly mTORC2, which is critical for cell survival.[11][12]

  • Dose-Dependent mTORC2 Inhibition: this compound is a more potent inhibitor than rapamycin.[11][12] While low doses may selectively inhibit mTORC1, higher doses will also inhibit mTORC2, which can disrupt critical cellular functions and lead to toxicity.[11][12]

  • Dosing Schedule: Continuous daily dosing is more likely to induce toxicity than intermittent schedules (e.g., every 5-7 days).[4][5][6] The durable inhibition by this compound means less frequent administration may be sufficient and safer.[4]

  • Formulation and Bioavailability: this compound is a large molecule with likely poor water solubility, similar to rapamycin.[3][13] Improper formulation can lead to inconsistent absorption, variable plasma concentrations, and unpredictable toxicity.[13]

Section 2: Troubleshooting Guide

Problem: I am observing significant body weight loss (>15%) in my treatment group.
  • Immediate Action:

    • Assess Animal Welfare: Check animals for signs of distress (e.g., hunched posture, rough coat, inactivity). Consider euthanasia for any animal exceeding humane endpoint criteria.

    • Pause Dosing: Temporarily halt administration to the affected cohort to allow for recovery.

  • Troubleshooting Steps:

    • Review Dose and Schedule: This is the most common cause. If using a daily regimen, switch to an intermittent schedule (e.g., once every 5 days).[6] If already on an intermittent schedule, reduce the dose by 25-50%.

    • Check Formulation: Ensure the vehicle is well-tolerated and the compound is fully solubilized and stable. Inconsistent formulation can lead to "hot spots" of high dosage. Re-prepare the formulation and verify its homogeneity.

    • Provide Supportive Care: Ensure easy access to hydration and high-calorie, palatable food.

Problem: My study endpoint analysis reveals elevated liver enzymes (ALT/AST) or kidney markers (BUN/Creatinine).
  • Immediate Action:

    • Correlate with Dose: Analyze if the toxicity is dose-dependent. This strongly suggests a compound-related effect.

    • Histopathology: If not already planned, perform a histopathological examination of the liver and kidneys to identify the nature and extent of the damage.

  • Troubleshooting Steps:

    • Reduce Dose to Spare mTORC2: The observed toxicity may be due to potent mTORC2 inhibition. Future studies should use a lower dose to achieve a better balance of mTORC1 inhibition (efficacy) while sparing mTORC2 (safety).[11][12]

    • Incorporate Interim Monitoring: In subsequent studies, schedule interim blood draws (e.g., weekly) to monitor these markers. This allows for early detection and dose modification before toxicity becomes severe.[14]

    • Consider Route of Administration: While intraperitoneal (IP) injection is common, it can lead to high local concentrations. Explore alternative routes like oral gavage if a suitable formulation can be developed.[13]

Toxicity_Troubleshooting start Toxicity Observed? (e.g., Weight Loss, Organ Markers) assess Assess Severity & Correlate with Dose start->assess Yes mild Mild/Moderate (<15% weight loss) assess->mild severe Severe (>15% weight loss, distress) assess->severe action1 1. Reduce Dose (25-50%) 2. Switch to Intermittent Dosing 3. Re-evaluate Formulation mild->action1 action2 1. Pause/Stop Dosing 2. Provide Supportive Care 3. Consider Humane Endpoints severe->action2 monitor Continue Study with Increased Monitoring action1->monitor

Diagram 2: Troubleshooting workflow for managing in-study toxicity.

Section 3: Key Experimental Protocols

Protocol 1: Phased Dose Range Finding (DRF) Study

A DRF study is essential to determine the Maximum Tolerated Dose (MTD) before commencing larger efficacy studies.[7][15] This phased approach optimizes animal use while generating robust data.[16]

Objective: To identify a well-tolerated dose of this compound for a specified study duration.

Phase A: Dose Escalation & Tolerability

  • Animals: Use a small number of animals per group (n=2-3 mice).

  • Dose Groups: Select a wide range of doses (e.g., 0.5, 1.5, 5, 15 mg/kg). The starting dose can be informed by published studies.[4][5]

  • Dosing: Administer a single dose for each group.

  • Monitoring: Observe animals intensely for 48-72 hours for acute clinical signs of toxicity.[17] Record body weights daily.

  • Endpoint: Identify a dose that causes mild, reversible signs of toxicity. This will inform the dose selection for Phase B.

Phase B: Repeat Dosing & MTD Determination

  • Animals: Increase group size (n=5-8 mice).

  • Dose Groups: Select 3-4 dose levels based on Phase A results, narrowing the range around the potential MTD. Include a vehicle control group.

  • Dosing: Administer this compound for 7-14 days using the intended experimental schedule (e.g., every 5 days).[14][18]

  • Monitoring: Conduct daily clinical observations and body weight measurements.[7]

  • Endpoint Analysis: At the end of the study, collect blood for hematology and clinical chemistry analysis (focus on liver and kidney markers).[7] Perform gross necropsy to look for organ abnormalities.

  • MTD Definition: The MTD is the highest dose that does not cause significant morbidity (e.g., >15-20% body weight loss) or overt signs of distress for the duration of the study.[19]

DRF_Workflow start Start DRF Study phaseA Phase A: Tolerability (n=2-3/group, wide dose range) start->phaseA monitorA Monitor Acute Toxicity (48-72h) phaseA->monitorA selectDose Select Doses for Phase B monitorA->selectDose phaseB Phase B: Repeat Dosing (n=5-8/group, narrow range) selectDose->phaseB monitorB Monitor for 7-14 Days (Weight, Clinical Signs) phaseB->monitorB endpoint Endpoint Analysis (Bloodwork, Necropsy) monitorB->endpoint mtd Determine MTD for Efficacy Studies endpoint->mtd

Diagram 3: Experimental workflow for a phased dose range finding study.
Protocol 2: Recommended Formulation for In Vivo Studies

Given this compound's structural similarity to rapamycin, a standard formulation for poorly soluble compounds is recommended. Note: Always test the vehicle alone in a satellite group of animals to ensure it is well-tolerated.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile filtered

  • Tween® 80 (Polysorbate 80)

  • Polyethylene glycol 300 (PEG300)

  • Saline (0.9% NaCl), sterile

Procedure (Example for a 1 mg/mL final solution):

  • Weigh the required amount of this compound powder.

  • Dissolve the powder in DMSO to create a concentrated stock (e.g., 20 mg/mL). Ensure it is fully dissolved by gentle vortexing or sonication.

  • In a separate sterile tube, prepare the vehicle solution. For a final vehicle of 5% DMSO, 5% Tween-80, and 30% PEG300, mix the components in the correct ratio.

  • Slowly add the this compound/DMSO stock solution to the vehicle (Tween-80/PEG300 mix) while vortexing to prevent precipitation.

  • Add sterile saline to reach the final desired volume and concentration.

  • Administer to animals immediately after preparation. Do not store this formulation for long periods unless stability has been confirmed.

Protocol 3: Clinical Toxicity Monitoring Checklist

Consistent and thorough monitoring is crucial for early detection of adverse effects.[20]

Daily Checks:

Weekly Checks (or at study midpoint/termination):

Section 4: Quantitative Data Summary

Table 1: Example Dose-Dependent Toxicity Profile of an mTOR Inhibitor in a 14-Day Mouse Study (Hypothetical Data)

This table illustrates a typical dose-response relationship for toxicity markers. The goal is to select a dose that maximizes efficacy while remaining below the threshold of severe toxicity (e.g., the 2.5 mg/kg dose in this example).

Dose Group (mg/kg, every 5 days)Mean Body Weight Change (%)Mean Serum ALT (U/L)Mean Blood Glucose (mg/dL)Clinical Observations
Vehicle+5.2%35 ± 8155 ± 20Normal
0.5+4.8%40 ± 10165 ± 25Normal
2.5-2.1%65 ± 15210 ± 30Normal
7.5-16.5%250 ± 60350 ± 50Mild lethargy, slight piloerection
20.0Study terminated earlyN/AN/ASevere weight loss, hunched posture

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for RapaLink-1 experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer standardized protocols for key experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from rapamycin (B549165)?

This compound is a third-generation, bivalent inhibitor of the mechanistic target of rapamycin (mTOR).[1][2] It is a dimeric molecule that combines rapamycin with MLN0128, a second-generation mTOR kinase inhibitor, via an inert chemical linker.[1] This unique structure allows this compound to bind to two different sites on the mTOR complex, giving it a dual inhibitory activity.[1] Unlike rapamycin, which primarily inhibits mTOR Complex 1 (mTORC1), this compound can inhibit both mTORC1 and mTORC2.[3][4] It is also more potent than first- and second-generation mTOR inhibitors.[2]

Q2: What is the mechanism of action of this compound?

This compound's bivalent structure allows it to bind to both the FKBP12-rapamycin-binding (FRB) domain and the ATP-binding site of mTOR. This dual-binding mechanism leads to a more stable and potent inhibition of mTOR signaling pathways compared to rapamycin or mTOR kinase inhibitors alone.[5] At low nanomolar concentrations, this compound selectively inhibits mTORC1, while higher concentrations are required to inhibit mTORC2.[3]

Q3: What are the known off-target effects or toxicities of this compound?

A key consideration with this compound is its dose-dependent inhibition of mTORC2. While selective mTORC1 inhibition is often the goal, higher concentrations can lead to the inhibition of mTORC2, which can be considered an off-target effect depending on the experimental design.[3] Inhibition of mTORC2 can impact cell survival and cytoskeletal integrity.[3] In vivo studies have reported side effects such as body weight loss and impaired glucose metabolism with chronic administration, which are thought to be due to peripheral mTORC1 inhibition.[6]

Q4: Is this compound effective against rapamycin-resistant mTOR mutants?

Yes, this compound has been shown to be effective against cancer-derived, activating mutants of mTOR that are resistant to first- and second-generation mTOR inhibitors.[2][7]

Troubleshooting Guide

Inconsistent Inhibition of mTOR Signaling

Problem: Western blot results show variable or no inhibition of downstream mTOR targets (e.g., p-S6K, p-4EBP1, p-AKT).

Potential Cause Troubleshooting Steps
Incorrect Dosage This compound's effects are highly dose-dependent. Low concentrations (e.g., 1.56 nM) selectively inhibit mTORC1, while higher concentrations (≥6.25 nM) are needed to inhibit mTORC2.[1][3] Confirm the concentration used and perform a dose-response experiment to determine the optimal concentration for your cell line and experimental goals.
Cell Line Variability Different cell lines exhibit varying sensitivity to this compound.[8] Determine the IC50 for your specific cell line. What is effective in one cell line may not be in another.
Compound Instability This compound, especially in solution, can lose potency over time. Prepare fresh stock solutions in DMSO regularly. Store lyophilized powder at 4°C and stock solutions at -20°C for up to one month or -80°C for longer-term storage.[3] Avoid multiple freeze-thaw cycles.[3]
Incorrect Treatment Duration The time required to observe effects can vary. While changes in phosphorylation of direct mTOR targets can be seen in as little as 3 hours, effects on cell viability or proliferation may require 48-72 hours of treatment.[9][10]
Feedback Loop Activation Inhibition of mTORC1 can sometimes lead to the activation of pro-survival pathways, such as the PI3K/AKT pathway, through feedback mechanisms. This can complicate the interpretation of results.[5] Consider analyzing multiple time points and downstream effectors.
Variable Cell Viability or Proliferation Results

Problem: Inconsistent effects on cell growth, apoptosis, or cell cycle arrest are observed between experiments.

Potential Cause Troubleshooting Steps
Suboptimal Cell Culture Conditions Ensure consistent cell seeding density, passage number, and media composition. Changes in culture conditions can alter cellular responses to mTOR inhibitors.
Differential Cellular Responses This compound can induce both apoptosis and G1 cell cycle arrest, and the predominant effect can be cell-line dependent.[11] Characterize the specific response in your cell model using appropriate assays (e.g., Annexin V for apoptosis, propidium (B1200493) iodide staining for cell cycle).
Solvent Effects This compound is typically dissolved in DMSO. Ensure the final concentration of DMSO in your cell culture media is consistent across all experiments and below a toxic level (typically <0.5%). Include a vehicle-only (DMSO) control in all experiments.

Data Summary

In Vitro Efficacy of this compound in Various Cell Lines
Cell LineCancer TypeIC50 (nM)Observed Effects
U87MGGlioblastoma~1.56 nM (for mTORC1 inhibition)Growth inhibition, G0/G1 arrest, selective inhibition of p-RPS6 and p-4EBP1 at low doses[1][10]
LN229GlioblastomaNot specifiedMore potent growth inhibition compared to rapamycin or MLN0128[5]
786-oRenal Cell CarcinomaNot specifiedInhibition of proliferation, migration, and invasion; induction of apoptosis and G1 arrest[11]
A498Renal Cell CarcinomaNot specifiedInhibition of proliferation, migration, and invasion; induction of apoptosis and G1 arrest[11]
LAPC9Prostate Cancer4.6 nMReduced organoid viability[12]
BM18Prostate Cancer0.3 nMReduced organoid viability[12]
NCH644Glioblastoma (Proneural)Most resistant GSC modelDose-dependent decrease in cell growth[8]
SF188Pediatric GlioblastomaMost sensitive GSC modelDose-dependent decrease in cell growth[8]

Experimental Protocols

Protocol 1: Western Blot Analysis of mTOR Pathway Inhibition

This protocol outlines the steps to assess the phosphorylation status of key mTOR pathway proteins following this compound treatment.

1. Cell Culture and Treatment:

  • Plate cells at a density that will result in 70-80% confluency at the time of harvest.

  • Allow cells to adhere overnight.

  • Treat cells with the desired concentrations of this compound (e.g., 0.1 nM to 100 nM) or vehicle (DMSO) for the specified duration (e.g., 3, 6, or 24 hours).

2. Cell Lysis:

  • Wash cells twice with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA assay.

4. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations for all samples.

  • Prepare samples with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Load equal amounts of protein onto an SDS-PAGE gel.

  • Perform electrophoresis to separate proteins by size.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

    • p-mTOR (Ser2448)

    • mTOR

    • p-S6K (Thr389)

    • S6K

    • p-4EBP1 (Thr37/46)

    • 4EBP1

    • p-AKT (Ser473)

    • AKT

    • GAPDH or β-actin (as a loading control)

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect proteins using an enhanced chemiluminescence (ECL) substrate and image the blot.

Protocol 2: Cell Viability Assay (e.g., MTT or WST-1)

This protocol is for assessing the effect of this compound on cell proliferation and viability.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Allow cells to adhere overnight.

2. Compound Treatment:

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing this compound at various concentrations (e.g., 0-200 nM) or vehicle (DMSO).

  • Incubate the plate for the desired time period (e.g., 48 or 72 hours).

3. Viability Assessment:

  • Add 10 µL of MTT or WST-1 reagent to each well.

  • Incubate the plate for 2-4 hours at 37°C.

  • If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.

4. Data Analysis:

  • Subtract the background absorbance from all readings.

  • Normalize the results to the vehicle-treated control wells to determine the percentage of cell viability.

  • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Visualizations

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_mTORC1 mTORC1 cluster_mTORC2 mTORC2 cluster_inhibitors Inhibitors Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 mTORC2 mTORC2 Growth Factors->mTORC2 Nutrients Nutrients Nutrients->mTORC1 S6K1 S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Autophagy Autophagy Inhibition mTORC1->Autophagy Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4EBP1->Protein Synthesis AKT AKT mTORC2->AKT Cytoskeleton Cytoskeletal Organization mTORC2->Cytoskeleton Cell Survival Cell Survival AKT->Cell Survival Rapamycin Rapamycin Rapamycin->mTORC1 RapaLink-1_low This compound (low dose) RapaLink-1_low->mTORC1 RapaLink-1_high This compound (high dose) RapaLink-1_high->mTORC1 RapaLink-1_high->mTORC2

Caption: mTOR Signaling Pathway and Inhibition by this compound.

Experimental_Workflow start Start: Cell Culture treatment Treatment: This compound Dose-Response start->treatment harvest Harvest Cells treatment->harvest analysis Analysis harvest->analysis western Western Blot: p-S6K, p-4EBP1, p-AKT analysis->western viability Cell Viability Assay: (MTT / WST-1) analysis->viability results Results: Determine IC50 & Inhibition Profile western->results viability->results

Caption: General Experimental Workflow for this compound.

Troubleshooting_Flowchart start Inconsistent Results check_dose Is the this compound concentration appropriate? start->check_dose check_cell_line Is the cell line known to be sensitive? check_dose->check_cell_line Yes solution_dose Perform dose-response and titrate concentration. check_dose->solution_dose No check_compound Is the this compound stock fresh and properly stored? check_cell_line->check_compound Yes solution_cell_line Determine IC50 for your specific cell line. check_cell_line->solution_cell_line No check_protocol Are experimental protocols (e.g., timing, controls) consistent? check_compound->check_protocol Yes solution_compound Prepare fresh stock solution. check_compound->solution_compound No solution_protocol Standardize all experimental parameters and include all controls. check_protocol->solution_protocol No

Caption: Troubleshooting Logic for this compound Experiments.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for RapaLink-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound for the complete inhibition of mTORC1. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from other mTOR inhibitors?

This compound is a third-generation, bivalent inhibitor of mTOR.[1][2] It is a dimeric molecule created by linking rapamycin (B549165) to an mTOR kinase inhibitor (TORKi), MLN0128, via a chemical linker.[2][3][4] This unique structure allows this compound to bind to two distinct sites on the mTOR complex, conferring several advantages over previous generations of mTOR inhibitors.[3][5]

  • First-generation inhibitors (e.g., rapamycin): These are allosteric inhibitors that only partially block mTORC1 activity and do not inhibit mTORC2 at typical concentrations.[5][6] They are effective at inhibiting the phosphorylation of S6 Kinase (S6K) but are less effective against other key mTORC1 substrates like 4E-BP1.[4][5][6]

  • Second-generation inhibitors (TORKis, e.g., MLN0128): These are ATP-competitive inhibitors that block the kinase activity of both mTORC1 and mTORC2.[1][4] However, they can have off-target effects and may not provide sustained inhibition.[5]

  • This compound: By combining the high affinity of rapamycin for the FRB domain of mTOR with the kinase inhibition of MLN0128, this compound achieves potent and durable inhibition of mTORC1.[1][5] It effectively inhibits both rapamycin-sensitive (like p-S6K) and rapamycin-resistant (like p-4EBP1) functions of mTORC1.[7][8]

Q2: How does this compound achieve selective inhibition of mTORC1?

This compound's selectivity for mTORC1 over mTORC2 is dose-dependent.[5][7] At lower concentrations, this compound leverages the high-affinity interaction between its rapamycin moiety and the FKBP12-FRB domain, which is accessible on mTORC1 but occluded on mTORC2.[9] This targeted binding allows for potent inhibition of mTORC1 at concentrations that do not significantly affect mTORC2.[5][7] At higher concentrations, the TORKi component of this compound can inhibit mTORC2, leading to dual mTORC1/mTORC2 blockade.[4][7]

Q3: What are the key downstream markers to confirm complete mTORC1 inhibition?

To confirm complete mTORC1 inhibition, it is crucial to assess the phosphorylation status of key downstream substrates. The most reliable markers include:

  • Phospho-S6 Ribosomal Protein (p-RPS6): A downstream effector of S6K, its phosphorylation is highly sensitive to mTORC1 inhibition.[5][6]

  • Phospho-4E-BP1 (p-4EBP1): Inhibition of 4E-BP1 phosphorylation at key sites like Thr37/46 is a critical indicator of complete mTORC1 inhibition, as these sites are often resistant to rapamycin alone.[4][5][7]

  • Phospho-ULK1 (p-ULK1 at Ser757): This phosphorylation site is another rapamycin-resistant mTORC1 substrate involved in autophagy regulation.[7][8]

Troubleshooting Guide

Problem 1: Incomplete inhibition of mTORC1 signaling (persistent p-4EBP1).

  • Possible Cause 1: Suboptimal concentration of this compound.

    • Solution: The effective concentration of this compound can vary between cell lines.[7] It is essential to perform a dose-response experiment to determine the optimal concentration for your specific cell type. Start with a range of concentrations (e.g., 0.1 nM to 100 nM) and assess the phosphorylation of both p-S6 and p-4EBP1.

  • Possible Cause 2: Insufficient treatment duration.

    • Solution: While this compound provides durable inhibition, the time required to achieve maximal effect can vary.[5] A time-course experiment (e.g., 1, 3, 6, 12, 24 hours) is recommended to determine the optimal treatment duration.

  • Possible Cause 3: Instability of this compound in solution.

    • Solution: this compound, once in solution, should be stored at -20°C and used within one month to prevent loss of potency.[1] Aliquoting the stock solution is recommended to avoid multiple freeze-thaw cycles.[1]

Problem 2: Off-target effects, including inhibition of mTORC2.

  • Possible Cause: this compound concentration is too high.

    • Solution: As mentioned, the selectivity of this compound for mTORC1 is dose-dependent.[5][7] If you observe inhibition of mTORC2, as indicated by decreased phosphorylation of AKT at Ser473, reduce the concentration of this compound.[4][5] A careful dose-response analysis will help identify the concentration window that provides complete mTORC1 inhibition without significant mTORC2 inhibition.

Problem 3: Variability in results between experiments.

  • Possible Cause 1: Inconsistent cell culture conditions.

    • Solution: Ensure that cells are seeded at a consistent density and are in a logarithmic growth phase before treatment. Variations in cell confluence or serum concentration can affect mTOR signaling.

  • Possible Cause 2: Degradation of this compound.

    • Solution: Always use freshly prepared dilutions of this compound from a properly stored stock solution.[1]

Data Presentation

Table 1: Effective Concentrations of this compound for mTORC1 Inhibition in Various Cell Lines

Cell LineEffective Concentration for mTORC1 InhibitionObserved Effects
U87MG (Glioblastoma)1.56 nMSelective inhibition of p-RPS6 and p-4EBP1.[2][5]
LN229 (Glioblastoma)1.56 nMSelective inhibition of p-RPS6 and p-4EBP1.[5]
786-o (Renal Carcinoma)100 nMInhibition of p-p70S6K and p-4EBP1.[4]
A498 (Renal Carcinoma)100 nMInhibition of p-p70S6K and p-4EBP1.[4]
HEK293E3 nMSubstantial inhibition of mTORC1 with no effect on mTORC2.[7]
PC3 (Prostate Cancer)0.3 nMSubstantial inhibition of mTORC1 with no effect on mTORC2.[8]

Table 2: Comparison of this compound with Other mTOR Inhibitors

InhibitorTarget(s)Effect on p-S6KEffect on p-4EBP1 (Thr37/46)
Rapamycin mTORC1 (allosteric)Strong InhibitionWeak/Incomplete Inhibition[4][5]
MLN0128 (TORKi) mTORC1/mTORC2 (catalytic)Strong InhibitionStrong Inhibition[5]
This compound mTORC1 (bivalent)Strong InhibitionStrong and Complete Inhibition[5][7]

Experimental Protocols

Protocol 1: Dose-Response Analysis of this compound on mTORC1 Signaling

  • Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluence on the day of the experiment.

  • Cell Starvation (Optional): For some experiments, to reduce basal mTOR activity, you can serum-starve the cells for 2-4 hours prior to treatment.

  • This compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A suggested range is 0.1, 0.3, 1, 3, 10, 30, and 100 nM. Include a vehicle control (DMSO).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle.

  • Incubation: Incubate the cells for a predetermined time (e.g., 3 hours).[5]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis:

    • Determine the protein concentration of each lysate.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against p-S6 (S235/236), total S6, p-4E-BP1 (T37/46), total 4E-BP1, p-AKT (S473), total AKT, and a loading control (e.g., β-actin or GAPDH).

    • Incubate with the appropriate secondary antibodies and visualize the bands using a suitable detection method.

Visualizations

mTOR_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC2 mTORC2 PI3K->mTORC2 TSC TSC1/TSC2 AKT->TSC Rheb Rheb TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Autophagy Autophagy mTORC1->Autophagy mTORC2->AKT S6 S6 S6K1->S6 eIF4E eIF4E _4EBP1->eIF4E Protein_Synthesis Protein Synthesis & Cell Growth S6->Protein_Synthesis eIF4E->Protein_Synthesis RapaLink1 This compound RapaLink1->mTORC1

Caption: Simplified mTOR signaling pathway showing the points of inhibition by this compound.

RapaLink1_Mechanism RapaLink1 This compound Rapamycin_Moiety Rapamycin Moiety RapaLink1->Rapamycin_Moiety TORKi_Moiety TORKi Moiety (MLN0128) RapaLink1->TORKi_Moiety Linker Linker Rapamycin_Moiety->Linker FRB_Domain FRB Domain Rapamycin_Moiety->FRB_Domain High-affinity binding Linker->TORKi_Moiety Kinase_Domain Kinase Domain TORKi_Moiety->Kinase_Domain ATP-competitive inhibition mTOR_Complex mTOR Complex 1 mTOR_Complex->FRB_Domain mTOR_Complex->Kinase_Domain Inhibition Complete and Durable mTORC1 Inhibition FRB_Domain->Inhibition Kinase_Domain->Inhibition

Caption: Bivalent mechanism of action of this compound on mTORC1.

Troubleshooting_Workflow Start Incomplete mTORC1 Inhibition Observed Check_Concentration Perform Dose-Response Experiment Start->Check_Concentration Optimal_Conc Is p-4E-BP1 Inhibited? Check_Concentration->Optimal_Conc Check_Duration Perform Time-Course Experiment Optimal_Dur Is Inhibition Maximal? Check_Duration->Optimal_Dur Check_Stability Check this compound Storage and Handling Stable_Comp Is Compound Stable? Check_Stability->Stable_Comp Optimal_Conc->Check_Duration Yes Re_evaluate Re-evaluate Experimental Parameters Optimal_Conc->Re_evaluate No Optimal_Dur->Check_Stability Yes Optimal_Dur->Re_evaluate No Success Complete mTORC1 Inhibition Achieved Stable_Comp->Success Yes Stable_Comp->Re_evaluate No Re_evaluate->Start

Caption: Troubleshooting workflow for achieving complete mTORC1 inhibition with this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of RapaLink-1 in solution over time. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity and reproducibility of your experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored under the following conditions:

  • Solid Form: Store at -20°C for up to 3 years.

  • In Solvent: Store stock solutions at -80°C for up to 1 year or at -20°C for up to 1 month. It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing this compound stock solutions.

Q3: How can I ensure the stability of my this compound stock solution?

A3: To ensure the stability of your this compound stock solution, it is crucial to use anhydrous DMSO and store it in tightly sealed vials to protect it from moisture and light. For long-term storage, aliquoting the stock solution into smaller, single-use volumes is recommended to minimize freeze-thaw cycles.

Q4: Are there any known degradation products of this compound?

A4: Currently, there is no publicly available information detailing the specific degradation products of this compound. However, given its structure, which includes a macrolide (rapamycin) and a kinase inhibitor (MLN0128) component, potential degradation pathways could involve hydrolysis of the ester and amide bonds, particularly in the presence of water or non-neutral pH.

Troubleshooting Guide

Issue: Inconsistent or lower-than-expected activity of this compound in my experiments.

This issue can often be attributed to the degradation of this compound in solution. Here are some potential causes and troubleshooting steps:

Potential Cause Troubleshooting Steps
Improper Storage of Stock Solution Ensure your this compound stock solution is stored at the recommended temperature (-80°C for long-term, -20°C for short-term) in tightly sealed vials. Avoid repeated freeze-thaw cycles by preparing and using aliquots.
Contamination of Solvent Use anhydrous, high-purity DMSO to prepare your stock solutions. Moisture in DMSO can lead to hydrolysis of the compound.
Extended Storage of Diluted Solutions Prepare working dilutions of this compound fresh for each experiment. Avoid storing diluted solutions for extended periods, as the stability in aqueous media is lower than in DMSO.
pH of Experimental Media Be aware that the pH of your cell culture media or buffer can affect the stability of this compound. If you suspect pH-related degradation, consider performing a stability check in your specific experimental buffer.
Photodegradation Protect your this compound solutions from light, especially during storage and handling, by using amber vials or wrapping containers in foil.

Quantitative Data on Small Molecule Stability in DMSO

While specific quantitative stability data for this compound is not publicly available, the following table summarizes general findings on the stability of a diverse set of small molecules in DMSO, which can serve as a useful reference.

Storage Condition Observation
Temperature 85% of compounds were found to be stable in DMSO with 10% water for 2 years at 4°C.
Freeze-Thaw Cycles No significant loss of compound was observed for a diverse set of compounds after 11 freeze-thaw cycles.
Water Content Increased water content in DMSO can promote the degradation of susceptible compounds through hydrolysis.

Disclaimer: The data above represents general observations. The stability of this compound should be experimentally verified for your specific storage and handling conditions.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in DMSO

This protocol outlines a method to determine the stability of this compound in DMSO over time using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • This compound

  • Anhydrous DMSO (≥99.9% purity)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA), LC-MS grade

  • Amber glass or polypropylene (B1209903) vials with screw caps

  • Analytical balance

  • Vortex mixer

  • HPLC or UHPLC system coupled to a mass spectrometer

Procedure:

  • Prepare Stock Solution: Accurately weigh this compound and dissolve it in anhydrous DMSO to a final concentration of 10 mM. Vortex until fully dissolved.

  • Aliquoting: Dispense the stock solution into multiple amber vials, creating aliquots for each time point and storage condition to be tested.

  • Storage: Store the aliquots at the desired temperatures (e.g., room temperature, 4°C, -20°C, and -80°C).

  • Time Points: Designate time points for analysis (e.g., T=0, 24 hours, 1 week, 1 month, 3 months).

  • Sample Preparation for Analysis:

    • At each time point, retrieve one aliquot from each storage condition.

    • Allow the vial to equilibrate to room temperature.

    • Prepare a sample for LC-MS analysis by diluting the stock solution to a suitable concentration (e.g., 1 µM) with a mixture of ACN and water (e.g., 50:50 v/v) containing 0.1% formic acid.

  • LC-MS Analysis:

    • Analyze the samples using a validated LC-MS method capable of separating this compound from potential degradants.

    • A C18 reversed-phase column is generally suitable.

    • A typical mobile phase would be a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Data Analysis:

    • Determine the peak area of the this compound parent compound at each time point.

    • Calculate the percentage of this compound remaining relative to the T=0 sample: % Remaining = (Peak Area at Tx / Peak Area at T0) * 100

    • Plot the % Remaining against time to generate a stability profile.

Visualizations

Experimental_Workflow_for_RapaLink1_Stability_Assessment cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare 10 mM This compound Stock in Anhydrous DMSO aliquot Aliquot into Amber Vials prep_stock->aliquot storage_conditions Store at Different Temperatures (RT, 4°C, -20°C, -80°C) aliquot->storage_conditions time_points Collect Aliquots at Time Points (T=0, 24h, 1w, 1m, 3m) storage_conditions->time_points lcms_prep Prepare Samples for LC-MS time_points->lcms_prep lcms_analysis Analyze by LC-MS lcms_prep->lcms_analysis data_analysis Calculate % Remaining vs. T=0 lcms_analysis->data_analysis stability_profile Generate Stability Profile data_analysis->stability_profile

Caption: Workflow for assessing this compound stability.

mTOR_Signaling_Pathway cluster_mTORC1 mTORC1 cluster_mTORC2 mTORC2 mTORC1 mTORC1 S6K1 S6K1 mTORC1->S6K1 phosphorylates EBP1 4E-BP1 mTORC1->EBP1 phosphorylates Protein_Synthesis Protein_Synthesis S6K1->Protein_Synthesis promotes EBP1->Protein_Synthesis inhibits mTORC2 mTORC2 Akt Akt mTORC2->Akt phosphorylates Cell_Survival Cell_Survival Akt->Cell_Survival promotes RapaLink1 This compound RapaLink1->mTORC1 inhibits RapaLink1->mTORC2 inhibits (at higher conc.)

Caption: this compound inhibition of mTOR signaling pathways.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper handling and storage of RapaLink-1 to prevent degradation, with a specific focus on the detrimental effects of freeze-thaw cycles. Adherence to these protocols is crucial for ensuring the compound's potency and obtaining reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to avoid freeze-thaw cycles with this compound stock solutions?

Q2: What is the recommended solvent for this compound?

A2: The recommended solvent for this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[2][4] this compound is highly soluble in DMSO, with concentrations of up to 178 mg/mL being achievable.[2]

Q3: How should I store the lyophilized powder and prepared stock solutions of this compound?

A3: Lyophilized this compound powder should be stored at 4°C and desiccated; under these conditions, it is stable for up to 24 months.[1] Once dissolved in a solvent like DMSO, the stock solution should be aliquoted and stored at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 1 year).[3][4]

Q4: Can I store my this compound stock solution at -20°C for longer than one month?

A4: It is not recommended. For storage periods exceeding one month, -80°C is the advised temperature to maintain the stability and potency of the compound.[1][3]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent or weaker than expected experimental results (e.g., reduced mTOR pathway inhibition). Degradation of this compound due to improper storage or handling, particularly repeated freeze-thaw cycles.1. Prepare a fresh stock solution of this compound from lyophilized powder. 2. Ensure the new stock solution is properly aliquoted into single-use volumes before freezing. 3. Use a fresh aliquot for each experiment. 4. Verify the concentration of your stock solution.
Precipitate observed in the this compound stock solution upon thawing. The solubility of this compound may have been exceeded, or the solvent (DMSO) may have absorbed moisture.1. Gently warm the solution to 37°C and vortex to try and redissolve the precipitate. Sonication may also be recommended.[4] 2. If the precipitate does not dissolve, it is best to discard the stock and prepare a new one using fresh, anhydrous DMSO. 3. Ensure that the DMSO used is of high purity and has been stored properly to prevent water absorption.
Difficulty dissolving the lyophilized this compound powder. Inadequate solvent volume or insufficient mixing.1. Confirm the calculations for your desired stock concentration. 2. Add the recommended volume of DMSO to the vial. 3. Vortex the solution thoroughly. Gentle warming to 37°C can aid in dissolution.

Data Presentation: this compound Storage Recommendations

The following table summarizes the recommended storage conditions for this compound to ensure its stability and efficacy.

Form Storage Temperature Duration of Stability Key Considerations
Lyophilized Powder4°C24 monthsStore in a desiccated environment.[1]
In Solvent (e.g., DMSO)-20°CUp to 1 monthAliquot into single-use volumes to avoid freeze-thaw cycles.[1][3]
In Solvent (e.g., DMSO)-80°CUp to 1 yearRecommended for long-term storage. Aliquot into single-use volumes.[3][4]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound lyophilized powder (e.g., 5 mg)

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Pre-calculation: Before opening the vial of this compound, calculate the required volume of DMSO to achieve the desired stock concentration. The molecular weight of this compound is 1784.14 g/mol . To prepare a 10 mM stock solution from 5 mg of this compound, you will need 0.28 mL of DMSO.[2]

  • Reconstitution: Allow the vial of lyophilized this compound to come to room temperature before opening to prevent condensation. Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolution: Cap the vial securely and vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C can assist with dissolution.

  • Aliquotting: Dispense the stock solution into single-use, sterile microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment to avoid the need to thaw and re-freeze the remaining solution.

  • Storage: Store the aliquots at -80°C for long-term storage. For immediate or short-term use (within one month), storage at -20°C is acceptable.

Mandatory Visualizations

This compound Mechanism of Action on mTOR Signaling Pathway

RapaLink1_mTOR_Pathway This compound Inhibition of mTOR Signaling cluster_mTORC1 mTORC1 cluster_mTORC2 mTORC2 mTORC1 mTORC1 (mTOR, Raptor, mLST8) S6K1 p70S6K1 mTORC1->S6K1 Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates Protein_Synthesis Protein_Synthesis S6K1->Protein_Synthesis Promotes Cell_Growth Cell_Growth S6K1->Cell_Growth FourEBP1->Protein_Synthesis Inhibits mTORC2 mTORC2 (mTOR, Rictor, mLST8) Akt Akt mTORC2->Akt Phosphorylates Cell_Survival Cell_Survival Akt->Cell_Survival Promotes Proliferation Proliferation Akt->Proliferation RapaLink1 This compound FKBP12 FKBP12 RapaLink1->FKBP12 Binds FKBP12->mTORC1 Inhibits GrowthFactors Growth Factors, Nutrients GrowthFactors->mTORC1 Activates GrowthFactors->mTORC2 Activates

Caption: this compound inhibits the mTORC1 signaling pathway.

Experimental Workflow for Handling this compound Stocks

RapaLink1_Handling_Workflow Recommended Workflow for this compound Stock Handling start Start: Receive Lyophilized this compound store_powder Store Lyophilized Powder at 4°C, Desiccated start->store_powder prepare_stock Prepare Stock Solution in Anhydrous DMSO store_powder->prepare_stock aliquot Aliquot into Single-Use Volumes prepare_stock->aliquot store_short_term Store at -20°C for <1 Month aliquot->store_short_term store_long_term Store at -80°C for >1 Month aliquot->store_long_term use_in_experiment Use One Aliquot per Experiment store_short_term->use_in_experiment store_long_term->use_in_experiment discard Discard Unused Thawed Solution use_in_experiment->discard end End of Experiment discard->end

Caption: Workflow for handling this compound to avoid degradation.

References

Validation & Comparative

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the differential inhibitory activities of a novel third-generation mTOR inhibitor and the classic allosteric inhibitor, rapamycin (B549165), on the pivotal mTORC1 substrate, p-4E-BP1.

This guide provides a detailed comparison of the effects of RapaLink-1 and rapamycin on the phosphorylation of the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). 4E-BP1 is a key downstream effector of the mTORC1 signaling pathway, and its phosphorylation status is a critical determinant of cap-dependent translation and cell growth. This document is intended for researchers, scientists, and drug development professionals interested in the nuances of mTOR pathway inhibition.

The mTOR Signaling Pathway and the Role of 4E-BP1

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2. mTORC1 is a central regulator of cell growth and proliferation, and one of its primary functions is to phosphorylate 4E-BP1. In its hypophosphorylated state, 4E-BP1 binds to the eukaryotic initiation factor 4E (eIF4E), preventing the formation of the eIF4F complex and thereby inhibiting cap-dependent translation. Upon phosphorylation by mTORC1, 4E-BP1 dissociates from eIF4E, allowing for the initiation of protein synthesis.

mTOR_pathway cluster_input Upstream Signals cluster_mTORC mTOR Complexes cluster_output Downstream Effectors cluster_inhibitors Inhibitors Growth Factors Growth Factors mTORC2 mTORC2 Growth Factors->mTORC2 Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 p70S6K p70S6K mTORC1->p70S6K 4EBP1 4EBP1 mTORC1->4EBP1 AKT AKT mTORC2->AKT AKT->mTORC1 p_4EBP1 p-4EBP1 4EBP1->p_4EBP1 Phosphorylation eIF4E eIF4E 4EBP1->eIF4E Binds & Inhibits p_4EBP1->eIF4E Translation Translation eIF4E->Translation Rapamycin Rapamycin Rapamycin->mTORC1 Partially Inhibits (p-4EBP1) RapaLink1 RapaLink1 RapaLink1->mTORC1 Potently Inhibits (p-4EBP1)

Diagram 1: mTOR Signaling Pathway and Inhibition.

This compound: A Bivalent mTOR Inhibitor

This compound is a third-generation, bivalent mTOR inhibitor. It is synthesized by linking rapamycin to a second-generation mTOR kinase inhibitor (TORKi), MLN0128, via an inert chemical linker.[1] This unique structure allows this compound to simultaneously bind to two distinct sites on mTORC1: the FKBP12-rapamycin binding (FRB) domain and the ATP-binding site of the kinase domain.[1] This dual-binding mechanism is thought to contribute to its enhanced potency and sustained inhibitory activity.

Comparative Efficacy on p-4E-BP1 Inhibition

Experimental evidence consistently demonstrates that this compound is a significantly more potent and complete inhibitor of 4E-BP1 phosphorylation compared to rapamycin. While rapamycin effectively inhibits other mTORC1 substrates like p70S6K, its effect on 4E-BP1 is often partial and transient.[2] In many cell types, 4E-BP1 phosphorylation can recover within hours of rapamycin treatment, leading to rapamycin resistance.[2] In contrast, this compound achieves a more profound and durable inhibition of p-4E-BP1.[3][4]

FeatureThis compoundRapamycinReference
Mechanism of Action Bivalent inhibitor: binds to both the FRB domain and the kinase domain of mTOR.Allosteric inhibitor: forms a complex with FKBP12 that binds to the FRB domain of mTOR.
Effect on p-4E-BP1 Potent and sustained inhibition of phosphorylation at multiple sites (e.g., Thr37/46).Incomplete and often transient inhibition of phosphorylation, particularly at sites like Thr37/46.[2][3]
Potency (IC50/pIC50) pIC50 ≥ 8.5 for p-4E-BP1 (Thr37/Thr46) inhibition in MDA-MB-468 cells.Ineffective at inhibiting p-4E-BP1 (p4EBP1 T37/T46) in MDA-MB-468 cells.[5]
Qualitative Western Blot Strong dose-dependent decrease in p-4E-BP1 levels at low nanomolar concentrations (e.g., starting at 1.56 nM in U87MG cells).Modest or no significant decrease in p-4E-BP1 levels, even at higher concentrations.[1][3]

Experimental Protocols

The following is a generalized protocol for assessing the effects of this compound and rapamycin on p-4E-BP1 levels via Western blotting, based on methodologies reported in the cited literature.

1. Cell Culture and Treatment:

  • Culture the desired cell line (e.g., U87MG, MDA-MB-468, 786-o) in appropriate media and conditions.

  • Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Treat the cells with varying concentrations of this compound (e.g., 0.39 nM to 100 nM), rapamycin (e.g., 10 nM to 100 nM), or DMSO as a vehicle control for a specified duration (e.g., 3, 6, or 24 hours).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells, transfer the lysate to microcentrifuge tubes, and incubate on ice for 30 minutes.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. Western Blotting:

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the protein samples by SDS-PAGE on a 10-12% polyacrylamide gel.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against phospho-4E-BP1 (e.g., Thr37/46, Ser65) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize with an imaging system.

  • Strip the membrane and re-probe with an antibody for total 4E-BP1 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

5. Data Analysis:

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the p-4E-BP1 signal to the total 4E-BP1 and/or the loading control signal.

  • Compare the normalized p-4E-BP1 levels in the treated samples to the vehicle control.

Experimental Workflow

experimental_workflow A Cell Seeding & Growth B Treatment with this compound / Rapamycin A->B C Cell Lysis & Protein Extraction B->C D Protein Quantification (BCA Assay) C->D E SDS-PAGE D->E F Western Blot Transfer (PVDF) E->F G Blocking F->G H Primary Antibody Incubation (p-4E-BP1) G->H I Secondary Antibody Incubation H->I J Chemiluminescent Detection I->J K Densitometry & Data Analysis J->K

Diagram 2: Western Blotting Workflow.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of RapaLink-1, a third-generation mTOR inhibitor, and everolimus (B549166), a first-generation mTOR inhibitor (rapalog), in the context of their anti-cancer efficacy. The information is compiled from preclinical studies to highlight the key differences in their mechanism of action and performance, supported by experimental data.

Introduction to mTOR Inhibition in Cancer

The mammalian target of rapamycin (B549165) (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1] It forms two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1] The PI3K/Akt/mTOR pathway is one of the most frequently hyperactivated signaling pathways in human cancers, making it a prime target for therapeutic intervention.[2][3]

  • Everolimus (RAD001) is a derivative of rapamycin and a well-established, FDA-approved mTOR inhibitor.[4][5] It functions as an allosteric inhibitor primarily targeting mTORC1.[4][6]

  • This compound is a novel, third-generation bivalent mTOR inhibitor. It was designed to overcome the limitations of earlier inhibitors by combining the properties of rapamycin and a second-generation mTOR kinase inhibitor (TORKi) into a single molecule.[2][7][8]

Mechanism of Action: A Fundamental Difference

The primary distinction between everolimus and this compound lies in their interaction with the mTOR complexes.

Everolimus acts by first binding to the intracellular protein FKBP12.[6][9] This everolimus-FKBP12 complex then binds to the FRB domain of mTOR, specifically inhibiting the function of mTORC1 .[3] This leads to the dephosphorylation of its downstream effectors, p70S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), which in turn suppresses protein synthesis and cell proliferation.[3][10] However, this inhibition of mTORC1 is often incomplete and can lead to a feedback activation of the Akt signaling pathway, which may limit its anti-cancer efficacy.[5][10]

This compound is a bivalent inhibitor, meaning it binds to two distinct sites. It consists of a rapamycin moiety linked to an ATP-competitive mTOR kinase inhibitor (MLN0128).[7][8][11] This unique structure allows it to bind to FKBP12 (like everolimus) and simultaneously occupy the ATP-binding catalytic site of the mTOR kinase domain.[7][12] The result is a more potent, durable, and complete inhibition of both mTORC1 and mTORC2 .[1][2][13] By inhibiting mTORC2, this compound also blocks the phosphorylation and activation of Akt at Ser473, preventing the feedback loop that often compromises the effectiveness of first-generation inhibitors.[1][14]

mTOR_Pathway_Inhibition cluster_upstream Upstream Signaling cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors PI3K PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT p-AKT S473 S6K S6K mTORC1->S6K 4EBP1 4EBP1 mTORC1->4EBP1 Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth 4EBP1->Cell_Growth This compound This compound This compound->mTORC2 This compound->mTORC1 Bivalent Inhibition Everolimus Everolimus Everolimus->mTORC1 Allosteric Inhibition

Caption: mTOR signaling pathway showing points of inhibition for Everolimus and this compound.

Comparative Efficacy in Cancer Cells

Studies directly comparing this compound with everolimus are emerging. A key study in renal cell carcinoma (RCC) compared this compound to temsirolimus, another first-generation rapalog with a mechanism of action highly similar to everolimus.[11][14] The findings from this and other studies consistently demonstrate the superior potency of this compound.

This compound demonstrates significantly greater inhibition of cancer cell proliferation compared to first-generation inhibitors. This enhanced effect is observed across various cancer cell lines, including those that are resistant to other treatments.[11][14]

FeatureThis compoundEverolimus / TemsirolimusCell LinesSource
Growth Inhibition Significantly greater inhibition of cell viability.Moderate inhibition of cell viability.786-o, A498 (RCC); SU-R-786-o (Sunitinib-Resistant RCC)[14]
Effect on Resistant Cells Highly effective against sunitinib-resistant RCC cells.[11][14]Less effective against sunitinib-resistant RCC cells.[14]SU-R-786-o, SU-R-A498, SU-R-ACHN, SU-R-caki1[14]
Potency Effective at low nanomolar concentrations (e.g., 1.56 nM).[7][8]Requires higher concentrations for similar effects.[4]U87MG (Glioblastoma)[7][8]

This compound is a more potent inducer of apoptosis (programmed cell death) and cell cycle arrest than its predecessors.

FeatureThis compoundEverolimus / TemsirolimusCell LinesSource
Apoptosis Induction Induces apoptosis in a broader range of cell lines.[14] Increased cleavage of PARP.[13][14]Induces apoptosis in a limited number of cell lines.786-o, A498 (RCC)[14]
Cell Cycle Arrest Induces a significantly greater degree of G1 phase arrest.[12][14][15]Induces G1 phase arrest.786-o, A498 (RCC); U87MG (Glioblastoma)[8][14]

The superior efficacy of this compound is directly linked to its ability to more completely shut down mTOR signaling. Western blot analyses consistently show a more profound reduction in the phosphorylation of key downstream targets.

Phospho-ProteinThis compoundEverolimus / TemsirolimusSignificanceSource
p-S6K / p-RPS6 Strong inhibition.Strong inhibition.Both drugs effectively inhibit this mTORC1 target.[14][16]
p-4EBP1 Strong and durable inhibition.[16]Incomplete or modest inhibition.[5][14][16]Key differentiator; critical for suppressing protein synthesis.[14][16]
p-AKT (S473) Strong inhibition.[1][14]No direct inhibition; can cause feedback activation.[5][10]Key differentiator; indicates mTORC2 inhibition and blocks survival signals.[1][14]
Other Pathways Suppresses parts of MAPK and ErbB signaling pathways.[11][14]No significant effect observed on these pathways.Suggests a broader anti-cancer effect.[14]

Experimental Methodologies

The data presented in this guide are derived from standard preclinical assays. Below are generalized protocols representative of those used in the cited studies.

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Cell_Viability_Workflow cluster_prep Preparation cluster_treat Treatment cluster_inc Incubation cluster_measure Measurement A 1. Seed cancer cells in a 96-well plate and allow to adhere overnight. B 2. Treat cells with varying concentrations of this compound or Everolimus. A->B C 3. Incubate for a defined period (e.g., 72 hours) in a CO2 incubator. B->C D 4. Add XTT or MTT reagent to each well and incubate for 2-4 hours. C->D E 5. Measure absorbance using a microplate reader to determine cell viability. D->E Colorimetric Reaction

Caption: Generalized workflow for a cell viability assay.

Protocol Details:

  • Cell Seeding: Cancer cells (e.g., 786-o, A498) are seeded into 96-well plates at a density of 2,000-5,000 cells per well and incubated for 24 hours.

  • Drug Treatment: Cells are treated with a range of concentrations (e.g., 1-1000 nmol/L) of this compound or everolimus for a specified duration (e.g., 72 hours).[14]

  • Reagent Addition: An XTT or MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the reagent into a colored formazan (B1609692) product.

  • Data Acquisition: The absorbance of the formazan product is measured using a spectrophotometer or plate reader at an appropriate wavelength (e.g., 450 nm). Viability is expressed as a percentage relative to untreated control cells.

This technique is used to detect and quantify the levels of specific proteins, particularly the phosphorylated (activated) forms of signaling molecules.

Protocol Details:

  • Cell Lysis: After treatment with the inhibitors, cells are washed with PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a BCA or Bradford assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated overnight with primary antibodies specific to the target proteins (e.g., anti-p-AKT, anti-p-4EBP1, anti-cleaved PARP).[14][17]

  • Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.[18][19] Loading controls like β-actin or α-tubulin are used to ensure equal protein loading.[18]

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.

Protocol Details:

  • Cell Treatment: Cells are treated with the inhibitors as described for the desired time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed on a flow cytometer. Annexin V-positive/PI-negative cells are identified as early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.[13]

Summary and Conclusion

The available preclinical data strongly indicates that this compound possesses superior anti-cancer efficacy compared to first-generation mTOR inhibitors like everolimus.

Key Advantages of this compound:

  • Dual Inhibition: By targeting both mTORC1 and mTORC2, this compound provides a more comprehensive and durable blockade of the mTOR pathway.[2][13]

  • Overcomes Resistance: It demonstrates efficacy in cancer models that are resistant to other targeted therapies and overcomes the feedback activation of Akt that limits rapalogs.[7][11][14]

  • Greater Potency: this compound is more effective at inhibiting cell proliferation, inducing apoptosis, and arresting the cell cycle at lower concentrations.[8][14]

  • Broader Impact: Evidence suggests this compound may suppress other oncogenic pathways, such as MAPK and ErbB signaling, broadening its therapeutic potential.[11][14]

References

Author: BenchChem Technical Support Team. Date: December 2025

RapaLink-1 is a third-generation, bivalent inhibitor of the mechanistic target of rapamycin (B549165) (mTOR), a crucial regulator of cell growth, proliferation, and metabolism.[1][2][3][4] By chemically linking a rapamycin analog to the mTOR kinase inhibitor (TORKi) MLN0128, this compound leverages a unique mechanism to potently and durably inhibit both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][4][5] This guide provides a comparative analysis of this compound against other mTOR inhibitors, supported by experimental data and detailed protocols for validating its dual inhibitory action.

Mechanism of Action: A Bivalent Approach

Unlike its predecessors, this compound was designed to overcome the limitations of first and second-generation mTOR inhibitors.[3][6] It simultaneously targets two distinct sites on the mTOR protein:

  • Rapamycin Moiety : Binds to the FKBP12 protein, and this complex then allosterically binds to the FRB domain of mTOR, primarily inhibiting mTORC1.[1][5] This binding provides high affinity and durability.[5][7]

  • MLN0128 Moiety : Targets the ATP-binding kinase domain of mTOR, inhibiting the catalytic activity of both mTORC1 and mTORC2.[1][2]

This dual-binding action allows this compound to effectively suppress mTOR signaling even in cells with mutations that confer resistance to other inhibitors.[1][6]

cluster_RapaLink This compound Structure cluster_mTOR mTOR Protein Rapa Rapamycin Analog Linker Linker Rapa->Linker FKBP12 FKBP12 Rapa->FKBP12 MLN MLN0128 (TORKi) Linker->MLN Kinase Kinase Domain MLN->Kinase Binds FRB FRB Domain FKBP12->FRB Binds

Caption: this compound bivalent binding mechanism.

Comparison with Alternative mTOR Inhibitors

This compound demonstrates significant advantages over previous generations of mTOR inhibitors. First-generation inhibitors (rapalogs) incompletely inhibit mTORC1 and can lead to feedback activation of PI3K/AKT signaling.[3][8] Second-generation inhibitors (TORKis) block both complexes but can have less durable effects in vivo.[5][7] this compound combines the durability of rapalogs with the comprehensive inhibition of TORKis.[7]

Inhibitor ClassExamplesTarget(s)Effect on mTORC1 SubstratesEffect on mTORC2 SubstratesKey Characteristics
1st Gen (Rapalogs) Rapamycin, Temsirolimus, EverolimusAllosteric mTORC1Incomplete inhibition; inhibits p-S6K but is a poor inhibitor of p-4E-BP1.[1][8]Generally no direct inhibition; long-term treatment can disrupt mTORC2 assembly in some contexts.[9]High specificity for mTORC1; can induce feedback activation of AKT.[3]
2nd Gen (TORKis) MLN0128, Torin1ATP-competitive mTOR KinasePotent inhibition of both p-S6K and p-4E-BP1.[1]Potent inhibition of p-AKT (S473).[1]Dual mTORC1/2 inhibition; less durable effect in vivo compared to this compound.[5][7]
3rd Gen (Bivalent) This compound FRB Domain & mTOR KinasePotent and complete inhibition of both p-S6K and p-4E-BP1. [6][10]Potent inhibition of p-AKT (S473). [6][8]Combines durability and potent dual inhibition; overcomes resistance mutations. [4][6]

Validating mTORC1 and mTORC2 Inhibition: Experimental Data

The dual inhibitory activity of this compound is typically validated by assessing the phosphorylation status of key downstream substrates of mTORC1 and mTORC2 via Western blotting.

  • mTORC1 Activity Markers : Phosphorylation of ribosomal protein S6 (p-RPS6 at S235/236) and eukaryotic translation initiation factor 4E-binding protein 1 (p-4E-BP1 at T37/46).[1][6][8]

  • mTORC2 Activity Marker : Phosphorylation of Akt at Serine 473 (p-AKT at S473).[6][8]

The following table summarizes comparative data on the inhibition of these markers.

Cell LineInhibitorConcentrationp-4E-BP1 (T37/46) Inhibitionp-RPS6 (S235/236) Inhibitionp-AKT (S473) Inhibition
Glioblastoma (LN229, U87MG) This compound 1.56 nM Potent [1]Potent [1]Minimal at low dose [1]
This compound >6.25 nM Potent [11]Potent [11]Potent [11]
Rapamycin>6.25 nMModest/Inefficient[1]Potent[1]None
MLN0128Dose-dependentPotent[1]Potent[1]Potent[1]
Renal Carcinoma (786-o, A498) This compound 100 nM Greater than Temsirolimus [8]Greater than Temsirolimus [8]Greater than Temsirolimus [8]
Temsirolimus100 nMDid not inhibit[8]InhibitedDid not inhibit[8]
Breast Cancer (MCF-7) This compound 1-3 nM Potent [6]Potent [6]Potent [6]

This compound consistently demonstrates more potent and complete inhibition of the mTORC1 substrate p-4E-BP1 compared to rapamycin and its analogs.[1][5][8] Furthermore, it effectively inhibits the mTORC2 substrate p-AKT, a function lacking in first-generation inhibitors.[8]

cluster_pathway Simplified mTOR Signaling Pathway cluster_inhibitors Inhibitor Action GF Growth Factors PI3K PI3K/AKT GF->PI3K mTORC1 mTORC1 PI3K->mTORC1 mTORC2 mTORC2 PI3K->mTORC2 S6K p70S6K mTORC1->S6K P EBP1 4E-BP1 mTORC1->EBP1 P AKT_S473 AKT (S473) mTORC2->AKT_S473 P Prolif Protein Synthesis Cell Proliferation S6K->Prolif EBP1->Prolif Survival Cell Survival Cytoskeleton AKT_S473->Survival Rapa Rapamycin Rapa->mTORC1 Incomplete RapaLink This compound RapaLink->mTORC1 Complete RapaLink->mTORC2

Caption: mTOR signaling and points of inhibition.

Experimental Protocols

Protocol: Western Blot Analysis of mTORC1/C2 Substrate Phosphorylation

This protocol outlines the key steps to assess the inhibitory effect of this compound on mTOR signaling in cultured cells.

  • Cell Culture and Treatment:

    • Plate cells (e.g., U87MG, MCF-7, 786-o) at an appropriate density and allow them to adhere overnight.

    • Treat cells with a dose-range of this compound (e.g., 0.1 nM to 100 nM) and control inhibitors (e.g., Rapamycin, MLN0128) for a specified time (e.g., 3, 6, or 24 hours).[5] Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse cells on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:

      • Phospho-4E-BP1 (Thr37/46)

      • Phospho-S6 Ribosomal Protein (Ser240/244 or Ser235/236)

      • Phospho-Akt (Ser473)

      • Total 4E-BP1, S6, Akt (for loading controls)

      • A housekeeping protein like GAPDH or β-actin (for loading control).[5][8]

    • Wash the membrane and incubate with a species-appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to their respective total protein levels.

A 1. Cell Treatment (this compound, Controls) B 2. Cell Lysis (RIPA Buffer + Inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Protein Separation) C->D E 5. Western Transfer (to PVDF Membrane) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. ECL Detection (Imaging) F->G H 8. Data Analysis (Densitometry) G->H

Caption: Experimental workflow for Western blot analysis.

References

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The landscape of cancer therapy is increasingly focused on combination strategies to overcome resistance and enhance therapeutic efficacy. RapaLink-1, a third-generation, bivalent mTOR inhibitor, has demonstrated significant potency by combining the durable mTORC1 binding of rapamycin (B549165) with the ATP-competitive kinase inhibition of MLN0128.[1][2] This guide provides an objective comparison of the synergistic effects of this compound with other agents, supported by experimental data, and contrasts its performance with alternative mTOR inhibitors.

This compound: Superior Single-Agent and Synergistic Activity

This compound was developed to provide a more potent and durable inhibition of the mTOR pathway compared to its predecessors.[1] As a bivalent inhibitor, it engages both the FKBP12-rapamycin-binding (FRB) domain and the ATP kinase domain of mTOR, leading to robust and sustained suppression of mTORC1 and mTORC2 signaling.[2][3] Preclinical studies have consistently shown that this compound is more potent than first-generation (rapamycin, everolimus (B549166), temsirolimus) and second-generation (MLN0128) mTOR inhibitors as a single agent in various cancer models, including glioblastoma and renal cell carcinoma.[3][4][5]

A key therapeutic advantage lies in its ability to generate potent synergistic effects when combined with other treatments. A notable example is its combination with the standard-of-care chemotherapy temozolomide (B1682018) (TMZ) and Tumor Treating Fields (TTFields) in glioblastoma stem cells (GSCs).

Synergy Data: this compound in Glioblastoma

In patient-derived glioblastoma stem cell models, the combination of this compound and TMZ exhibits strong synergism, which is further enhanced by the application of TTFields. The synergistic effect, quantified by the Combination Index (CI) using the Chou-Talalay method (where CI < 1 indicates synergy), is significant across multiple GSC lines.[2][6][7]

Cell LineCombinationCombination Index (CI) ValueLevel of Synergy
JHH520 This compound + TMZ< 0.2Very Strong Synergy[6]
This compound + TMZ + TTFieldsSignificantly < 0.2Enhanced Synergy[6]
SF188 This compound + TMZ< 0.5Strong Synergy[6]
This compound + TMZ + TTFieldsSignificantly < 0.5Enhanced Synergy[6]
GBM1 This compound + TMZ< 0.75Synergy[6]
This compound + TMZ + TTFieldsNumerically lower than 0.75Enhanced Synergy[6]
BTSC233 This compound + TMZ< 0.9Moderate Synergy[6]
This compound + TMZ + TTFieldsSignificantly < 0.9Enhanced Synergy[6]

Comparison with Alternative mTOR Inhibitor Combinations

To contextualize the performance of this compound, it is useful to compare its synergistic potential with combinations involving first-generation (rapalogs) and second-generation mTOR inhibitors. These alternatives often aim to block compensatory signaling pathways that are activated upon mTOR inhibition, such as the MAPK/ERK or HDAC pathways.

Alternative Combination 1: Rapalogs with MEK Inhibitors

Inhibition of mTORC1 by rapalogs like rapamycin can lead to a feedback activation of the RAS/MEK/ERK signaling pathway, conferring drug resistance.[8][9] Combining rapamycin with a MEK inhibitor like trametinib (B1684009) has been shown to produce potent synergistic antitumor effects in non-small-cell lung cancer (NSCLC).[8][10]

Cancer ModelCombinationCombination Index (CI) ValueLevel of Synergy
NSCLC (A549, PC9, H1650) Rapamycin + Trametinib0.02 - 0.51Very Strong to Strong Synergy[10]
Alternative Combination 2: mTOR Inhibitors with HDAC Inhibitors

Histone deacetylase (HDAC) inhibitors represent another class of drugs that show preclinical synergy with mTOR inhibitors. The combination of the rapalog everolimus with the pan-HDAC inhibitor panobinostat (B1684620) has shown synergistic antiproliferative activity in lymphoma models.[6][11] This is attributed to the reciprocal inhibition of negative feedback loops.[6][11] Similarly, the second-generation mTOR inhibitor MLN0128 (INK128) shows synergy with HDAC inhibitors in NSCLC.[12]

Cancer ModelCombinationKey Finding
Lymphoma Everolimus + PanobinostatSynergistic antiproliferative activity observed in vitro.[6][11]
NSCLC MLN0128 + Panobinostat/SAHASynergistic at all tested concentrations.[12]
Triple-Negative Breast Cancer Rapamycin + PanobinostatEnhanced efficacy in repressing growth and inducing apoptosis compared to monotherapy.[13]

While direct comparative data is limited, the superior single-agent potency of this compound and its robust inhibition of both mTORC1 and mTORC2 suggest that its synergistic combinations may offer a wider therapeutic window and greater efficacy than those based on earlier-generation inhibitors.[3][4]

Mechanistic Basis for Synergy

The synergistic effects observed with this compound and other mTOR inhibitors stem from the co-inhibition of critical, interconnected cancer signaling pathways.

Synergy_Pathways cluster_PI3K PI3K/AKT/mTOR Pathway cluster_MAPK MAPK/ERK Pathway cluster_Inhibitors PI3K PI3K AKT AKT PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K S6K mTORC1->S6K Activates 4EBP1 4EBP1 mTORC1->4EBP1 Inhibits mTORC2 mTORC2 mTORC2->AKT Activates (S473) S6K->PI3K Negative Feedback RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->mTORC1 Crosstalk RapaLink1 This compound RapaLink1->mTORC1 RapaLink1->mTORC2 MEKi MEK Inhibitor (e.g., Trametinib) MEKi->MEK HDACi HDAC Inhibitor (e.g., Panobinostat) HDACi->AKT Inhibits AKT Signaling

Fig. 1: Interconnected signaling pathways targeted by combination therapies.

As shown in Figure 1, mTOR inhibitors like this compound block the central PI3K/AKT/mTOR pathway. However, this can trigger a feedback loop (via S6K) or crosstalk that activates the MAPK/ERK pathway. Combining an mTOR inhibitor with a MEK inhibitor blocks both avenues, leading to a more profound shutdown of pro-survival signaling. Similarly, HDAC inhibitors can affect the acetylation status of key signaling proteins like AKT, converging on the same pathway as mTOR inhibitors to synergistically induce apoptosis.[6]

Detailed Experimental Protocols

Reproducibility is paramount in research. The following are summarized protocols for key assays used to determine the synergistic effects described in this guide.

Protocol 1: Glioblastoma Stem Cell (GSC) Culture
  • Source: Patient-derived glioblastoma multiforme (GBM) tumor tissue.[14]

  • Dissociation: Mince fresh tumor specimens and digest enzymatically to obtain a single-cell suspension.[14]

  • Culture Medium: Plate cells in a defined, serum-free stem cell medium containing essential nutrients, N2/B27 supplements, and growth factors (e.g., EGF and bFGF).[14]

  • Culture Conditions: Grow cells in ultra-low attachment culture dishes at 37°C in a humidified 5% CO₂ incubator. GSCs will grow as floating, multicellular spheroids known as "tumorspheres".[14]

  • Passaging: When tumorspheres reach approximately 150-200 μm in diameter (typically 7-10 days), collect them by gentle centrifugation, dissociate back into single cells, and re-plate at a lower density.[14]

Protocol 2: Cell Viability (MTT) Assay
  • Cell Plating: Seed GSCs (dissociated into single cells) in 96-well plates at a predetermined density and allow them to adhere or form small spheroids.

  • Drug Treatment: Treat cells with this compound, TMZ, or their combination at various concentrations (e.g., 0.25x to 4x the IC50 value). Include a vehicle (DMSO) control.[2][6]

  • Incubation: Incubate the plates for a defined period (e.g., 48 to 96 hours) at 37°C and 5% CO₂. The incubation time should be sufficient to observe a dose-dependent effect.[6]

  • MTT Reagent: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[6]

  • Solubilization: Lyse the cells and solubilize the formazan crystals by adding 100 µL of a solubilization buffer (e.g., HCl-isopropanol-TritonX).[6]

  • Readout: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Protocol 3: In Vitro Tumor Treating Fields (TTFields) Application
  • System: Use a laboratory system designed for in vitro TTFields application, such as the inovitro™ system.[2][4]

  • Plating: Plate GSCs in specialized ceramic dishes with a transparent bottom that allows for TTFields application.

  • Drug Addition: Add drugs (this compound, TMZ, or combination) to the dishes immediately before starting TTFields treatment.[2]

  • TTFields Application: Place the dishes in the inovitro™ system and apply perpendicular alternating electric fields. For glioblastoma, a clinically relevant frequency of 200 kHz and an intensity of ~1.7 V/cm is typically used.[2][4][6]

  • Incubation: Maintain the treatment for the desired duration (e.g., 48-96 hours) at 37°C in a humidified incubator.[2]

  • Analysis: Following treatment, harvest the cells and perform downstream assays, such as the MTT assay, to assess viability.

Protocol 4: Synergy Calculation (Chou-Talalay Method)
  • Data Input: Use dose-effect data from the cell viability assays for each drug alone and for the fixed-ratio combination.

  • Software: Utilize software like CompuSyn® to perform the calculations.[2]

  • Calculation: The software applies the median-effect equation to calculate the Combination Index (CI).[5]

  • Interpretation:

    • CI < 1: Synergism (the combined effect is greater than the sum of individual effects).

    • CI = 1: Additive effect.

    • CI > 1: Antagonism (the combined effect is less than the sum of individual effects).[2]

Workflow_Synergy_Assay Start Start: Culture GSCs Plate Plate Cells for Viability Assay Start->Plate Treat Add Drugs: - Drug A alone - Drug B alone - A+B Combination Plate->Treat TTF Apply TTFields (if applicable) Treat->TTF Incubate Incubate (48-96h) Treat->Incubate (No TTFields Control) TTF->Incubate MTT Perform MTT Assay Incubate->MTT Read Measure Absorbance (Plate Reader) MTT->Read Calculate Calculate Synergy (CompuSyn/Chou-Talalay) Read->Calculate Result Result: CI Value Calculate->Result

Fig. 2: Experimental workflow for determining drug synergy.

Conclusion

The available preclinical data strongly support the synergistic potential of this compound in combination therapies. Its enhanced potency as a dual mTORC1/mTORC2 inhibitor provides a strong foundation for creating highly effective anti-cancer regimens. In glioblastoma models, the synergy of this compound with temozolomide and TTFields is particularly compelling. When compared to combinations involving older mTOR inhibitors, which also show significant synergistic activity with MEK and HDAC inhibitors, this compound's superior molecular mechanism of action suggests it is a highly promising candidate for further clinical investigation in combination settings. This guide provides the foundational data and protocols for researchers to build upon these findings and explore the full therapeutic potential of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of RapaLink-1's performance in cellular target engagement against other mTOR inhibitors. We present supporting experimental data, detailed methodologies for key validation assays, and visual diagrams to elucidate complex biological pathways and experimental workflows.

Executive Summary

This compound is a third-generation, bivalent inhibitor of the mechanistic target of rapamycin (B549165) (mTOR), a crucial kinase regulating cell growth and proliferation. It is synthesized by linking rapamycin (a first-generation allosteric mTORC1 inhibitor) with MLN0128 (a second-generation mTOR kinase inhibitor, or TORKi)[1]. This unique structure allows this compound to simultaneously bind to two distinct sites on the mTOR protein: the FKBP12-rapamycin-binding (FRB) domain and the ATP-binding site in the kinase domain. This dual-binding mechanism results in a more potent and durable inhibition of both mTOR Complex 1 (mTORC1) and mTORC2 compared to its predecessors. This guide will delve into the experimental validation of this enhanced target engagement.

Data Presentation: Performance Comparison of mTOR Inhibitors

While direct comparative data from target engagement assays like the Cellular Thermal Shift Assay (CETSA) for this compound is not extensively published, its superior target engagement can be inferred from its potent inhibition of downstream mTOR signaling pathways. The following table summarizes key performance indicators for this compound and its comparator compounds, rapamycin and MLN0128.

InhibitorTarget(s)Mechanism of ActionPotency (IC50/EC50)Key AdvantagesKey Limitations
This compound mTORC1 & mTORC2Bivalent: Binds to both FRB and kinase domains of mTOR.Potent inhibition of p-4EBP1 and p-S6K at low nM concentrations.[1]Overcomes resistance to first and second-generation inhibitors; durable target inhibition.[2]Larger molecule, potential for different pharmacokinetic properties.
Rapamycin mTORC1 (allosteric)Forms a complex with FKBP12 to bind to the FRB domain of mTOR.Incomplete inhibition of mTORC1 signaling, particularly 4EBP1 phosphorylation.High specificity for mTORC1.Incomplete inhibition of mTORC1; activation of feedback loops.
MLN0128 (Sapanisertib) mTORC1 & mTORC2 (catalytic)ATP-competitive inhibitor of the mTOR kinase domain.IC50 of ~1 nM for mTOR in cell-free assays.[3] Proliferation IC50 in various cancer cell lines in the low nM range (e.g., 2-130 nM in sarcoma cell lines).[4][5][6]Potent inhibition of both mTORC1 and mTORC2.Shorter residence time compared to this compound.[2]

Mandatory Visualizations

Signaling Pathway Diagram

mTOR_Signaling_Pathway cluster_0 Upstream Signals cluster_1 mTOR Complexes cluster_2 Downstream Effectors cluster_3 Cellular Processes cluster_4 Inhibitor Action Growth Factors Growth Factors mTORC2 mTORC2 Growth Factors->mTORC2 activates PI3K/Akt PI3K/Akt Growth Factors->PI3K/Akt activates Nutrients (Amino Acids) Nutrients (Amino Acids) mTORC1 mTORC1 Nutrients (Amino Acids)->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 phosphorylates Autophagy Inhibition Autophagy Inhibition mTORC1->Autophagy Inhibition Akt Akt mTORC2->Akt phosphorylates (Ser473) SGK1 SGK1 mTORC2->SGK1 Cytoskeletal Organization Cytoskeletal Organization mTORC2->Cytoskeletal Organization Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis inhibits release of eIF4E Cell Growth & Proliferation Cell Growth & Proliferation Akt->Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation PI3K/Akt->mTORC1 activates Rapamycin Rapamycin Rapamycin->mTORC1 allosteric inhibition MLN0128 MLN0128 MLN0128->mTORC1 catalytic inhibition MLN0128->mTORC2 catalytic inhibition This compound This compound This compound->mTORC1 bivalent inhibition This compound->mTORC2 bivalent inhibition CETSA_Workflow cluster_0 Cellular Thermal Shift Assay (CETSA) A 1. Cell Treatment (e.g., this compound or vehicle) B 2. Thermal Challenge (Apply temperature gradient) A->B C 3. Cell Lysis B->C D 4. Separation of Soluble Fraction (Centrifugation) C->D E 5. Protein Quantification (e.g., Western Blot, Mass Spec) D->E F 6. Data Analysis (Generate melt curves, determine Tagg shift) E->F NanoBRET_Workflow cluster_0 NanoBRET Target Engagement Assay A 1. Transfect Cells (Express mTOR-NanoLuc fusion protein) B 2. Add Fluorescent Tracer (Binds to mTOR) A->B C 3. Add Test Compound (e.g., this compound) B->C D 4. Add Substrate & Measure BRET (Bioluminescence Resonance Energy Transfer) C->D E 5. Data Analysis (Determine compound affinity and occupancy) D->E HiBiT_Workflow cluster_0 HiBiT Protein Detection Assay A 1. CRISPR/Cas9 Genome Editing (Insert HiBiT tag into endogenous mTOR locus) B 2. Treat Cells with Test Compound (e.g., this compound) A->B C 3. Lyse Cells & Add LgBiT Protein and Substrate B->C D 4. Measure Luminescence C->D E 5. Data Analysis (Quantify mTOR protein levels) D->E

References

Safety Operating Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and preventing environmental contamination. This guide provides essential, step-by-step procedures for the proper disposal of RapaLink-1, a third-generation mTOR inhibitor. Adherence to these guidelines is critical due to the compound's potential hazards.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, all handling must be conducted with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat, within a well-ventilated chemical fume hood.

Step-by-Step Disposal Protocol

Step 1: Waste Identification and Classification

All materials contaminated with this compound, including unused product, empty vials, pipette tips, and contaminated PPE, must be treated as hazardous chemical waste.

Step 2: Waste Segregation and Collection

  • Designated Waste Container: Use a dedicated, chemically resistant, and clearly labeled hazardous waste container. The label should include the words "Hazardous Waste," the name "this compound," and the associated hazard symbols (e.g., harmful, environmentally hazardous).

  • Solid Waste: Collect all solid waste, such as contaminated gloves, vials, and absorbent materials, in the designated solid hazardous waste container.

  • Liquid Waste: If this compound is in a solvent, it should be collected in a designated liquid hazardous waste container compatible with the solvent used. Do not mix with other incompatible waste streams.

Step 3: On-site Storage

  • Secure Storage: The sealed hazardous waste container must be stored in a designated, secure, and well-ventilated area away from general laboratory traffic.

  • Secondary Containment: To mitigate the risk of spills, place the primary waste container within a larger, chemically resistant secondary containment bin.

  • Adherence to Limits: Comply with your institution's regulations regarding the maximum volume of hazardous waste that can be accumulated and the time frame for its storage within the laboratory.

Step 4: Disposal and Removal

  • Professional Disposal: The disposal of this compound waste must be handled by an approved and licensed hazardous waste disposal company[1]. Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Institutional Procedures: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Documentation: Complete all required waste disposal forms and maintain records as per your institution's and local regulatory requirements.

Quantitative Data for this compound Handling and Disposal

The following table summarizes key quantitative and qualitative data pertinent to the safe handling and disposal of this compound.

ParameterValue/InstructionSource
GHS Hazard Classification Acute toxicity, Oral (Category 4), H302; Acute aquatic toxicity (Category 1), H400; Chronic aquatic toxicity (Category 1), H410[1]
Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[1]
Precautionary Statements P264, P270, P273, P301 + P312, P330, P391, P501[1]
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant.[1]
Storage (Powder) 2 years at -20°C[2]
Storage (in DMSO) 2 weeks at 4°C; 6 months at -80°C[2]

Experimental Protocols Cited

The disposal procedures outlined above are based on standard laboratory safety protocols for handling hazardous chemicals and information derived from the this compound Safety Data Sheet. No specific experimental protocols for the chemical neutralization or deactivation of this compound for disposal are publicly available. The recommended and mandatory procedure is disposal via a licensed hazardous waste management service.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound, from initial handling to final removal.

RapaLink1_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_collection Waste Segregation & Collection cluster_storage On-Site Storage cluster_disposal Final Disposal A Consult SDS for This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Handle in a Chemical Fume Hood B->C D Identify this compound Contaminated Waste C->D Waste Generation E Use Designated & Labeled Hazardous Waste Container D->E F Separate Solid & Liquid Waste Streams E->F G Store in Secure, Designated Area F->G Transfer to Storage H Use Secondary Containment G->H I Adhere to Institutional Storage Limits H->I J Contact Institutional EHS I->J Ready for Disposal K Arrange for Pickup by Licensed Waste Disposal Co. J->K L Complete & Retain Disposal Documentation K->L

Caption: Workflow for the proper disposal of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with RapaLink-1. Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of your experiments.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with acute oral toxicity and is very toxic to aquatic life with long-lasting effects.[1] Therefore, stringent adherence to safety protocols is mandatory.

1.1 GHS Hazard Classification

ClassificationHazard Statement
Acute toxicity, Oral (Category 4)H302: Harmful if swallowed.[1]
Acute aquatic toxicity (Category 1)H400: Very toxic to aquatic life.[1]
Chronic aquatic toxicity (Category 1)H410: Very toxic to aquatic life with long lasting effects.[1]

1.2 Recommended Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure.

PPE CategoryItemSpecification
Eye Protection Safety GlassesMust be worn at all times in the laboratory.
GogglesRecommended when there is a risk of splashing.
Hand Protection Chemical-resistant glovesNitrile or other appropriate material. Inspect for tears before use.
Body Protection Laboratory CoatFully buttoned to protect skin and clothing.
Respiratory Protection Not generally required for handling small quantities in a well-ventilated area. Use a NIOSH-approved respirator if aerosols may be generated or if working with large quantities.

Handling and Storage

Proper handling and storage are critical to ensure the stability of this compound and the safety of laboratory personnel.

2.1 Reconstitution and Stock Solutions

This compound is typically supplied as a lyophilized powder.[2]

ParameterRecommendation
Solvent DMSO
Stock Concentration 10 mM
Example Reconstitution To create a 10 mM stock solution, reconstitute 5 mg of this compound powder in 0.28 mL of DMSO.[2]

2.2 Storage Conditions

FormStorage TemperatureStability
Lyophilized Powder 4°C, desiccated24 months[2]
In Solution (DMSO) -20°CUse within 1 month to prevent loss of potency. Aliquot to avoid multiple freeze/thaw cycles.[2]

2.3 General Handling Precautions

  • Do not eat, drink, or smoke when using this product.[1]

  • Wash skin thoroughly after handling.[1]

  • Avoid release to the environment.[1]

  • Ensure adequate ventilation in the work area.

First Aid Measures

In case of accidental exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Procedure
If Swallowed Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1]
Eye Contact Remove any contact lenses, locate an eye-wash station, and flush eyes immediately with large amounts of water. Separate eyelids with fingers to ensure adequate flushing. Promptly call a physician.[1]
Skin Contact Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician.[1]
Inhalation Immediately relocate self or victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3]

Disposal Plan

Due to its high aquatic toxicity, this compound and its containers must be disposed of as hazardous waste.

  • Waste Disposal: Dispose of contents/container to an approved waste disposal plant.[1]

  • Spillage: Collect spillage.[1] Avoid dust formation and prevent it from entering drains.

This compound Mechanism of Action: mTOR Signaling Pathway

This compound is a third-generation mTOR inhibitor that combines the functionalities of first-generation (rapamycin-like) and second-generation (mTOR kinase inhibitors) compounds.[2][4] It bivalently binds to mTOR, effectively inhibiting both mTORC1 and mTORC2 complexes.[2] This dual inhibition overcomes resistance seen with earlier generations of mTOR inhibitors.[2][5]

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_mTORC mTOR Complexes cluster_downstream Downstream Effects Growth_Factors Growth Factors mTORC1 mTORC1 Growth_Factors->mTORC1 mTORC2 mTORC2 Growth_Factors->mTORC2 Nutrients Nutrients Nutrients->mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Autophagy_Inhibition Autophagy Inhibition mTORC1->Autophagy_Inhibition Actin_Cytoskeleton Actin Cytoskeleton Organization mTORC2->Actin_Cytoskeleton This compound This compound This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits

Caption: this compound inhibits both mTORC1 and mTORC2 pathways.

References

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